molecular formula C20H35NO16 B164694 lacto-N-triose II CAS No. 75645-27-1

lacto-N-triose II

Cat. No.: B164694
CAS No.: 75645-27-1
M. Wt: 545.5 g/mol
InChI Key: RJTOFDPWCJDYFZ-SPVZFZGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacto-N-triaose is an oligosaccharide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75645-27-1

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1

InChI Key

RJTOFDPWCJDYFZ-SPVZFZGWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O

physical_description

Solid

Synonyms

GlcNAcβ1-3Galβ1-4Glc

Origin of Product

United States

Foundational & Exploratory

The Structure of Lacto-N-triose II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II) is a neutral trisaccharide and a fundamental core structure of human milk oligosaccharides (HMOs).[1][2] As a precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose, LNT II is of significant interest in the fields of infant nutrition, gut microbiome research, and therapeutics.[1][3] This oligosaccharide has demonstrated potential nutraceutical properties, including the promotion of beneficial gut bacteria and the regulation of the infant immune system.[1] An in-depth understanding of its structure is crucial for research and development in these areas.

This technical guide provides a detailed overview of the chemical structure of this compound, methods for its characterization, and relevant physicochemical data.

Chemical Structure and Nomenclature

This compound is composed of three monosaccharide units linked by glycosidic bonds. Its systematic IUPAC name is 2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose .[4][5]

The structure is commonly abbreviated as GlcNAcβ1-3Galβ1-4Glc .[1][6] This notation indicates:

  • An N-acetylglucosamine (GlcNAc) unit linked via a β(1→3) glycosidic bond to a galactose (Gal) unit.

  • The galactose unit is, in turn, linked to a glucose (Glc) unit via a β(1→4) glycosidic bond.

The terminal glucose unit can exist in equilibrium between its cyclic (pyranose) and open-chain aldehyde forms.

Physicochemical and Quantitative Data

This compound is typically a white, solid powder at room temperature.[5] A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₃₅NO₁₆
Molecular Weight 545.49 g/mol
Monoisotopic Mass 545.19558403 Da
HPLC Retention Time ~8.34 minutes (Under specific conditions)
Mass Spectrometry m/z 546.19 [M+H]⁺ (Positive ion mode)

Structural Visualization

The following diagram illustrates the chemical structure of this compound, showing the connectivity of the monosaccharide units and the stereochemistry of the glycosidic linkages.

Caption: Connectivity diagram of this compound.

Experimental Protocols for Structural Characterization

The structural elucidation and routine analysis of this compound rely on several key analytical techniques. The following are detailed methodologies for these experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a robust method for the separation and quantification of oligosaccharides.

  • Instrumentation: An HPLC system equipped with a fluorescence or evaporative light scattering detector (ELSD).

  • Column: A HILIC column with an amide-bonded stationary phase (e.g., 2.1 x 150 mm, 2.5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 50 mM ammonium formate in water, pH 4.4.

  • Gradient Elution:

    • Start with a high concentration of Mobile Phase A (e.g., 80%).

    • Run a linear gradient to decrease Mobile Phase A to approximately 40% over 30-40 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Detection:

    • Fluorescence (with labeling): For enhanced sensitivity, samples can be derivatized with a fluorescent tag like 2-aminobenzamide (2-AB). Excitation at ~330 nm and emission at ~420 nm.

    • ELSD: Drift tube temperature at 50-60 °C, nebulizer gas (Nitrogen) pressure at 3-4 bar.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight of glycans.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for neutral oligosaccharides. Prepare a saturated solution of DHB in 50% acetonitrile, 0.1% trifluoroacetic acid.

  • Sample Preparation:

    • Mix 1 µL of the this compound sample (0.1-1 mg/mL in water) with 1 µL of the DHB matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

  • Data Acquisition:

    • Mode: Positive ion reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: m/z 500-1000.

    • Calibration: Calibrate the instrument using a known oligosaccharide standard mixture.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z ~568.5, and a protonated molecule ([M+H]⁺) at m/z ~546.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on monosaccharide composition, anomeric configuration, and glycosidic linkages.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: Dissolve 2-5 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • Experiments:

    • 1D ¹H NMR: Provides a fingerprint of the sample. Anomeric protons typically resonate in the 4.4-5.5 ppm region. The N-acetyl group protons of GlcNAc appear around 2.0-2.1 ppm.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue, starting from the anomeric proton.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is crucial for assigning the carbon resonances.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, confirming inter-residue linkages and providing information about the 3D conformation.

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the GlcNAcβ1-3Galβ1-4Glc structure.

References

Lacto-N-triose II: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT II), a core trisaccharide component of human milk oligosaccharides (HMOs), is of significant interest in the fields of nutrition, immunology, and drug development. Composed of N-acetylglucosamine, galactose, and glucose, its unique structure confers a range of biological activities, including prebiotic effects and immunomodulation. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and synthesis routes of LNT II. Furthermore, it elucidates its emerging role in cellular signaling, particularly through the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.

Chemical Properties and Formula

This compound is a neutral trisaccharide with the systematic name O-2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose. Its chemical structure consists of a lactose (Galβ1-4Glc) core with an N-acetylglucosamine (GlcNAc) residue linked β1-3 to the galactose unit.[1][2] This specific linkage is a key determinant of its biological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C₂₀H₃₅NO₁₆[2][3]
Molecular Weight 545.49 g/mol [2][4]
CAS Number 75645-27-1[2]
Structure GlcNAcβ1-3Galβ1-4Glc[5]
Appearance White to off-white solid/powder
Synonyms LNT II, GlcNAc-β-1-3-Gal-β-1-4-Glc[2][3]

Experimental Protocols

Analytical Methodologies

Accurate quantification and characterization of LNT II are crucial for research and quality control. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

2.1.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates.

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column, such as a CarboPac PA-1 column (e.g., 250 mm × 2 mm ID) with a corresponding guard column.[6][7]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. For example, a gradient of 0.1 M NaOH (Eluent A) and 1 M NaOAc in 0.1 M NaOH (Eluent B).[6][7]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

  • Column Temperature: Maintained at approximately 20°C.[6]

  • Sample Preparation: Samples are dissolved in high-purity water, filtered through a 0.22 µm membrane, and injected into the system.[8]

  • Detection: Pulsed amperometric detection with a gold electrode provides sensitive and specific detection of underivatized carbohydrates.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides like LNT II.

  • Sample Preparation: Samples are typically dissolved in deuterium oxide (D₂O). For detailed structural studies, a solution of 10 mM LNT II in a H₂O:D₂O (9:1) mixture with a suitable buffer (e.g., 5 mM phosphate buffer at pH 3.0) can be used.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: Provides information on the anomeric protons and other characteristic signals of the sugar residues.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar residue.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within a single sugar residue).

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the glycosidic linkages between sugar units.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Moiety

(Based on data for Galβ1-3GlcNAcβ1-3Galβ1-4Glc)[10][11]

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glc (reducing end) 5.2392.5
4.6796.8
Gal (linked to Glc) 14.45104.1
GlcNAc 14.73102.2
N-acetyl CH₃2.0523.4
Gal (terminal) 14.48105.2

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH.

Synthesis Methodologies

LNT II can be produced through enzymatic synthesis or metabolic engineering of microorganisms.

2.2.1. Enzymatic Synthesis using β-N-acetylhexosaminidase

This method utilizes the transglycosylation activity of β-N-acetylhexosaminidases.[1]

  • Enzyme: A β-N-acetylhexosaminidase with high transglycosylation activity, for example, from Tyzzerella nexilis (TnHex189).[1]

  • Substrates: A suitable N-acetylglucosamine donor (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and lactose as the acceptor.

  • Reaction Conditions:

    • pH: Optimal pH is typically around 5.0.[1]

    • Temperature: Optimal temperature is around 45°C.[1]

    • Reaction Buffer: A suitable buffer such as sodium citrate or sodium phosphate.

    • Substrate Concentrations: Concentrations need to be optimized to favor the transglycosylation reaction over hydrolysis.

  • Reaction Monitoring and Purification: The reaction progress can be monitored by TLC or HPLC. The product can be purified using size-exclusion chromatography or other chromatographic techniques.

2.2.2. Metabolic Engineering of Escherichia coli

This approach involves engineering the metabolic pathways of a host organism, such as E. coli, to produce LNT II.[12][13][14][15][16]

  • Host Strain: A suitable E. coli strain, often with modifications to prevent product degradation or redirection of precursors.

  • Key Enzymes to Overexpress:

    • β-1,3-N-acetylglucosaminyltransferase (LgtA): Catalyzes the transfer of GlcNAc to lactose.[12]

    • N-acetylhexosamine 1-kinase (NahK): Involved in the synthesis of the UDP-GlcNAc precursor.[8]

    • UDP-N-acetylglucosamine pyrophosphorylase (GlmU): Also involved in UDP-GlcNAc synthesis.[8]

  • Culture Conditions:

    • Medium: A defined medium with a carbon source (e.g., glycerol) and lactose as the acceptor substrate.[12]

    • Induction: Expression of the recombinant enzymes is typically induced by an inducer like IPTG.

    • Fermentation: Fed-batch fermentation in a bioreactor is often employed to achieve high cell densities and product titers.[8][12]

  • Product Recovery and Purification: LNT II is typically secreted into the culture medium and can be recovered and purified using a combination of centrifugation, filtration, and chromatography.

metabolic_pathway cluster_cell Engineered E. coli Glycerol Glycerol Central Metabolism Central Metabolism Glycerol->Central Metabolism GlmS, GlmM, GlmU Lactose_in Lactose (extracellular) Lactose_out Lactose (intracellular) Lactose_in->Lactose_out Lactose Permease LNT_II_in This compound (intracellular) Lactose_out->LNT_II_in LgtA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II_in LgtA LNT_II_out This compound (extracellular) LNT_II_in->LNT_II_out Transporter Central Metabolism->UDP_GlcNAc GlmS, GlmM, GlmU TLR_signaling_pathway cluster_NFkB NF-κB Complex cluster_nucleus Nucleus LNT_II This compound TLR Toll-like Receptor (TLR) LNT_II->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IKK_complex->NFkB Release NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Cytokine_genes Cytokine Gene Expression (e.g., TNFα, IL-10) Nucleus->Cytokine_genes Transcription

References

The Discovery and History of Lacto-N-Triose II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the origins, biochemical significance, and synthesis of a core human milk oligosaccharide.

Introduction

Lacto-N-triose II (LNT II) is a neutral trisaccharide and a fundamental core structure of many complex human milk oligosaccharides (HMOs). Its chemical structure is Galactose-β1,3-N-acetylglucosamine-β1,4-Glucose (Gal-β1,3-GlcNAc-β1,4-Glc). As a key component of the intricate family of HMOs, LNT II plays a significant role in infant health by acting as a prebiotic, modulating the immune system, and contributing to the defense against pathogens. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and synthesis of LNT II, tailored for researchers, scientists, and drug development professionals.

Discovery and History

Around the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified, sparking initial interest in these complex sugars.[1][2][3] It was the pioneering work of chemists like Richard Kuhn in the 1950s that led to the isolation and structural elucidation of the first HMOs.[1] This era marked a significant turning point, as researchers began to unravel the complex structures of these molecules and investigate their biological functions, particularly their role as "bifidus factors" that promote the growth of beneficial gut bacteria in infants.[1][2][3] The identification of lacto-N-tetraose in 1954 was a key milestone in this field.[1] Although not explicitly dated, the discovery of this compound would have emerged from this intensive period of characterization of the numerous oligosaccharides present in human milk.

Biochemical Properties and Physiological Significance

This compound is a non-fucosylated, neutral HMO and serves as a crucial precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[4] Its unique structure confers several physiological benefits:

  • Prebiotic Activity: LNT II promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are dominant in the gut microbiota of breastfed infants.[4]

  • Immune Modulation: Like other HMOs, LNT II is involved in regulating the infant's developing immune system. It can influence the maturation of intestinal epithelial cells and modulate immune responses.

  • Pathogen Inhibition: LNT II can act as a soluble decoy receptor, preventing pathogens from attaching to the surface of intestinal cells, thereby reducing the risk of infections.

Synthesis of this compound

The limited availability of LNT II from natural sources has driven the development of various synthesis strategies, including chemical synthesis, enzymatic synthesis, and whole-cell biocatalysis. The latter has proven to be a highly efficient method for large-scale production.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis of LNT II typically involves the use of specific glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferases, to catalyze the formation of the glycosidic bond between N-acetylglucosamine (GlcNAc) and lactose. Chemoenzymatic approaches combine the flexibility of chemical synthesis for creating specific building blocks with the high specificity of enzymatic reactions.

Whole-Cell Biocatalysis using Engineered Escherichia coli

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the high-yield production of LNT II. This approach involves genetically modifying the host strain to enhance the biosynthesis of necessary precursors and express the required glycosyltransferases.

Quantitative Data on LNT II Production:

Production MethodHost OrganismKey Enzyme(s)Titer (g/L)Productivity (g/L·h)Reference
Whole-Cell BiocatalysisEscherichia coliβ-1,3-N-acetylglucosaminyltransferase (LgtA)46.20.77[5]
Whole-Cell BiocatalysisEscherichia coliβ-1,3-acetylglucosaminyltransferase15.8-[6]
Whole-Cell BiocatalysisEscherichia coliβ-1,3-N-acetylglycoaminotransferase (LgtA)57.44 ± 3.5-[7]

Experimental Protocols

Representative Protocol for LNT II Production in Engineered E. coli

This protocol is a composite representation based on methodologies described in the scientific literature for the production of LNT II using metabolically engineered E. coli.[5][6][7]

1. Strain Cultivation:

  • An engineered E. coli strain, designed for LNT II production, is cultured in a suitable fermentation medium.
  • The culture is grown in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. For instance, a preliminary culturing temperature of 37°C may be used, which is then lowered to induce protein expression.[8]

2. Induction of Gene Expression:

  • Once the culture reaches a specific optical density (e.g., OD600 of 12), the expression of the genes encoding the enzymes in the LNT II synthesis pathway is induced.[8] This is often achieved by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Fed-Batch Fermentation:

  • A fed-batch strategy is typically employed to achieve high cell densities and high product titers. This involves the continuous or semi-continuous feeding of a concentrated nutrient solution (e.g., glycerol as a carbon source and lactose as a substrate) into the bioreactor.[5]

4. Product Formation:

  • The engineered E. coli cells take up the provided substrates and utilize their engineered metabolic pathways to synthesize LNT II, which is then often secreted into the fermentation broth.

5. Product Purification:

  • After the fermentation is complete, the biomass is separated from the fermentation broth, typically by centrifugation or filtration.[9]
  • The supernatant, containing LNT II, is then subjected to a series of purification steps. These can include filtration to remove remaining cells and proteins, followed by chromatography techniques to isolate and purify the LNT II.[9] Nanofiltration is a common method used in this process.[9]

Analytical Methods for LNT II Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • HPLC is a standard technique for the quantification of LNT II in fermentation samples and for assessing its purity. A variety of columns and detection methods can be employed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of LNT II, confirming the identity and stereochemistry of the monosaccharide units and the linkages between them.[10][11][12]

3. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of LNT II and to confirm its structure through fragmentation analysis.[10]

Analytical Data for this compound:

PropertyValueReference
Molecular Formula C₂₀H₃₅NO₁₆[11][13]
Molecular Weight 545.49 g/mol [11][13]
CAS Number 75645-27-1[11][13]

Signaling Pathways and Logical Relationships

The beneficial effects of LNT II and other HMOs are mediated through their interaction with the gut microbiota and intestinal epithelial cells. While specific signaling pathways directly activated by LNT II are still an active area of research, the general mechanisms of HMO interaction often involve Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells.

LNT_II_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell LNT II LNT II Gut Microbiota Gut Microbiota LNT II->Gut Microbiota Promotes Growth Pathogen Pathogen LNT II->Pathogen Inhibits Adhesion TLR2 TLR2 Gut Microbiota->TLR2 Activates Pathogen->TLR2 Binds Signaling Cascade Signaling Cascade TLR2->Signaling Cascade Initiates Immune Modulation Immune Modulation Signaling Cascade->Immune Modulation Barrier Function Barrier Function Signaling Cascade->Barrier Function Enhances

Caption: Interaction of LNT II with gut microbiota and intestinal epithelial cells.

The diagram above illustrates the proposed mechanism of action for LNT II. In the intestinal lumen, LNT II promotes the growth of beneficial gut microbiota and can inhibit the adhesion of pathogens to the intestinal wall. Metabolites from the gut microbiota, as well as direct interactions of HMOs, can activate Toll-like receptors such as TLR2 on the surface of intestinal epithelial cells.[14][15][16] This activation initiates intracellular signaling cascades that lead to the modulation of immune responses and the enhancement of the intestinal barrier function.[14][15][16]

LNT_II_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Engineering Strain Engineering Inoculation Inoculation Strain Engineering->Inoculation Media Preparation Media Preparation Media Preparation->Inoculation Cell Growth Cell Growth Inoculation->Cell Growth Induction Induction Cell Growth->Induction Fed-Batch Culture Fed-Batch Culture Induction->Fed-Batch Culture Biomass Separation Biomass Separation Fed-Batch Culture->Biomass Separation Filtration Filtration Biomass Separation->Filtration Chromatography Chromatography Filtration->Chromatography Purified LNT II Purified LNT II Chromatography->Purified LNT II

Caption: General workflow for the production of LNT II via fermentation.

This workflow outlines the key stages in the production of LNT II using engineered microorganisms. It begins with upstream processes of strain engineering and media preparation, followed by the core fermentation process, and concludes with downstream processing to purify the final product.

Conclusion

This compound stands as a testament to the intricate and beneficial composition of human milk. From its likely discovery during the mid-20th century exploration of HMOs to the advanced metabolic engineering strategies currently employed for its production, LNT II continues to be a subject of significant scientific interest. Its role as a prebiotic, immune modulator, and building block for more complex HMOs underscores its potential for applications in infant nutrition, functional foods, and therapeutics. Further research into its specific molecular interactions and signaling pathways will undoubtedly unveil even more of its physiological importance.

References

The Biological Functions of Lacto-N-Triose II in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2), a core trisaccharide found in human milk, is gaining significant attention for its multifaceted biological roles in infant health. As a key human milk oligosaccharide (HMO), LNT2 contributes to the intricate interplay between nutrition, gut microbiota, and the developing immune system in early life. This technical guide provides an in-depth overview of the biological functions of LNT2 in infants, summarizing current research findings, detailing experimental methodologies, and visualizing key biological pathways.

Core Biological Functions of this compound

This compound (GlcNAcβ1-3Galβ1-4Glc) is a fundamental building block for more complex HMOs and exerts its own distinct biological effects.[1] Its primary functions in infants revolve around shaping the gut microbiome, modulating the immune system, and protecting against pathogens.

Modulation of the Infant Gut Microbiota

LNT2 acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut.[2] This selective fermentation is crucial for establishing a healthy gut ecosystem, which plays a vital role in nutrient metabolism, immune development, and pathogen resistance.

  • Bifidogenic Effect: LNT2 is readily fermented by specific infant-associated Bifidobacterium species.[3] This leads to an increase in their relative abundance, contributing to a gut environment rich in these beneficial microbes. A healthy bifidobacterial population is associated with numerous health benefits in infants, including improved gut barrier function and reduced risk of certain diseases.

  • Stimulation of Other Beneficial Genera: In vitro fermentation studies using infant fecal microbiota have shown that LNT2 specifically increases the abundance of the genus Collinsella, in addition to Bifidobacterium.[3]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of LNT2 by gut bacteria results in the production of SCFAs such as acetate, lactate, succinate, and butyrate.[2][3] These metabolites contribute to a lower colonic pH, which inhibits the growth of pathogens and provides an energy source for colonocytes.

Table 1: Quantitative Effects of this compound on Infant Gut Microbiota (In Vitro Fermentation)

SubstrateBacterial GenusObservationReference
This compound (LNT2)BifidobacteriumSpecifically increased abundance[3]
This compound (LNT2)CollinsellaSpecifically increased abundance[3]

Note: This table summarizes qualitative observations from in vitro studies. Further research is needed to provide precise quantitative changes in bacterial abundance in response to LNT2.

Immune System Modulation

LNT2 plays a direct role in modulating the infant's developing immune system, influencing both innate and adaptive immune responses. This immunomodulatory activity is crucial for promoting immune tolerance and protecting against excessive inflammation.

  • Cytokine Induction: LNT2 has been shown to induce the production of both pro-inflammatory and anti-inflammatory cytokines. Specifically, it can stimulate the release of Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] This balanced cytokine response is critical for an appropriate immune reaction to stimuli.

  • Toll-Like Receptor (TLR) Signaling: The immunomodulatory effects of LNT2 are mediated, at least in part, through Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. Evidence suggests that LNT2's unique N-acetylglucosamine terminal structure may interact with TLRs, such as TLR4, on immune and intestinal epithelial cells.[4]

  • NF-κB Pathway Activation: The induction of cytokines by LNT2 is dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory and immune responses.[4]

Table 2: Immunomodulatory Effects of this compound

Cell TypeStimulantCytokine MeasuredObservationReference
Macrophages / Immune CellsThis compound (LNT2)IL-10, TNF-αInduction of production[4]

Note: This table summarizes qualitative observations. Quantitative data on the specific concentrations of cytokines produced in response to LNT2 in infant-derived cells is an area for further investigation.

Anti-Adhesive and Antimicrobial Properties

LNT2 contributes to the protective effects of human milk by directly interacting with pathogens, preventing their adhesion to the intestinal epithelium and, in some cases, inhibiting their growth.

  • Decoy Receptor: LNT2 can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells that pathogens bind to.[5] By binding to pathogens in the gut lumen, LNT2 prevents them from attaching to the intestinal wall, thereby reducing the risk of infection.

  • Inhibition of Pathogen Growth: LNT2 has demonstrated a significant inhibitory effect on the growth of Group B Streptococcus (GBS), a major cause of neonatal sepsis.[4]

Signaling Pathways and Experimental Workflows

LNT2-Mediated Immune Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which LNT2 modulates immune responses in intestinal epithelial or immune cells. LNT2 is hypothesized to bind to TLR4, initiating a downstream signaling cascade that leads to the activation of NF-κB and subsequent cytokine production.

LNT2_Signaling_Pathway cluster_nucleus LNT2 This compound (LNT2) TLR4 Toll-like Receptor 4 (TLR4) LNT2->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK1 IRAK1 MyD88->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->p2 Translocates to IkB->p1 Nucleus Nucleus Cytokine_Gene Cytokine Gene Expression (IL-10, TNF-α) p1->NFkB_p65_p50 Releases p2->Nucleus

Caption: Proposed TLR4-mediated signaling pathway for LNT2-induced cytokine production.

Experimental Workflow: In Vitro Fermentation of LNT2 with Infant Fecal Microbiota

This diagram outlines a typical workflow for studying the impact of LNT2 on the composition of infant gut microbiota using an in vitro fermentation model.

In_Vitro_Fermentation_Workflow start Start fecal_collection Infant Fecal Sample Collection start->fecal_collection fecal_prep Fecal Slurry Preparation fecal_collection->fecal_prep fermentation Anaerobic Fermentation with LNT2 fecal_prep->fermentation sampling Time-course Sampling (e.g., 0, 12, 24, 48h) fermentation->sampling dna_extraction Bacterial DNA Extraction sampling->dna_extraction pcr 16S rRNA Gene Amplification (V4 region) dna_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis (QIIME, DADA2) sequencing->bioinformatics data_analysis Statistical Analysis & Taxonomic Profiling bioinformatics->data_analysis end End data_analysis->end

Caption: Workflow for analyzing LNT2's impact on infant gut microbiota in vitro.

Detailed Experimental Protocols

Analysis of Infant Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol provides a detailed methodology for assessing the impact of LNT2 on the infant gut microbiota using 16S rRNA gene sequencing.

a. Fecal Sample Collection and Storage:

  • Collect fresh fecal samples from infants.

  • Immediately store samples at -80°C to preserve microbial DNA integrity.

b. DNA Extraction:

  • Utilize a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit).

  • Follow the manufacturer's instructions, including a bead-beating step to ensure efficient lysis of bacterial cells.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

c. 16S rRNA Gene Amplification:

  • Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).

  • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Use a high-fidelity DNA polymerase to reduce PCR errors.

  • Include negative controls (no template) to check for contamination.

  • Verify PCR products by gel electrophoresis.

d. Library Preparation and Sequencing:

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify the purified amplicons.

  • Pool the amplicons in equimolar concentrations.

  • Perform sequencing on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.

e. Bioinformatic and Statistical Analysis:

  • Use bioinformatics pipelines such as QIIME 2 or DADA2 for data processing.

  • Perform quality filtering and trimming of raw sequencing reads.

  • Denoise sequences into Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to ASVs using a reference database (e.g., SILVA or Greengenes).

  • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

  • Perform statistical analyses to identify differentially abundant taxa between LNT2-treated and control groups.

Quantification of Cytokine Production using Cytometric Bead Array (CBA)

This protocol details the methodology for measuring cytokine levels in response to LNT2 stimulation using a cytometric bead array.

a. Cell Culture and Stimulation:

  • Use a relevant cell model, such as primary infant peripheral blood mononuclear cells (PBMCs) or an intestinal epithelial cell line (e.g., FHs-74 Int).

  • Culture cells under appropriate conditions.

  • Stimulate cells with various concentrations of LNT2 for a specified time period (e.g., 24 hours).

  • Include a negative control (medium only) and a positive control (e.g., LPS).

  • Collect cell culture supernatants and store at -80°C.

b. Cytometric Bead Array Assay:

  • Use a commercial CBA kit for the detection of human cytokines (e.g., BD™ CBA Human Inflammatory Cytokines Kit).

  • Prepare cytokine standards according to the manufacturer's protocol to generate a standard curve.

  • Mix the capture beads for the desired cytokines.

  • Incubate the mixed beads with the standards and thawed cell culture supernatants.

  • Add the phycoerythrin (PE)-conjugated detection antibody to form sandwich complexes.

  • Incubate to allow for binding.

  • Wash the beads to remove unbound reagents.

c. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer equipped with the appropriate lasers and detectors.

  • Use the instrument's software to set up the assay and define the bead populations.

  • Analyze the fluorescence intensity of the PE reporter for each bead population.

d. Data Analysis:

  • Use the analysis software provided with the CBA kit (e.g., FCAP Array™ Software).

  • Generate a standard curve for each cytokine using the known concentrations of the standards.

  • Determine the concentration of each cytokine in the unknown samples by interpolating their fluorescence intensities on the standard curve.

  • Perform statistical analysis to compare cytokine levels between LNT2-stimulated and control groups.

Conclusion and Future Directions

This compound is a bioactive component of human milk with significant potential to positively influence infant health. Its ability to shape a healthy gut microbiota, modulate the immune system, and protect against pathogens underscores its importance in early-life nutrition. The methodologies detailed in this guide provide a framework for researchers to further investigate the precise mechanisms and quantitative effects of LNT2.

Future research should focus on:

  • Conducting in vivo studies in infants to confirm the in vitro findings on microbiota modulation and immune responses.

  • Elucidating the specific downstream signaling events following LNT2-TLR interaction.

  • Determining the optimal concentrations of LNT2 for inclusion in infant formula to mimic the benefits of breastfeeding.

A deeper understanding of the biological functions of LNT2 will be instrumental for the development of next-generation infant nutrition and novel therapeutic strategies to promote lifelong health.

References

The Pivotal Role of Lacto-N-Triose II in Shaping the Infant Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT2), a core trisaccharide in human milk oligosaccharides (HMOs), is emerging as a key bioactive compound in the development of a healthy infant gut microbiota. This technical guide provides a comprehensive overview of the current scientific understanding of LNT2's role in modulating the gut microbial ecosystem. We delve into its metabolism by commensal bacteria, its impact on microbial composition and function, and the underlying signaling pathways through which it exerts its beneficial effects. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for in vitro analysis, and visualizes complex biological processes to support further research and development in infant nutrition and therapeutics.

Introduction

Human milk is the gold standard for infant nutrition, providing a complex array of nutrients and bioactive molecules that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids, yet they are largely indigestible by the infant. Instead, they function as prebiotics, selectively nourishing beneficial gut bacteria, and possess immunomodulatory and anti-pathogenic properties.

This compound (GalNAcβ1-3Galβ1-4Glc) is a fundamental core structure of many more complex HMOs and is also present as a free trisaccharide in human milk. Its unique structure makes it a fascinating subject of study for its potential to influence the establishment of a healthy gut microbiome in early life, a critical window for immune and metabolic programming. This guide will explore the multifaceted role of LNT2 in gut microbiota development, providing a technical resource for the scientific community.

Metabolism of this compound by Gut Microbiota

The utilization of LNT2 by gut bacteria is a key aspect of its prebiotic activity. Several studies have demonstrated that specific species, particularly within the Bifidobacterium genus, are adept at metabolizing this trisaccharide.

Certain species, such as Bifidobacterium longum subsp. infantis, possess the enzymatic machinery to directly internalize and catabolize LNT2. Other bacteria, like some strains of Bifidobacterium dentium, have been shown to produce LNT2 as a byproduct of the metabolism of larger, more complex HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). These bacteria cleave the terminal galactose from LNT and LNnT, releasing it for their own consumption while leaving LNT2 in the extracellular environment, where it can be utilized by other members of the microbial community. This cross-feeding mechanism highlights the intricate interactions within the gut ecosystem facilitated by HMOs.

The metabolism of LNT2 by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health by serving as an energy source for colonocytes, modulating intestinal pH, and exerting anti-inflammatory effects.

Impact on Gut Microbiota Composition and Function

The selective fermentation of LNT2 by specific gut microbes leads to significant shifts in the overall composition and function of the gut microbiota.

Promotion of Beneficial Bacteria

In vitro fermentation studies using infant fecal microbiota have demonstrated that LNT2 supplementation leads to a significant increase in the abundance of beneficial bacteria. Notably, a marked increase in the populations of Bifidobacterium and Collinsella has been observed.[1] Bifidobacterium is a well-established signature of a healthy infant gut, associated with numerous health benefits, including protection against pathogens and maturation of the immune system.

Production of Short-Chain Fatty Acids

The fermentation of LNT2 results in the robust production of SCFAs. In vitro studies have quantified the production of acetic acid, lactic acid, succinic acid, and butyric acid following LNT2 fermentation.[1] Acetic acid is the most abundant SCFA and can be cross-fed to other bacteria that produce butyrate, a critical energy source for intestinal epithelial cells that strengthens the gut barrier. Succinic acid also plays a role in modulating intestinal motility and inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key in vitro fermentation studies investigating the impact of LNT2 on infant gut microbiota.

Table 1: Fermentation of this compound by Infant Fecal Microbiota

Time (hours)LNT2 Utilization (%)
1490.1
24Not Reported
36Not Reported

Data from Kong et al., 2021.[1]

Table 2: Production of Short-Chain Fatty Acids from this compound Fermentation

Time (hours)Acetic Acid (mM)Lactic Acid (mM)Succinic Acid (mM)Butyric Acid (mM)
14~15~8~5~2
24~18~5~2~3
36~20~2~1~4

Approximate values estimated from graphical data in Kong et al., 2021.[1]

Table 3: Change in Relative Abundance of Key Bacterial Genera after LNT2 Fermentation

Bacterial GenusChange in Relative Abundance
BifidobacteriumIncreased
CollinsellaIncreased

Based on findings from Kong et al., 2021.[1]

Immunomodulatory Effects and Signaling Pathways

Beyond its prebiotic role, LNT2 has been shown to directly interact with the host immune system, contributing to the education and maturation of the infant's immune response.

It is proposed that LNT2 can modulate immune responses through pattern recognition receptors, such as Toll-like receptors (TLRs), expressed on the surface of intestinal epithelial and immune cells. Evidence suggests that LNT2 may bind to TLRs, initiating a downstream signaling cascade that involves the activation of the nuclear factor-kappa B (NF-κB) pathway.[2] This activation can lead to the production of both pro- and anti-inflammatory cytokines, such as TNF-α and IL-10, respectively, helping to create a balanced immune tone in the gut.[2]

LNT2_Signaling_Pathway LNT2 This compound TLR Toll-like Receptor (TLR) LNT2->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Cytokines Cytokine Genes (e.g., TNF-α, IL-10) DNA->Cytokines

Proposed signaling pathway for LNT2-mediated immunomodulation.

Experimental Protocols

In Vitro Anaerobic Batch Culture Fermentation of this compound

This protocol provides a framework for assessing the fermentability of LNT2 by human fecal microbiota.

Materials:

  • Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

  • Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • This compound (sterile solution)

  • Fresh human fecal sample from a healthy donor (screened for antibiotic use)

  • Anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent)

  • Sterile centrifuge tubes

  • pH meter

  • Incubator (37°C)

Procedure:

  • Preparation of Fecal Inoculum:

    • Inside the anaerobic chamber, homogenize a fresh fecal sample (e.g., 1:10 w/v) in anaerobic dilution solution.

    • Centrifuge the fecal slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.

    • Use the supernatant as the fecal inoculum.

  • Fermentation Setup:

    • In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).

    • Add the sterile LNT2 solution to the desired final concentration (e.g., 1% w/v).

    • A control vessel with no added carbohydrate should be included.

    • Inoculate each vessel with the fecal inoculum (e.g., 5-10% v/v).

    • Seal the vessels and place them in a 37°C incubator.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 12, 24, 48 hours), aseptically remove aliquots from each fermentation vessel inside the anaerobic chamber.

    • Measure the pH of the collected samples.

    • Centrifuge the samples to pellet the bacterial cells.

    • Store the supernatant at -80°C for SCFA analysis (e.g., by gas chromatography).

    • Store the bacterial pellet at -80°C for DNA extraction and subsequent microbiota analysis (e.g., 16S rRNA gene sequencing).

In_Vitro_Fermentation_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Diluent Fecal_Sample->Homogenization Centrifugation1 Low-speed Centrifugation Homogenization->Centrifugation1 Inoculum Fecal Inoculum (Supernatant) Centrifugation1->Inoculum Fermentation_Vessel Fermentation Vessel Inoculum->Fermentation_Vessel Basal_Medium Anaerobic Basal Medium Basal_Medium->Fermentation_Vessel LNT2_Sol Sterile LNT2 Solution LNT2_Sol->Fermentation_Vessel Incubation Incubate at 37°C (Anaerobic) Fermentation_Vessel->Incubation Sampling Aseptic Sampling (0, 12, 24, 48h) Incubation->Sampling pH_Measurement Measure pH Sampling->pH_Measurement Centrifugation2 Centrifugation Sampling->Centrifugation2 Supernatant Supernatant Centrifugation2->Supernatant Pellet Bacterial Pellet Centrifugation2->Pellet SCFA_Analysis SCFA Analysis (GC) Supernatant->SCFA_Analysis DNA_Extraction DNA Extraction Pellet->DNA_Extraction Microbiota_Analysis 16S rRNA Sequencing DNA_Extraction->Microbiota_Analysis

Workflow for in vitro fermentation of LNT2.

Conclusion and Future Directions

This compound is a potent bioactive molecule with a significant capacity to shape the developing infant gut microbiota. Its selective utilization by beneficial bacteria, subsequent production of health-promoting metabolites, and direct immunomodulatory effects underscore its importance in infant health. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of LNT2.

Future research should focus on:

  • In vivo studies: Translating the findings from in vitro models to human clinical trials to confirm the health benefits of LNT2 supplementation in infants.

  • Strain-specific effects: Investigating the specific enzymatic pathways and gene expression profiles of different probiotic strains in response to LNT2.

  • Synergistic effects: Exploring the synergistic effects of LNT2 in combination with other HMOs and probiotics.

  • Long-term impacts: Understanding the long-term consequences of early-life LNT2 exposure on immune function and metabolic health.

A deeper understanding of the mechanisms of action of LNT2 will pave the way for the development of next-generation infant formulas and novel therapeutic strategies aimed at promoting lifelong health through the targeted modulation of the gut microbiome.

References

Lacto-N-triose II: A Core Precursor for the Synthesis of Complex Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lacto-N-triose II (LNT II), a fundamental trisaccharide with the structure GlcNAcβ1-3Galβ1-4Glc, stands as a critical building block in the intricate world of human milk oligosaccharides (HMOs).[1][2][3][4] Its strategic position as a precursor allows for the enzymatic extension and modification to form a diverse array of more complex and biologically active HMOs, including lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), as well as various fucosylated and sialylated derivatives.[5][6] This guide provides a comprehensive overview of the enzymatic pathways, experimental protocols, and quantitative data associated with the utilization of LNT II as a precursor for other HMOs. Additionally, it delves into the signaling pathways modulated by these complex glycans, offering a valuable resource for researchers in glycobiology and drug development.

Biosynthetic Pathways from this compound

The enzymatic conversion of LNT II into more complex HMOs is primarily achieved through the sequential action of specific glycosyltransferases. These enzymes catalyze the transfer of monosaccharide moieties from activated sugar donors to the LNT II acceptor molecule. The core transformations include galactosylation, fucosylation, and sialylation.

Synthesis of Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT)

LNT and LNnT are two of the most abundant HMOs and are isomers, differing in the linkage of the terminal galactose to N-acetylglucosamine.

  • Lacto-N-tetraose (LNT) is synthesized by the addition of a galactose molecule to the non-reducing end of LNT II via a β1-3 linkage. This reaction is catalyzed by a β-1,3-galactosyltransferase . A commonly used enzyme for this purpose is WbgO from Escherichia coli.[7][8]

  • Lacto-N-neotetraose (LNnT) is formed by the addition of a galactose residue to LNT II with a β1-4 linkage, a reaction catalyzed by a β-1,4-galactosyltransferase .

The following diagram illustrates the enzymatic synthesis of LNT from LNT II:

LNT_Synthesis LNT2 This compound (GlcNAcβ1-3Galβ1-4Glc) Enzyme β-1,3-Galactosyltransferase (e.g., WbgO) LNT2->Enzyme LNT Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) UDP_Gal UDP-Galactose UDP_Gal->Enzyme UDP UDP Enzyme->LNT Enzyme->UDP

Biosynthesis of Lacto-N-tetraose from this compound.
Fucosylation of LNT II and its Derivatives

Fucosylated HMOs are a major class of HMOs with significant biological activities. The addition of fucose residues to LNT II or its elongated derivatives is catalyzed by fucosyltransferases, which utilize GDP-fucose as the fucose donor. The linkage of fucose can occur at different positions, leading to a variety of fucosylated structures. For example, α-1,2-fucosyltransferases, such as FutC, can add a fucose residue to the terminal galactose of LNT, forming Lacto-N-fucopentaose I (LNFP I).[9][10]

Sialylation of LNT II and its Derivatives

Sialylated HMOs are crucial for brain development and immune function. Sialyltransferases catalyze the transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) from a donor substrate, typically CMP-Neu5Ac, to the terminal galactose or N-acetylglucosamine residues of LNT II or its derivatives. For instance, an α-2,3-sialyltransferase can add a sialic acid residue to the terminal galactose of LNT, forming 3'-sialyl-Lacto-N-tetraose.

The general workflow for the enzymatic synthesis of complex HMOs from LNT II is depicted below:

HMO_Synthesis_Workflow cluster_start Starting Material cluster_elongation Chain Elongation cluster_modification Terminal Modification LNT2 This compound Galactosylation Galactosylation (β-1,3/β-1,4-GalT) LNT2->Galactosylation UDP-Gal LNT_LNnT LNT / LNnT Galactosylation->LNT_LNnT Fucosylation Fucosylation (Fucosyltransferase) LNT_LNnT->Fucosylation GDP-Fuc Sialylation Sialylation (Sialyltransferase) LNT_LNnT->Sialylation CMP-Neu5Ac Fucosylated_HMOs Fucosylated HMOs Fucosylation->Fucosylated_HMOs Sialylated_HMOs Sialylated HMOs Sialylation->Sialylated_HMOs NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p p-IκB NFkB_inactive NF-κB NFkB_inactive->IkB NFkB_active NF-κB NFkB_p->NFkB_active Degradation of IκB DNA DNA NFkB_active->DNA Transcription Factor Cytokines Pro-inflammatory Cytokines DNA->Cytokines LPS LPS LPS->TLR4 Activates HMOs HMOs HMOs->TLR4 Modulates

References

Lacto-N-triose II: A Core Human Milk Oligosaccharide Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to its Natural Sources, Abundance, and Functional Interactions

Introduction

Lacto-N-triose II (LNT II) is a fundamental neutral human milk oligosaccharide (HMO) that plays a pivotal role in infant nutrition and health. Composed of N-acetylglucosamine, galactose, and glucose (GlcNAcβ1-3Galβ1-4Glc), LNT II serves as a core structure for the biosynthesis of more complex HMOs.[1][2] Beyond its structural role, LNT II exhibits significant physiological functions, including the promotion of a healthy gut microbiome and the modulation of the infant immune system.[2] This technical guide provides a comprehensive overview of the natural sources and abundance of LNT II, detailed experimental methodologies for its analysis, and a visualization of its biosynthetic and functional pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is human milk. Its concentration, along with other HMOs, is dynamic and varies depending on the stage of lactation, as well as genetic and environmental factors.[3] Total HMO concentrations are generally highest in colostrum (the first milk produced after birth) and decrease as the milk transitions and matures.[4]

A study on the human milk microbiota and oligosaccharides in a cohort of Chinese mothers provides specific quantitative data on the abundance of LNT II in colostrum and mature milk.

Lactation StageAverage Concentration of this compound (g/L)
Colostrum0.16 ± 0.08[5]
Mature Milk0.03 ± 0.01[5]

Table 1: Abundance of this compound in Human Milk at Different Lactation Stages.

Experimental Protocols for the Analysis of this compound

The quantification of LNT II in complex biological matrices like human milk requires sophisticated analytical techniques to separate it from other structurally similar oligosaccharides. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and various forms of Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed.

Sample Preparation for HMO Analysis

A critical first step in the analysis of LNT II from human milk is the removal of interfering substances such as fats and proteins.

  • Defatting: Centrifuge the human milk sample to separate the lipid layer, which is then carefully removed.

  • Deproteination: Proteins can be precipitated using various methods, including the addition of ethanol or by filtration.

  • Lactose Reduction (Optional but Recommended for some methods): Due to the high concentration of lactose in human milk, enzymatic digestion of lactose can be performed to improve the resolution of less abundant oligosaccharides.

  • Solid-Phase Extraction (SPE): SPE with graphitized carbon cartridges can be used to separate oligosaccharides from monosaccharides and other interfering substances.[6]

  • Reduction to Alditols (for LC-MS): To improve chromatographic separation and detection by mass spectrometry, the oligosaccharides can be reduced to their alditol forms using a reducing agent like sodium borohydride.[7]

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a robust method for the quantification of underivatized carbohydrates.

  • Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column. The separated analytes are then detected electrochemically by measuring the current generated from their oxidation at the surface of a gold electrode.

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).[8][9]

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.

  • Quantification: Quantification is achieved by comparing the peak areas of the analyte in the sample to those of a calibration curve generated using a pure LNT II standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of HMOs.

  • Principle: The sample is first separated by liquid chromatography, and the eluting compounds are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions is used for identification and quantification.

  • Chromatography: Porous graphitized carbon (PGC) columns are particularly effective for separating isomeric oligosaccharides.[7]

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for HMO analysis.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to differentiate between isomers.

  • Quantification: Quantification is typically performed using an internal standard and by creating a calibration curve with a known concentration of LNT II standard.

Biosynthesis and Functional Pathways of this compound

This compound is a key intermediate in the biosynthesis of a variety of more complex human milk oligosaccharides. Its synthesis begins with lactose, the most abundant carbohydrate in human milk.

This compound Biosynthesis Pathway Lactose Lactose (Galβ1-4Glc) LNT_II This compound (GlcNAcβ1-3Galβ1-4Glc) Lactose->LNT_II β-1,3-N-acetylglucosaminyltransferase (B3GNT) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II UDP UDP LNT_II->UDP Complex_HMOs More Complex HMOs (e.g., Lacto-N-tetraose) LNT_II->Complex_HMOs Further Glycosylation

Biosynthesis of this compound.

The physiological effects of LNT II are primarily exerted in the infant's gut. While a direct intracellular signaling pathway in intestinal epithelial cells has not been fully elucidated, its functional interactions contribute to gut health. LNT II can modulate the gut microbiota and has been suggested to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.

Functional Interactions of this compound in the Gut LNT_II This compound Probiotics Beneficial Bacteria (e.g., Bifidobacterium) LNT_II->Probiotics Promotes Growth TLR2 Toll-like Receptor 2 (TLR2) LNT_II->TLR2 Potential Interaction IEC Intestinal Epithelial Cell Probiotics->IEC Adhesion Barrier_Function Enhanced Gut Barrier Function (Tight Junctions) Probiotics->Barrier_Function Contributes to IEC->Barrier_Function Strengthens Immune_Modulation Immune System Modulation TLR2->Immune_Modulation Downstream Signaling

Functional interactions of LNT II in the infant gut.

Conclusion

This compound is a significant component of human milk, contributing to the complex and beneficial properties of HMOs. Its role as a foundational block for more intricate oligosaccharides and its direct and indirect effects on the gut microbiome and immune system underscore its importance in infant health. The analytical methods outlined provide a robust framework for the accurate quantification of LNT II, enabling further research into its dynamic concentrations and physiological functions. Future studies are warranted to fully elucidate the specific molecular mechanisms by which LNT II interacts with the host and its resident microbiota.

References

Lacto-N-Triose II Signaling in Host Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2) is a core human milk oligosaccharide (HMO) that plays a significant role in infant health, influencing gut microbiota composition and modulating the immune system. Beyond its prebiotic functions, LNT2 directly interacts with host cells, triggering specific signaling pathways that influence cellular responses. This technical guide provides an in-depth overview of the known signaling mechanisms of LNT2 in host cells, with a focus on its immunomodulatory effects. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic potential of LNT2.

Core Signaling Pathway: TLR2-Mediated NF-κB Activation

Current evidence suggests that the primary signaling pathway initiated by this compound in immune cells involves the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of the transcription factor NF-κB and the subsequent production of immunomodulatory cytokines. The unique N-acetylglucosamine terminal structure of LNT2 is thought to be crucial for its interaction with TLRs.[1]

Signaling Cascade

The proposed signaling cascade for LNT2 in host cells, primarily macrophages, is as follows:

  • Ligand Recognition and Receptor Binding: LNT2 is recognized by and binds to TLR2 on the surface of host cells. While some evidence points towards the involvement of TLRs in general for HMOs, the specific interaction with TLR2 is a key hypothesis for LNT2's immunomodulatory function.

  • Recruitment of Adaptor Proteins: Upon ligand binding, TLR2 undergoes a conformational change, leading to the recruitment of intracellular adaptor proteins. The primary adaptor protein involved in this pathway is Myeloid Differentiation Primary Response 88 (MyD88).

  • Activation of Downstream Kinases: MyD88 initiates a signaling cascade that involves the phosphorylation and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

  • Activation of the IKK Complex: The activated TRAF6 leads to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO.

  • Phosphorylation and Degradation of IκBα: The IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation and Transcriptional Activation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus.

  • Cytokine Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro- and anti-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10).[1]

LNT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNT2 This compound TLR2 TLR2 LNT2->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines TNF-α, IL-10 mRNA DNA->Cytokines Transcription

Figure 1: Proposed LNT2-TLR2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of LNT2 on host cells. It is important to note that specific dose-response data for LNT2 are limited in the public domain, and the following represents a compilation of available information and data from studies on similar oligosaccharides.

Table 1: Effect of LNT2 on Cytokine Production in Macrophages

Cell LineLNT2 ConcentrationCytokineFold Change (vs. Control)Reference
RAW 264.710 - 100 µg/mLTNF-αIncreased[1]
RAW 264.710 - 100 µg/mLIL-10Increased[1]

Note: Specific fold-change values are not consistently reported across studies. The effect is described as a notable increase.

Table 2: Key Signaling Events Modulated by LNT2

Cell LineLNT2 ConcentrationSignaling MoleculeEffectReference
MacrophagesNot SpecifiedNF-κBActivation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LNT2 signaling pathways.

Cell Culture
  • RAW 264.7 Macrophages:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Scrape and passage cells every 2-3 days when they reach 80-90% confluency.

  • HT-29 and Caco-2 Intestinal Epithelial Cells:

    • Culture Medium:

      • HT-29: McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

      • Caco-2: DMEM supplemented with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Differentiation (for Caco-2): Culture for 21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer.

Measurement of Cytokine Production by ELISA

This protocol describes the quantification of TNF-α and IL-10 in cell culture supernatants using a sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody (anti-mouse TNF-α or IL-10) to a concentration of 1-4 µg/mL in binding solution.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (PBS with 1% BSA or 10% FBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the recombinant cytokine standards in culture medium.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate five times with Wash Buffer.

    • Dilute the biotinylated detection antibody (anti-mouse TNF-α or IL-10) to a concentration of 0.25-2 µg/mL in Blocking Buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate five times with Wash Buffer.

    • Dilute Streptavidin-HRP conjugate according to the manufacturer's instructions in Blocking Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate seven times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B C Add samples and standards B->C D Add biotinylated detection antibody C->D E Add Streptavidin-HRP D->E F Add TMB substrate E->F G Stop reaction and read absorbance F->G Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF membrane B->C D Blocking C->D E Primary Antibody (anti-phospho-p65) D->E F Secondary Antibody (HRP-conjugated) E->F G ECL Detection F->G H Imaging G->H

References

An In-depth Technical Guide on the Interaction of Lacto-N-triose II with Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), is increasingly recognized for its significant role in infant health, particularly in mediating interactions with pathogenic bacteria. This technical guide provides a comprehensive overview of the current understanding of LNT II's mechanisms of action against various pathogens. It details the anti-adhesive and anti-biofilm properties of LNT II, presents available quantitative data, outlines key experimental protocols for studying these interactions, and visualizes the underlying molecular pathways. This document serves as a resource for researchers and professionals in drug development exploring the therapeutic potential of LNT II as a novel anti-infective agent.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in shaping the infant gut microbiome and providing protection against infections.[1] this compound (GlcNAcβ1-3Galβ1-4Glc) is a foundational structure for many larger, more complex HMOs and has demonstrated direct and indirect effects on pathogenic bacteria.[2] Its primary mechanisms of action include acting as a soluble decoy receptor to inhibit pathogen adhesion to host cells, modulating the gut microbiota to favor beneficial bacteria, and directly inhibiting the growth of certain pathogens.[1] This guide will delve into the specific interactions of LNT II with pathogenic bacteria, providing a technical foundation for further research and development.

Mechanisms of Action

The antimicrobial activities of LNT II against pathogenic bacteria are multifaceted, primarily revolving around two key strategies: inhibition of adhesion and disruption of biofilm formation.

Inhibition of Bacterial Adhesion

A critical initial step in most bacterial infections is the adhesion of the pathogen to host epithelial cells. LNT II can act as a soluble analog of host cell surface glycans, competitively binding to bacterial surface adhesins (lectins) and thereby preventing the bacteria from attaching to their target cells.[3] This anti-adhesive property has been observed for various pathogens, although specific quantitative data for LNT II remains an active area of research.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to chronic infections and increased antibiotic resistance.[4] Some HMOs have been shown to interfere with biofilm formation. While specific quantitative data for LNT II's effect on a wide range of pathogens is still emerging, its potential to disrupt this crucial virulence mechanism is a significant area of interest.

Quantitative Data on this compound Interactions

While extensive quantitative data for the interaction of LNT II with a broad range of pathogenic bacteria is not yet available in consolidated tables within the scientific literature, the following table summarizes the types of quantitative data that are crucial for evaluating its efficacy and are the focus of ongoing research.

PathogenInteraction TypeMethodQuantitative Measure (Example)Reference(s)
Streptococcus pneumoniaeAdhesion InhibitionCell-based Adhesion AssayIC50: [Value] µM[5]
Pseudomonas aeruginosaBiofilm InhibitionCrystal Violet Assay% Inhibition at [X] mg/mL[6]
Escherichia coli (EPEC)Adhesion InhibitionELISA-based Adhesion Assay% Inhibition at [X] mg/mL[3]
Bacterial LectinsBinding AffinitySurface Plasmon Resonance (SPR)KD: [Value] µM[7]

Note: The values in this table are placeholders and represent the type of data that is actively being sought in research. The references provided describe the methodologies used to obtain such data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of LNT II with pathogenic bacteria.

Bacterial Adhesion Inhibition Assay (Cell-based ELISA)

This protocol describes a quantitative method to assess the inhibition of bacterial adhesion to epithelial cells using an ELISA-based approach.

Materials:

  • 96-well cell culture plates

  • Epithelial cell line (e.g., Caco-2, HEp-2)

  • Bacterial strain of interest

  • This compound

  • Primary antibody against the bacterium

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer, wash buffer, blocking buffer[8]

Procedure:

  • Cell Seeding: Seed epithelial cells into a 96-well plate and grow to confluence.[8]

  • Bacterial Preparation: Grow the bacterial strain to the desired optical density and wash with PBS.

  • Inhibition: Pre-incubate the bacteria with varying concentrations of LNT II for 1 hour at 37°C.

  • Adhesion: Add the bacteria/LNT II mixture to the confluent epithelial cell monolayer and incubate for a specified time (e.g., 1-3 hours) to allow for adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

  • Fixation: Fix the cells and adhered bacteria with a suitable fixative (e.g., 4% paraformaldehyde).

  • Immunodetection:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific to the bacterial strain.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Quantification: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without LNT II.[8]

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details a common method for quantifying the effect of LNT II on biofilm formation.

Materials:

  • 96-well flat-bottom plates

  • Bacterial strain of interest

  • This compound

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or other solubilizing agent

Procedure:

  • Bacterial Inoculum: Prepare a bacterial suspension in a suitable growth medium.

  • Treatment: Add the bacterial suspension to the wells of a 96-well plate containing various concentrations of LNT II. Include a control with no LNT II.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • Washing: Carefully discard the planktonic cells and gently wash the wells with PBS to remove any remaining non-adherent bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 95% ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance in the presence of LNT II indicates biofilm inhibition.

Signaling Pathways and Logical Relationships

While the direct impact of LNT II on specific bacterial signaling pathways is an area of active investigation, we can visualize the general mechanisms of action and relevant bacterial signaling pathways that are likely targets.

Inhibition of Bacterial Adhesion to Host Cells

LNT II acts as a competitive inhibitor, preventing the binding of bacterial adhesins to host cell receptors. This interaction can be visualized as a simple logical relationship.

G cluster_1 Host Cell Bacterial_Adhesin Bacterial Adhesin (Lectin) Host_Receptor Host Cell Receptor (Glycan) Bacterial_Adhesin->Host_Receptor Adhesion (Infection) LNT_II This compound LNT_II->Bacterial_Adhesin

Inhibition of Bacterial Adhesion by LNT II
Potential Interference with Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. The las and rhl systems are two major QS systems in P. aeruginosa.[1][9] While direct evidence for LNT II's effect on these systems is pending, it is a plausible target for inhibition.

G cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR->LasI regulates RhlI RhlI LasR->RhlI regulates RhlR RhlR LasR->RhlR regulates Virulence Virulence Factors & Biofilm Formation LasR->Virulence regulates C12_HSL->LasR activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR->RhlI regulates RhlR->Virulence regulates C4_HSL->RhlR activates LNT_II This compound (Hypothesized) LNT_II->LasR Inhibits? LNT_II->RhlR Inhibits?

Hypothesized Interference of LNT II with P. aeruginosa Quorum Sensing

Conclusion and Future Directions

This compound demonstrates significant potential as a novel anti-infective agent through its ability to interfere with key bacterial virulence mechanisms, namely adhesion and potentially biofilm formation. The experimental protocols provided in this guide offer a standardized approach to further investigate and quantify these interactions.

Future research should focus on:

  • Generating robust quantitative data: Systematic screening of LNT II against a wider range of clinically relevant pathogenic bacteria to determine binding affinities, IC50 values for adhesion, and biofilm inhibition is crucial.

  • Elucidating molecular mechanisms: Investigating the precise molecular interactions between LNT II and bacterial adhesins will inform the rational design of more potent anti-adhesive compounds.

  • Investigating effects on signaling pathways: Transcriptomic and proteomic studies are needed to understand how LNT II modulates bacterial gene expression and signaling cascades, such as quorum sensing.

  • In vivo efficacy studies: Translating the promising in vitro findings into animal models of infection is a critical next step in the development of LNT II-based therapeutics.

By addressing these research gaps, the full therapeutic potential of this compound as a safe and effective agent to combat pathogenic bacteria can be realized.

References

Lacto-N-triose II: A Core Human Milk Oligosaccharide in Therapeutics and Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT II) is a fundamental trisaccharide and a core structural component of human milk oligosaccharides (HMOs). It plays a crucial role in infant nutrition, gut microbiome development, and immune modulation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological functions, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates its interaction with cellular signaling pathways, offering insights for researchers and professionals in drug development and nutritional science.

Physicochemical Properties

This compound is a neutral trisaccharide with the chemical structure GlcNAcβ1-3Galβ1-4Glc. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 75645-27-1[1]
Molecular Formula C₂₀H₃₅NO₁₆[1]
Molecular Weight 545.49 g/mol [1]
Synonyms LNT II, GlcNAcβ(1-3)Galβ(1-4)Glc[2]
Appearance White Powder[2]
Purity >90% (by NMR)[2]

Biological Significance and Applications

This compound is a key bioactive compound with a range of physiological effects, making it a molecule of significant interest in various research and therapeutic areas.

  • Prebiotic Activity and Gut Health: LNT II promotes the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[3] It is fermented in the gut to produce short-chain fatty acids (SCFAs), which are crucial for maintaining gut homeostasis.[4]

  • Immune System Modulation: LNT II has been shown to regulate the immune system. It can induce the production of cytokines like IL-10 and TNF-α through a mechanism dependent on NF-κB.[4] This immunomodulatory effect is thought to be mediated, in part, by its interaction with Toll-like receptors (TLRs).[4]

  • Inhibition of Pathogens: This oligosaccharide can act as a decoy receptor, preventing the adhesion of pathogenic microorganisms to intestinal epithelial cells.[4] It has demonstrated a significant inhibitory effect on the growth of Group B Streptococcus (GBS).[4]

  • Applications in Infant Nutrition: As a core component of HMOs, LNT II is a critical nutrient for infants, contributing to the development of a healthy gut microbiome and a robust immune system. Its safety has been evaluated, and it is considered for use in infant formula and other food products.[5][6]

Experimental Protocols

Whole-Cell Biocatalytic Synthesis of this compound

This protocol describes a two-step, cell-coupled biocatalytic strategy for the production of LNT II using engineered E. coli.

Objective: To produce high titers of this compound from GlcNAc and lactose.

Materials:

  • Engineered E. coli strains expressing:

    • N-acetylhexosamine 1-kinase (NahK)

    • N-acetylglucosamine-1-phosphate uridyltransferase (EcGlmU)

    • β-1,3-N-acetylglucosaminyltransferase (LgtA)

  • Fermentation medium

  • 5 L Bioreactor (e.g., Eppendorf)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • GlcNAc and lactose substrates

  • Yeast cells (for energy regeneration)

Methodology:

  • Strain Cultivation (Step 1):

    • Inoculate 3L of fermentation medium in a 5 L bioreactor with a 10% (v/v) inoculum of the engineered E. coli strain.

    • Maintain the culture at 37°C with a dissolved oxygen (DO) level of 30% (cascading agitation from 50-800 rpm and an airflow of 3 vvm).

    • Control the pH at 6.98 by the addition of 25% ammonia.

    • Grow the culture for approximately 10 hours until an OD₆₀₀ of 12 is reached.

  • Induction and Biocatalysis (Step 2):

    • Induce protein expression by adding IPTG and reducing the temperature to 20°C.

    • Maintain the induction for 24 hours.

    • Monitor the glucose concentration in the medium and supplement as needed to maintain a low level (starvation feeding strategy).

    • Introduce the substrates GlcNAc and lactose.

    • For enhanced energy regeneration, add yeast cells to the reaction.

    • The biocatalytic reaction is carried out for a total duration of 65 hours.

Expected Outcome: This method has been reported to produce LNT II titers up to 52.34 g/L with a lactose conversion rate of 95.95%.[7]

Analytical Methods for this compound Quantification

A. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plate

  • Mobile Phase: 1-butanol : acetic acid : water (2:1:1 v/v/v)

  • Detection:

    • Visualize UDP-GlcNAc under ultraviolet light.

    • For lactose and LNT II, spray the plate with a p-anisaldehyde reagent and heat at 105°C for 5 minutes.[5]

B. High-Performance Liquid Chromatography (HPLC)

  • System: Shimadzu LC-2010 or equivalent

  • Column: Shodex RSpak DC-613 (6.0mm ID x 150mm)

  • Eluent: Acetonitrile/Water (80:20)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 70°C

  • Detector: Refractive Index (RI)

Signaling Pathway and Logical Relationships

This compound is believed to exert its immunomodulatory effects through the Toll-like receptor signaling pathway, leading to the activation of NF-κB and the subsequent production of cytokines.

LNT_II_Signaling LNT_II This compound TLR Toll-like Receptor (TLR) LNT_II->TLR binds MyD88 MyD88 TLR->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Cytokine_production Cytokine Production (IL-10, TNF-α) Nucleus->Cytokine_production induces transcription of

Caption: LNT II interaction with TLRs and the subsequent NF-κB signaling cascade.

The following diagram illustrates the workflow for the whole-cell biocatalytic synthesis of this compound.

LNT_II_Synthesis_Workflow cluster_enzymes Enzymatic Conversions GlcNAc GlcNAc GlcNAc_1_P GlcNAc-1-P GlcNAc->GlcNAc_1_P Lactose Lactose LNT_II This compound Lactose->LNT_II UDP_GlcNAc UDP-GlcNAc GlcNAc_1_P->UDP_GlcNAc UDP_GlcNAc->LNT_II NahK NahK NahK->GlcNAc_1_P EcGlmU EcGlmU EcGlmU->UDP_GlcNAc LgtA LgtA LgtA->LNT_II

Caption: Enzymatic pathway for the synthesis of this compound.

Safety and Toxicology

Preclinical safety evaluations of this compound have been conducted to assess its potential for use in food and infant formula.

Study TypeOrganismDosesOutcomeNOAELReference(s)
Genotoxicity In vitro (Bacterial Reverse Mutation Test, Mammalian Cell Micronucleus Test)N/ANon-genotoxicN/A[6]
Subchronic Oral Toxicity Juvenile Sprague-Dawley rats0, 1500, 2500, 5000 mg/kg bw/day for 90 daysNo compound-related adverse effects observed5000 mg/kg bw/day[6]

These studies suggest that LNT II is safe for its intended applications within the limits naturally found in human breast milk.[6]

Conclusion

This compound stands out as a molecule of high interest for the pharmaceutical and food industries. Its well-documented benefits for gut health and immune function, coupled with established methods for its production and analysis, pave the way for its broader application in infant nutrition, functional foods, and potentially as a therapeutic agent. Further research into its specific molecular interactions and clinical efficacy will continue to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-Triose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2), with the structure GlcNAcβ1,3Galβ1,4Glc, is a core human milk oligosaccharide (HMO) that serves as a crucial precursor for the synthesis of more complex HMOs.[1][2] Its physiological functions, including promoting the growth of beneficial gut bacteria, modulating the infant immune system, and preventing gastrointestinal diseases, have made it a subject of significant interest in the fields of nutrition and drug development.[1][3] The enzymatic synthesis of LNT2 using β-N-acetylhexosaminidases offers a highly specific and efficient alternative to complex chemical synthesis methods.[4] This document provides detailed application notes and protocols for the synthesis of LNT2 utilizing the transglycosylation activity of β-N-acetylhexosaminidases.

β-N-acetylhexosaminidases (EC 3.2.1.52) are enzymes that naturally catalyze the hydrolysis of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from glycoconjugates.[5] However, by manipulating reaction conditions, these enzymes can be driven to favor their reverse reaction, transglycosylation, to synthesize oligosaccharides.[5][6] This process involves the transfer of a GlcNAc moiety from a donor substrate to an acceptor, in this case, lactose, to form LNT2.

Data Presentation: Comparative Performance of β-N-acetylhexosaminidases in LNT2 Synthesis

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of LNT2, providing a clear comparison of different enzyme sources and reaction strategies.

Table 1: Wild-Type β-N-acetylhexosaminidases for LNT2 Synthesis

Enzyme SourceDonor SubstrateAcceptor Substrate (Lactose) ConcentrationOptimal pHOptimal Temperature (°C)Reaction TimeProduct Concentration / ConversionReference
Tyzzerella nexilis (TnHex189)--5.045-4.7 g/L (57.2% conversion)[7]
Flavobacterium algicola (FlaNag2353)10 mM pNP-GlcNAc200 mM9.0552 h4.15% conversion (from pNP-GlcNAc)[8]
Metagenomic library (HaHex74)N-acetyl chitobiose-6.545-7.1 g/L (13.1% conversion)[9]
Nocardia orientalisDi-N-acetyl-chitobiose-5.070-75-Transfer products identified[10]
Bacillus sp. CH11N,N'-diacetylchitobioseXylitol (as acceptor model)~7.040-Transfer product identified[11]

Table 2: Engineered β-N-acetylhexosaminidases (Glycosynthases) for LNT2 Synthesis

EnzymeDonor SubstrateAcceptor Substrate (Lactose) ConcentrationOptimal pHOptimal Temperature (°C)Reaction TimeProduct Concentration / YieldReference
Bifidobacterium bifidum D746E variantN-acetyl-d-glucosamine 1,2-oxazolineEquivalent to donor--≤ 1 h515 mM (281 mg/mL); ~90% yield[12]
Bifidobacterium bifidum D746E variant (immobilized)D-glucosamine 1,2-oxazoline200 mM--2 min (continuous flow)145–200 mM[13][14]

Experimental Protocols

Protocol 1: General Screening of β-N-acetylhexosaminidase for Transglycosylation Activity

This protocol outlines a general method for screening the transglycosylation activity of a novel or commercially available β-N-acetylhexosaminidase for the synthesis of LNT2.

Materials:

  • β-N-acetylhexosaminidase enzyme preparation

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as donor substrate

  • Lactose as acceptor substrate

  • Sodium phosphate buffer or other suitable buffer system (e.g., citrate, Tris-HCl) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0)

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with an amino or amide column for product analysis

  • Quenching solution (e.g., 1 M sodium carbonate or heat inactivation)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of pNP-GlcNAc (e.g., 100 mM) in the chosen buffer.

    • Prepare a stock solution of lactose (e.g., 1 M) in the chosen buffer.

    • In a microcentrifuge tube, combine the following in a final volume of 100 µL:

      • Lactose to a final concentration of 200 mM.

      • pNP-GlcNAc to a final concentration of 10 mM.

      • β-N-acetylhexosaminidase at a predetermined concentration (e.g., 1 U/mL).

      • Buffer to the final volume.

    • Prepare a control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at a range of temperatures (e.g., 30, 40, 50, 60 °C) for a set time (e.g., 2, 4, 8, 12, 24 hours) with gentle shaking.

  • Reaction Termination:

    • Terminate the reaction by either adding a quenching solution (e.g., 100 µL of 1 M Na₂CO₃) or by heat inactivation (e.g., boiling for 5-10 minutes).

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Product Analysis:

    • Analyze the supernatant by HPLC to detect and quantify the formation of LNT2.

    • Use an authentic LNT2 standard for peak identification and quantification.

    • Calculate the conversion yield based on the initial amount of the limiting substrate (typically the donor).

Protocol 2: Preparative Scale Synthesis of LNT2 using an Engineered Glycosynthase

This protocol is adapted from the successful synthesis using the D746E variant of Bifidobacterium bifidum β-N-acetylhexosaminidase.[12]

Materials:

  • Engineered β-N-acetylhexosaminidase (glycosynthase, e.g., D746E variant)

  • N-acetyl-d-glucosamine 1,2-oxazoline (GlcNAc-oxa) as the donor substrate

  • Lactose

  • Reaction buffer (e.g., sodium phosphate buffer, pH adjusted as optimal for the specific glycosynthase)

  • Stirred-tank reactor or suitable reaction vessel

  • Purification system (e.g., size-exclusion chromatography or activated carbon chromatography)

  • Lyophilizer

Procedure:

  • Donor Substrate Preparation:

    • The N-acetyl-d-glucosamine 1,2-oxazoline donor is typically prepared chemically from N-acetyl-d-glucosamine.

  • Enzymatic Synthesis:

    • In a temperature-controlled reaction vessel, dissolve lactose in the reaction buffer to the desired concentration (e.g., 500 mM).

    • Add the GlcNAc-oxa donor to an equimolar concentration.

    • Initiate the reaction by adding the engineered β-N-acetylhexosaminidase.

    • Maintain the reaction at the optimal temperature with gentle stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Reaction Termination and Enzyme Removal:

    • Once the reaction has reached completion (typically within 1-2 hours as indicated by HPLC), terminate the reaction by heat inactivation or by lowering the pH.

    • If the enzyme is not heat-stable, it can be removed by ultrafiltration.

  • Product Purification:

    • The reaction mixture, containing LNT2, unreacted lactose, and hydrolysis byproducts, is subjected to purification.

    • Size-exclusion chromatography or activated carbon chromatography are effective methods for separating LNT2 from the other components.

    • Collect the fractions containing pure LNT2, as determined by HPLC analysis.

  • Lyophilization:

    • Pool the pure LNT2 fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Enzymatic Synthesis of this compound Workflow

Enzymatic_Synthesis_of_LNT2 cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_purification Downstream Processing Donor Donor Substrate (e.g., GlcNAc-oxazoline) Reaction Transglycosylation Donor->Reaction Acceptor Acceptor Substrate (Lactose) Acceptor->Reaction Enzyme β-N-acetylhexosaminidase (Wild-Type or Engineered) Enzyme->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound (LNT2) Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Putative Signaling Pathway of this compound in Immune Modulation

LNT2_Signaling_Pathway LNT2 This compound Receptor Putative Receptor (e.g., TLR) LNT2->Receptor Binds NFkB NF-κB Receptor->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Cytokine Production (IL-10, TNF-α) Nucleus->Cytokines Induces Transcription Immune_Response Immune Modulation Cytokines->Immune_Response

Caption: A putative signaling pathway for LNT2-mediated immune modulation.

Concluding Remarks

The enzymatic synthesis of this compound using β-N-acetylhexosaminidases, particularly engineered glycosynthases, presents a highly efficient and specific method for producing this valuable human milk oligosaccharide. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to establish and optimize LNT2 synthesis in their laboratories. Further research into novel β-N-acetylhexosaminidases from diverse sources and continued protein engineering efforts will undoubtedly lead to even more robust and scalable production processes, paving the way for the broader application of LNT2 in functional foods and therapeutics.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in Lacto-N-Triose II Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of lacto-N-triose II (LNT II), a significant human milk oligosaccharide (HMO), utilizing whole-cell biocatalysis. This approach offers a promising and sustainable alternative to complex chemical synthesis routes.

Introduction

This compound (LNT II), with the structure GlcNAcβ1,3Galβ1,4Glc, is a core structural unit of many complex human milk oligosaccharides.[1][2][3] Its physiological functions are of great interest, including the promotion of beneficial gut bacteria, immune system regulation, and prevention of certain gastrointestinal diseases.[3] The efficient synthesis of LNT II is crucial for its application in infant formula, functional foods, and as a precursor for the synthesis of more complex HMOs.[3][4] Whole-cell biocatalysis, employing engineered microorganisms, has emerged as a highly effective strategy for LNT II production, leveraging the cells' inherent machinery for enzyme synthesis and cofactor regeneration.[2][5][6]

Principle of Whole-Cell Biocatalysis for LNT II Production

The whole-cell biocatalytic synthesis of LNT II from simple substrates like N-acetylglucosamine (GlcNAc) and lactose involves a multi-enzyme cascade.[2][5] In a common strategy, three key enzymes are utilized:

  • N-acetylglucosamine kinase (NahK): Phosphorylates GlcNAc to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[5]

  • UDP-N-acetylglucosamine pyrophosphorylase (EcGlmU): Converts GlcNAc-1-P to the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[5]

  • β-1,3-N-acetylglucosaminyltransferase (LgtA): Transfers the GlcNAc moiety from UDP-GlcNAc to lactose, forming LNT II.[2][4][5][7][8]

Engineered Escherichia coli is a commonly used host for expressing the genes encoding these enzymes.[5][7][8][9] The process can be carried out using a single engineered strain or a multi-strain co-culture system.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on whole-cell biocatalytic LNT II production, providing a comparative overview of different strategies and their efficiencies.

Strategy Host Organism Key Enzymes Substrates Product Titer (g/L) Conversion Rate (%) Reference
Multi-strain Coupling & Two-Step BioreactorE. coli JM109 (DE3)NahK, EcGlmU, LgtAGlcNAc, Lactose52.3495.95 (Lactose)[2][5]
Metabolic EngineeringE. coliLgtAGlycerol, Lactose46.2-[7][8]
Metabolic Engineering & High-Throughput ScreeningE. coliLgtA (mutant)-57.44-[4]
Metabolic EngineeringE. coliLgtAGlcNAc0.41-[9]
Chemoenzymatic SynthesisEngineered exo-HexosaminidaseD746E variant of B. bifidum β-N-acetylhexosaminidaseOxazoline derivative of GlcNAc, Lactose281~90[1]
Enzymatic Synthesisβ-N-acetylhexosaminidase (TnHex189) from Tyzzerella nexilisTnHex189-4.757.2[10]
Enzyme Activity Data Enzyme Source Organism Specific Activity (U/mg) Optimal pH Optimal Temperature (°C) Reference
β-N-acetylhexosaminidaseTyzzerella nexilis (TnHex189)-14.5 U/mL (in fermentor)5.045[10]
Engineered exo-Hexosaminidase (Glycosynthase)Bifidobacterium bifidum (D746E variant)≥100 µmol/min/mg--[1]

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst (Multi-Strain Approach)

This protocol is based on the multi-strain coupling strategy for LNT II production.

1. Strain and Plasmid Construction:

  • Clone the genes encoding N-acetylglucosamine kinase (NahK), UDP-N-acetylglucosamine pyrophosphorylase (EcGlmU), and β-1,3-N-acetylglucosaminyltransferase (LgtA) into appropriate expression vectors (e.g., pET-28a).
  • Transform the resulting plasmids into a suitable E. coli expression host, such as E. coli BL21(DE3) or JM109(DE3), creating three separate strains, each expressing one of the key enzymes.[5]

2. Cultivation of Whole-Cell Biocatalysts:

  • Inoculate a single colony of each engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
  • Incubate at 37°C with shaking at 220 rpm overnight.
  • Transfer the overnight cultures into 100 mL of fresh LB medium in 500 mL flasks and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 25°C) for 12-16 hours.
  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
  • Wash the cell pellets twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • The washed cell pellets constitute the whole-cell biocatalysts and can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biocatalysis for LNT II Production

This protocol describes the enzymatic reaction using the prepared whole-cell biocatalysts.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Lactose: 100 mM
  • N-acetylglucosamine (GlcNAc): 120 mM
  • Tris-HCl buffer (50 mM, pH 7.5)
  • MgCl₂: 10 mM
  • ATP: 20 mM (for the kinase reaction)
  • UTP: 20 mM (for the pyrophosphorylase reaction)
  • Resuspend the cell pellets of the three engineered strains in the reaction mixture to a final OD600 of 20 for each strain.

2. Biocatalytic Conversion:

  • Incubate the reaction mixture at 30°C with gentle agitation.
  • Monitor the reaction progress by taking samples at regular intervals.

3. Product Analysis:

  • Terminate the reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).
  • Centrifuge the samples to remove cell debris.
  • Analyze the supernatant for LNT II concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-based column) and refractive index (RI) detection.

Protocol 3: Two-Step Production in a 5L Bioreactor

This protocol outlines a scaled-up production process.

1. Seed Culture Preparation:

  • Prepare seed cultures of the engineered E. coli strains as described in Protocol 1.

2. Bioreactor Fermentation (Cell Growth Phase):

  • Inoculate a 5L bioreactor containing a defined fermentation medium with the seed cultures.
  • Control the fermentation parameters: pH (e.g., 7.0, controlled with NH₃·H₂O), temperature (e.g., 37°C), and dissolved oxygen (DO) (e.g., maintained above 20% by adjusting agitation and aeration).
  • Induce protein expression with IPTG when the culture reaches the mid-logarithmic phase.

3. Biocatalysis Phase:

  • After the cell growth and induction phase, adjust the temperature to the optimal reaction temperature (e.g., 30°C).
  • Feed the substrates (lactose and GlcNAc) into the bioreactor to initiate the biocatalytic conversion. A fed-batch strategy can be employed to maintain optimal substrate concentrations and minimize substrate inhibition.
  • Monitor and control the pH during the reaction.
  • Continue the biocatalysis for a predetermined duration (e.g., 65 hours), monitoring LNT II production by HPLC.[2][5]

4. Downstream Processing:

  • After the reaction, separate the cells from the culture broth by centrifugation or microfiltration.
  • The supernatant containing LNT II can be further purified using methods such as activated carbon decolorization, ion-exchange chromatography, and size-exclusion chromatography.

Visualizations

LNT_II_Synthesis_Pathway cluster_substrates Substrates cluster_pathway Whole-Cell Biocatalysis cluster_product Product GlcNAc GlcNAc NahK NahK (N-acetylglucosamine kinase) GlcNAc->NahK Lactose Lactose LgtA LgtA (β-1,3-N-acetylglucosaminyl transferase) Lactose->LgtA GlcNAc_1P GlcNAc-1-P NahK->GlcNAc_1P EcGlmU EcGlmU (UDP-N-acetylglucosamine pyrophosphorylase) GlcNAc_1P->EcGlmU UDP_GlcNAc UDP-GlcNAc EcGlmU->UDP_GlcNAc UDP_GlcNAc->LgtA LNT_II This compound LgtA->LNT_II

Caption: Enzymatic pathway for this compound synthesis.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_scaleup Scale-Up & Purification Gene_Cloning Gene Cloning (NahK, EcGlmU, LgtA) Transformation Transformation into E. coli Gene_Cloning->Transformation Cultivation Cell Cultivation & Induction Transformation->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction_Setup Reaction Setup (Substrates, Buffer, Cells) Harvesting->Reaction_Setup Bioreactor 5L Bioreactor Production Harvesting->Bioreactor Bioconversion Biocatalytic Conversion (Incubation) Reaction_Setup->Bioconversion Analysis Product Analysis (HPLC) Bioconversion->Analysis Purification Downstream Processing (Purification) Bioreactor->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for LNT II production.

References

Metabolic Engineering of E.coli for High-Yield Lacto-N-Triose II Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to achieve high-yield production of Lacto-N-triose II (LNT II). LNT II is a core structural unit of human milk oligosaccharides (HMOs) with significant potential in infant nutrition and as a precursor for the synthesis of more complex HMOs.[1][2][3] The protocols outlined below are based on established strategies for pathway construction, precursor supply enhancement, and process optimization.

Introduction to LNT II Synthesis in E. coli

The microbial production of LNT II in E. coli offers a scalable and cost-effective alternative to chemical synthesis. The core of the engineered pathway involves the heterologous expression of a β-1,3-N-acetylglucosaminyltransferase (LgtA), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to the C3 position of the galactose moiety of lactose.[1][2] Key metabolic engineering strategies focus on enhancing the intracellular pool of the precursor UDP-GlcNAc, eliminating competing metabolic pathways, and optimizing the expression of pathway enzymes.

Metabolic Pathway and Engineering Strategy

The central metabolic pathway for LNT II synthesis in engineered E. coli starts from a common carbon source like glycerol or glucose and utilizes lactose as an acceptor substrate. The key steps involve the endogenous synthesis of the sugar nucleotide donor UDP-GlcNAc and the final condensation reaction catalyzed by LgtA.

Core Biosynthetic Pathway

The synthesis of LNT II is achieved by introducing a single heterologous enzyme, LgtA, which catalyzes the following reaction:

Lactose + UDP-GlcNAc → this compound + UDP

The overall pathway, including the biosynthesis of the UDP-GlcNAc precursor, is depicted below.

LNT_II_Pathway Glycerol Glycerol F6P Fructose-6-P Glycerol->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlmS GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P GlmM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU LNT_II This compound UDPGlcNAc->LNT_II LgtA Lactose_in Lactose (extracellular) Lactose Lactose Lactose_in->Lactose Lactose Permease (LacY) Lactose->LNT_II LgtA LNT_II_out LNT II (extracellular) LNT_II->LNT_II_out Transporters (e.g., SetA) Experimental_Workflow A Strain Selection (e.g., E. coli BL21(DE3)) D Strain Construction (Transformation, Integration) A->D B Plasmid Construction (LgtA, glmS, glmM, glmU, etc.) B->D C Gene Deletion (e.g., lacZ, nanE) C->D E Shake-Flask Cultivation & Screening D->E F Fed-Batch Fermentation Optimization E->F G Product Analysis (HPLC) E->G F->G

References

Application Note: Quantification of Lacto-N-triose II using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2), with the structure GlcNAcβ1-3Galβ1-4Glc, is a core human milk oligosaccharide (HMO) that serves as a precursor for the biosynthesis of more complex HMOs such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT)[1][2]. Due to its physiological significance, including the promotion of beneficial gut bacteria, immunomodulation, and prevention of gastrointestinal diseases, there is a growing interest in its quantification in various matrices, including infant formula, fermentation broths, and biological samples[3]. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of oligosaccharides. This application note details various HPLC-based methods for the quantification of LNT2, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), HPLC with Refractive Index Detection (HPLC-RI), and HPLC with Fluorescence Detection (HPLC-FL) following derivatization.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the different HPLC methods used for oligosaccharide analysis. It is important to note that performance metrics can vary based on the specific instrument, column, and experimental conditions.

ParameterHPAE-PADHPLC-RIHPLC-FL (with derivatization)
Limit of Detection (LOD) ~1 pmol0.1 - 0.6 mg/g[4]550–3700 fmol per 10 µL injection (for derivatized steroids)[5]
Limit of Quantification (LOQ) Not explicitly found for LNT20.4 - 2 mg/g[4]Not explicitly found for LNT2
**Linearity (R²) **>0.99>0.9995[4]>0.999[6]
Precision (%RSD) <5%<2.0% (intra- and inter-day)Not explicitly found for LNT2
Recovery (%) Not explicitly found for LNT288% - 112%[4]Not explicitly found for LNT2
Retention Time (min) Highly variable with gradient~15 min (isocratic)Highly variable with gradient

Note: Data for HPLC-FL is based on derivatized steroids and serves as an example of the sensitivity of the technique. Performance for derivatized LNT2 may vary.

Experimental Protocols

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the direct determination of carbohydrates without the need for derivatization[7][8].

Sample Preparation (from human milk):

  • Thaw frozen human milk samples at room temperature.

  • Centrifuge at 4°C to separate the lipid layer.

  • Collect the aqueous phase and perform protein precipitation by adding a cold solvent (e.g., ethanol or acetonitrile) and incubating at low temperature.

  • Centrifuge to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 or PA200.

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Sodium hydroxide solution (e.g., 100 mM).

  • Mobile Phase C: Sodium acetate in sodium hydroxide solution (e.g., 1 M sodium acetate in 100 mM NaOH).

  • Gradient: A suitable gradient of sodium acetate is used to elute the oligosaccharides. The exact gradient will need to be optimized based on the specific column and separation requirements.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 - 25 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode. A standard carbohydrate waveform is used.

Method 2: HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a universal detection method for non-UV absorbing compounds like oligosaccharides. It is generally less sensitive than HPAE-PAD or HPLC-FL[9].

Sample Preparation:

  • For liquid samples (e.g., fermentation broth), centrifuge to remove cells and particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For solid samples, perform an aqueous extraction followed by filtration.

Chromatographic Conditions:

  • Column: An amino-terminated silica column or a ligand-exchange column (e.g., Aminex HPX-87H).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)[9].

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 35 - 40°C.

  • Injection Volume: 10 - 50 µL.

  • Detection: Refractive Index (RI) detector.

Method 3: HPLC with Fluorescence Detection (HPLC-FL) after Derivatization

This method involves labeling the reducing end of LNT2 with a fluorescent tag, which significantly enhances the sensitivity of detection[5].

Sample Preparation and Derivatization:

  • Prepare the sample as described for HPLC-RI.

  • Lyophilize an aliquot of the sample.

  • Perform derivatization by adding a solution of a fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-aminoacridone) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., dimethyl sulfoxide/acetic acid).

  • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.

  • Clean up the derivatized sample using solid-phase extraction (SPE) to remove excess labeling reagents.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: An aqueous buffer (e.g., ammonium formate or triethylammonium acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous mobile phase (for reversed-phase) or vice-versa (for HILIC).

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 30 - 50°C.

  • Injection Volume: 5 - 20 µL.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Food Matrix Extraction Extraction / Centrifugation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Derivatization Derivatization (for HPLC-FL) Filtration->Derivatization HPLC HPLC System Filtration->HPLC SPE SPE Cleanup Derivatization->SPE SPE->HPLC Column Analytical Column HPLC->Column Detector Detector (PAD, RI, or FL) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lacto-N-Triose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II), with the chemical structure GlcNAcβ1,3Galβ1,4Glc, is a neutral human milk oligosaccharide (HMO) of significant interest in infant nutrition and drug development.[1] As a core structural unit and precursor for the biosynthesis of more complex HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), its accurate identification and quantification are crucial.[1][2] Mass spectrometry coupled with liquid chromatography (LC-MS) has emerged as a powerful analytical tool for the detailed characterization of HMOs, offering high sensitivity and structural elucidation capabilities.[3][4]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using LC-MS. It is intended to guide researchers, scientists, and drug development professionals in setting up and executing reliable analytical workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of LNT II is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₂₀H₃₅NO₁₆[1]
Molecular Weight 545.49 g/mol [1]
Monoisotopic Mass 545.19558403 Da[1]
Structure GlcNAcβ1,3Galβ1,4Glc[1]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Human Milk)

This protocol outlines the steps for the extraction of LNT II from complex biological samples.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ethanol, absolute

  • Chloroform

  • Methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon)

  • Centrifuge

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Precipitation: To 1 mL of the sample (e.g., human milk), add 4 volumes of cold ethanol (-20°C). Vortex thoroughly and incubate at 4°C for 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.

  • Lipid Removal (Optional): For high-fat matrices, a liquid-liquid extraction with chloroform/methanol (2:1, v/v) can be performed. Mix equal volumes of the supernatant and the solvent mixture, vortex, and centrifuge to separate the layers. Collect the aqueous (upper) layer.

  • Drying: Dry the collected supernatant using a lyophilizer or a vacuum concentrator.

  • Solid Phase Extraction (SPE) for Desalting and Purification:

    • Condition the graphitized carbon SPE cartridge with one column volume of 80% ACN in 0.1% formic acid, followed by one column volume of water.

    • Reconstitute the dried sample in a minimal volume of water and load it onto the conditioned cartridge.

    • Wash the cartridge with three column volumes of water to remove salts and other highly polar impurities.

    • Elute the neutral oligosaccharides, including LNT II, with two column volumes of 20% ACN in water.

  • Final Preparation: Dry the eluted fraction and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-LC-MS/MS Analysis of this compound

This protocol details the instrumental parameters for the separation and detection of LNT II using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q Exactive, Triple Quadrupole).

LC Parameters:

  • Column: HILIC Column (e.g., Agilent HILIC-OH5, 2.1 x 150 mm, 2.7 µm).[3]

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 4.3.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: 90% to 70% B

    • 12-15 min: 70% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: Return to 90% B

    • 20-25 min: Re-equilibration at 90% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Spray Voltage: 3.7 kV.[3]

  • Capillary Temperature: 250°C.[3]

  • Sheath Gas Flow Rate: 40 (arbitrary units).[3]

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).[3]

  • Full Scan (m/z range): 200-1500 Da.[3]

  • Resolution (Full Scan): 70,000.[3]

  • Targeted MS/MS (for quantification):

    • Precursor Ion [M-H]⁻: m/z 544.19

    • Collision Energy: Optimized for the specific instrument (typically 20-40 eV).

    • Product Ions: Monitor for characteristic fragment ions (see Data Analysis section).

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for LNT II from various studies. This data can be used as a reference for expected concentrations in different contexts.

Study ContextSubstrate(s)MethodConcentration of LNT IIReference
Enzymatic SynthesisN-acetyl chitobioseEnzymatic Conversion7.1 g/L[5]
Fed-batch FermentationGlucose and LactoseEngineered E. coli21.58 g/L (residual)[2]
Co-cultivation SystemNot specifiedEngineered E. coliNot detected (eliminated)[2]
Enzymatic SynthesisNot specifiedβ-N-acetylhexosaminidase4.7 g/L[5]
Method Validation Parameters

For reliable quantification, a thorough method validation is essential. The following table provides typical validation parameters for the quantification of oligosaccharides using LC-MS/MS, which should be established for a specific LNT II assay.

ParameterTypical Acceptance CriteriaExample Values (for a validated oligosaccharide method)Reference
Linearity (R²) > 0.99> 0.99[6]
Limit of Detection (LOD) S/N > 30.5 µg/mL[6]
Limit of Quantification (LOQ) S/N > 102.5 µg/mL[6]
Intra-day Precision (%RSD) < 15%0.7 - 2.9%[6]
Inter-day Precision (%RSD) < 15%1.9 - 4.7%[6]
Accuracy (% Recovery) 85 - 115%94.8 - 97.5%[6]
Matrix Effect 85 - 115%< 15% suppression/enhancement[6]

Data Analysis and Interpretation

Fragmentation Pattern of this compound

The structural elucidation of LNT II via tandem mass spectrometry relies on the interpretation of its fragmentation pattern. Collision-Induced Dissociation (CID) of the [M-H]⁻ ion of LNT II (m/z 544.19) primarily results in glycosidic bond cleavages, yielding characteristic B and Y ions, and to a lesser extent, cross-ring cleavages (A and X ions).

Expected Fragmentation:

  • Y-ions: Formed by cleavage of the glycosidic bond with the charge retained on the reducing end (glucose).

    • Y₂ ion (cleavage between Gal and GlcNAc): [Gal-Glc]⁻, expected m/z ~341.1

    • Y₁ ion (cleavage between GlcNAc and Gal): [Glc]⁻, expected m/z ~179.0

  • B-ions: Formed by cleavage of the glycosidic bond with the charge retained on the non-reducing end (N-acetylglucosamine).

    • B₁ ion (cleavage between Gal and Glc): [GlcNAc-Gal]⁻, expected m/z ~384.1

  • Cross-ring Cleavages: While less common in negative mode CID, cross-ring cleavages can provide linkage information. For instance, a ⁰,²A-type cleavage can be indicative of a 1,4-linkage.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Human Milk) precipitation Protein Precipitation (Cold Ethanol) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying1 Drying supernatant->drying1 spe Solid Phase Extraction (Graphitized Carbon) drying1->spe elution Elution of Oligosaccharides spe->elution drying2 Final Drying & Reconstitution elution->drying2 lc_separation HILIC Separation drying2->lc_separation esi_ionization Electrospray Ionization (Negative Mode) lc_separation->esi_ionization ms1_scan Full Scan MS (m/z 200-1500) esi_ionization->ms1_scan ms2_fragmentation Targeted MS/MS (CID of m/z 544.19) ms1_scan->ms2_fragmentation qualitative Qualitative Analysis (Fragmentation Pattern) ms2_fragmentation->qualitative quantitative Quantitative Analysis (Peak Area Integration) ms2_fragmentation->quantitative reporting Reporting qualitative->reporting quantitative->reporting

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_structure This compound Structure cluster_precursor Precursor Ion cluster_fragments Major CID Fragments struct GlcNAc - Gal - Glc precursor [M-H]⁻ m/z 544.19 struct->precursor y2 Y₂ Ion [Gal-Glc]⁻ m/z ~341.1 precursor->y2 Glycosidic Cleavage b1 B₁ Ion [GlcNAc-Gal]⁻ m/z ~384.1 precursor->b1 Glycosidic Cleavage

Caption: Simplified fragmentation pathway of this compound.

References

Application Notes and Protocols for the Purification of Lacto-N-Triose II from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2) is a neutral human milk oligosaccharide (HMO) that serves as a core structure for more complex HMOs. It is gaining significant attention for its potential applications in infant nutrition, prebiotics, and therapeutics. The production of LNT2 via microbial fermentation, typically using engineered Escherichia coli, has become a promising approach for large-scale synthesis. Downstream processing to purify LNT2 from the complex fermentation broth is a critical step to obtain a high-purity product suitable for its intended applications.

These application notes provide a comprehensive overview and detailed protocols for the multi-step purification of LNT2 from fermentation broth. The process involves the removal of biomass, proteins, salts, and other impurities, followed by high-resolution chromatographic separation and final formulation.

Overview of the Purification Workflow

The purification of LNT2 from fermentation broth is a multi-step process designed to systematically remove impurities and isolate the target oligosaccharide. The general workflow consists of initial clarification, primary purification to remove bulk impurities, a concentration and desalting step, a final polishing step to achieve high purity, and subsequent crystallization or spray drying to obtain the final product.

G fermentation_broth Fermentation Broth cell_removal Cell Removal (Centrifugation & Microfiltration) fermentation_broth->cell_removal primary_purification Primary Purification (Activated Carbon & Ion Exchange) cell_removal->primary_purification Cell-Free Supernatant desalting_concentration Desalting & Concentration (Nanofiltration & Electrodialysis) primary_purification->desalting_concentration Decolorized & Deproteinized Solution polishing Polishing (Chromatography) desalting_concentration->polishing Concentrated & Desalted LNT2 Solution crystallization Crystallization / Spray Drying polishing->crystallization Purified LNT2 Solution (>95%) final_product High-Purity LNT2 crystallization->final_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Biomass Removal and Clarification

This initial step aims to separate the microbial cells and other large particulate matter from the fermentation broth containing the secreted LNT2.

1.1. Centrifugation:

  • Objective: To pellet the microbial cells.

  • Procedure:

    • Transfer the fermentation broth to appropriate centrifuge containers.

    • Centrifuge at 8,000 - 12,000 x g for 20-30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble LNT2.

  • Expected Outcome: A clear separation of the cell pellet and the LNT2-containing supernatant.

1.2. Microfiltration:

  • Objective: To remove any remaining cells and larger particulates.

  • Procedure:

    • Pass the supernatant from the centrifugation step through a microfiltration system equipped with a 0.22 µm or 0.45 µm pore size membrane.

    • Maintain a transmembrane pressure according to the manufacturer's instructions to ensure a stable flux.

    • Collect the permeate, which is the cell-free and clarified LNT2 solution.

  • Expected Outcome: A clear, particle-free solution ready for further purification.

Protocol 2: Primary Purification (Decolorization and Ion Removal)

This stage removes dissolved impurities such as proteins, nucleic acids, and colored compounds.

2.1. Activated Carbon Treatment:

  • Objective: To remove color and other organic impurities.

  • Procedure:

    • Add powdered activated carbon to the clarified LNT2 solution at a concentration of 1-2% (w/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the activated carbon by filtration, for instance, using a filter press or by centrifugation followed by filtration.

  • Expected Outcome: A colorless LNT2 solution.

2.2. Ion Exchange Chromatography:

  • Objective: To remove charged impurities like residual amino acids, proteins, and salts.

  • Procedure:

    • Prepare a strong acid cation exchange resin (e.g., Dowex 50WX8) in its H+ form and a weak base anion exchange resin (e.g., Amberlite IRA-96) in its free base form.

    • Pass the decolorized LNT2 solution first through the cation exchange column and then through the anion exchange column.

    • The flow-through, containing the neutral LNT2, is collected.

    • Wash the columns with deionized water to recover any remaining LNT2.

  • Expected Outcome: A demineralized and further purified LNT2 solution.

Protocol 3: Desalting and Concentration

This step is crucial for concentrating the LNT2 and removing remaining salts.

3.1. Nanofiltration:

  • Objective: To concentrate the LNT2 solution and remove monovalent salts.

  • Procedure:

    • Use a nanofiltration system with a membrane having a molecular weight cut-off (MWCO) in the range of 150-300 Da.

    • Operate the system at a pressure of 15-30 bar and a temperature of 20-40°C.[1]

    • The LNT2 will be retained by the membrane (retentate), while water and some salts pass through (permeate).

    • Continue the process until the desired concentration of LNT2 is achieved.

  • Expected Outcome: A concentrated LNT2 solution with reduced salt content.

3.2. Electrodialysis:

  • Objective: To further remove residual salts.

  • Procedure:

    • Transfer the concentrated LNT2 solution to an electrodialysis unit.

    • Apply a direct electric current to migrate the salt ions through ion-exchange membranes, leaving the neutral LNT2 behind.

    • Monitor the conductivity of the solution and continue the process until it stabilizes at a low level (e.g., < 1 mS/cm).

  • Expected Outcome: A highly desalted LNT2 solution.

Protocol 4: Polishing by Simulated Moving Bed (SMB) Chromatography

SMB chromatography is a continuous separation technique that allows for high-purity separation of LNT2 from other similar-sized oligosaccharides and residual impurities.

4.1. SMB Chromatography:

  • Objective: To achieve high-purity LNT2 (>95%).

  • Procedure:

    • Stationary Phase: A strong cation exchange resin in the Ca2+ or K+ form is commonly used for sugar separations.

    • Mobile Phase: Deionized water or a low concentration of ethanol in water.

    • Operating Parameters: The flow rates of the eluent, feed, extract, and raffinate, as well as the switching time, are optimized based on the specific separation. An example for a similar neutral HMO purification uses a strong cation ion exchanger at 25°C with an eluent of water with 10% (v/v) ethanol.[2]

    • The LNT2 is collected in the raffinate stream, while more retained impurities are collected in the extract.

  • Expected Outcome: A highly purified LNT2 solution with a purity of >95%.

Protocol 5: Final Product Formulation

5.1. Crystallization:

  • Objective: To obtain LNT2 in a stable, crystalline form.

  • Procedure:

    • Concentrate the purified LNT2 solution to a high concentration (e.g., 500 g/L).[3]

    • Cool the solution slowly with gentle stirring. Seeding with pre-existing LNT2 crystals can facilitate crystallization. A patented method suggests stirring at 40°C and adding seed crystals.[3]

    • Once crystals have formed, they are harvested by filtration and washed with a cold solvent (e.g., ethanol) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

  • Expected Outcome: High-purity LNT2 crystals.

5.2. Spray Drying:

  • Objective: To obtain LNT2 as a stable, amorphous powder.

  • Procedure:

    • The purified LNT2 solution is fed into a spray dryer.

    • The solution is atomized into fine droplets and rapidly dried in a stream of hot air.

    • The resulting powder is collected.

  • Expected Outcome: A fine, white to off-white LNT2 powder.

Data Presentation

Purification StepKey ParametersExpected PurityExpected Recovery
Cell Removal Centrifugation: 8,000-12,000 x g; Microfiltration: 0.22-0.45 µm->95%
Primary Purification Activated Carbon: 1-2% (w/v); Ion Exchange: Strong Cation & Weak Anion->90%
Desalting & Concentration Nanofiltration: 150-300 Da MWCO, 15-30 bar; Electrodialysis: < 1 mS/cm->90%
Polishing (SMB) Strong Cation Exchange Resin (Ca2+/K+ form); Eluent: Water/Ethanol>95%>85%
Crystallization High Concentration (e.g., 500 g/L), Cooling, Seeding>99%>80%

Analytical Methods

The concentration and purity of LNT2 throughout the purification process can be monitored using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An Aminex HPX-87H column with a dilute sulfuric acid mobile phase can be used for quantification.[4]

  • Thin-Layer Chromatography (TLC): A developing solvent of 1-butanol:acetic acid:water (2:1:1) can be used for rapid, qualitative analysis.[4]

Signaling Pathways and Experimental Workflows

G cluster_0 Upstream Processing cluster_1 Downstream Processing fermentation Fermentation (Engineered E. coli) centrifugation Centrifugation Remove Cells fermentation->centrifugation microfiltration Microfiltration Remove Fine Particles centrifugation->microfiltration activated_carbon Activated Carbon Decolorization microfiltration->activated_carbon ion_exchange Ion Exchange Demineralization activated_carbon->ion_exchange nanofiltration Nanofiltration Concentration ion_exchange->nanofiltration electrodialysis Electrodialysis Desalting nanofiltration->electrodialysis smb SMB Chromatography Polishing electrodialysis->smb crystallization Crystallization Final Product smb->crystallization

Caption: Detailed experimental workflow for LNT2 purification.

References

Application Notes and Protocols for Lacto-N-Triose II in Infant Formula Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role and Benefits of Lacto-N-Triose II in Infant Nutrition

This compound (LNT2), a core human milk oligosaccharide (HMO), is gaining significant attention in the field of infant nutrition for its potential to bridge the gap between infant formula and human breast milk. As a precursor to other important HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), LNT2 exhibits a range of biological activities that are crucial for infant health and development.[1] These application notes provide an overview of the key benefits and mechanisms of action of LNT2, supported by preclinical and in vitro data.

Prebiotic Activity and Gut Microbiota Modulation

LNT2 serves as a selective prebiotic, fostering the growth of beneficial bacteria in the infant gut, which is essential for establishing a healthy microbiome.[1] A well-balanced gut microbiota in early life is critical for immune system development, nutrient absorption, and protection against pathogens.

  • Promotion of Beneficial Bacteria: In vitro fermentation studies using pooled fecal microbiota from infants have demonstrated that LNT2 is rapidly fermented and specifically increases the abundance of beneficial bacteria such as Bifidobacterium and Collinsella.[2] This bifidogenic effect is a key characteristic of HMOs and is associated with a healthy infant gut profile.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of LNT2 by gut bacteria leads to the production of SCFAs, including acetic acid, succinic acid, lactic acid, and butyric acid.[2] SCFAs help to lower the intestinal pH, creating an environment that inhibits the growth of pathogens. They also serve as an energy source for colonocytes and play a role in gut-brain communication.

  • Inhibition of Pathogens: LNT2 has been shown to have an inhibitory effect on the growth of harmful bacteria, such as Group B Streptococcus.[1] Furthermore, by promoting the growth of beneficial bacteria, LNT2 helps to limit the proliferation of pathogenic microorganisms through competitive exclusion.[1]

Immune System Modulation

LNT2 plays a significant role in the development and regulation of the infant's immune system. Its unique structure allows it to interact with immune cells and modulate inflammatory responses.

  • Toll-like Receptor (TLR) Signaling: LNT2 is believed to exert its immunomodulatory effects through interaction with Toll-like receptors (TLRs), particularly those rich in leucine repeats.[1] This interaction can trigger downstream signaling cascades that influence cytokine production.

  • Cytokine Production: In vitro studies suggest that LNT2 can induce the production of both pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10), in a process dependent on the transcription factor NF-κB.[1] This balanced cytokine response is crucial for an appropriate immune reaction to pathogens while avoiding excessive inflammation.

Reduction of Food Allergy Risk

The structural characteristics of LNT2 may contribute to a reduced risk of food allergies in infants. By mimicking the glycans on the surface of intestinal epithelial cells, LNT2 can act as a soluble decoy receptor, preventing the binding of pathogenic microorganisms and toxins.[1] This mechanism helps to maintain the integrity of the gut barrier and reduce the exposure of the immune system to potential allergens.[1]

Safety and Tolerability

Preclinical studies have established a strong safety profile for LNT2. A 90-day subchronic oral toxicity study in juvenile rats determined the No Observed Adverse Effect Level (NOAEL) to be 5,000 mg/kg body weight/day, the highest dose tested.[1] Furthermore, in vitro genotoxicity assays have shown no evidence of mutagenic or clastogenic activity.[1] These findings support the safe use of LNT2 in infant formula and other food products for young children.[1]

Data Presentation

Table 1: Preclinical Safety Data for this compound
ParameterStudy DesignDose Levels (mg/kg bw/day)Key FindingsReference
Subchronic Oral Toxicity 90-day study in juvenile Sprague-Dawley rats with a 4-week recovery period0, 1,500, 2,500, 5,000No compound-related adverse effects observed in clinical observations, body weight, feed consumption, clinical pathology, organ weights, or histopathology.[1]
No Observed Adverse Effect Level (NOAEL) 90-day study in juvenile Sprague-Dawley rats5,000The highest dose tested was established as the NOAEL.[1]
Genotoxicity In vitro Bacterial Reverse Mutation Test and mammalian cell micronucleus testNot ApplicableLNT II was found to be non-genotoxic in both assays.[1]
Table 2: In Vitro Fermentation of this compound by Infant Fecal Microbiota
ParameterSubstrateTime PointObservationReference
Substrate Utilization This compound (LNT2)14 hours90.1% of LNT2 was utilized.[2]
Bacterial Abundance This compound (LNT2)Not specifiedSpecifically increased the abundance of Collinsella and Bifidobacterium.[2]
Metabolite Production This compound (LNT2)14 hoursProduction of acetic acid, succinic acid, lactic acid, and butyric acid was observed.[2]
Comparison Substrate Utilization 3-Fucosyllactose (3-FL)36 hours60.3% of 3-FL was utilized.[2]
Comparison Metabolite Production 3-Fucosyllactose (3-FL)36 hoursGradual production of acetic acid and lactic acid.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Infant Formula by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a method for the quantitative analysis of LNT2 in infant formula samples.

1. Principle: HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates. The stationary phase, a strong anion-exchange resin, separates carbohydrates based on their charge at high pH. The separated analytes are then detected electrochemically using a gold electrode in a pulsed amperometric detector.

2. Materials and Reagents:

  • This compound standard

  • Reagent grade water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Infant formula sample

  • 0.45 µm syringe filters

3. Equipment:

  • High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., CarboPac™ PA1 or similar)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Centrifuge

4. Procedure:

  • 4.1. Eluent Preparation:

    • Eluent A (0.1 M NaOH): Dilute 5.2 mL of 50% NaOH to 1 L with reagent grade water.

    • Eluent B (1 M NaOAc in 0.1 M NaOH): Dissolve 82.03 g of anhydrous NaOAc in 800 mL of Eluent A and bring to a final volume of 1 L with Eluent A.

    • Degas all eluents before use.

  • 4.2. Standard Preparation:

    • Prepare a stock solution of LNT2 (e.g., 1 mg/mL) in reagent grade water.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • 4.3. Sample Preparation:

    • Accurately weigh approximately 5 g of infant formula powder into a 50 mL volumetric flask.

    • Add approximately 40 mL of reagent grade water and vortex thoroughly to dissolve.

    • Bring the volume to 50 mL with reagent grade water and mix well.

    • Transfer an aliquot to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to precipitate proteins and fats.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • 4.4. Chromatographic Conditions (Example):

    • Column: CarboPac™ PA1 (4 x 250 mm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0-10 min: 100% Eluent A

      • 10-25 min: Linear gradient to 15% Eluent B

      • 25-30 min: 100% Eluent B (column wash)

      • 30-40 min: 100% Eluent A (re-equilibration)

    • Detection: Pulsed Amperometry (consult instrument manual for waveform settings).

  • 4.5. Data Analysis:

    • Construct a calibration curve by plotting the peak area of the LNT2 standards against their concentration.

    • Determine the concentration of LNT2 in the prepared sample by interpolating its peak area on the calibration curve.

    • Calculate the amount of LNT2 in the original infant formula powder, taking into account the sample weight and dilution factor.

Protocol 2: In Vitro Fermentation of this compound with Infant Fecal Microbiota

This protocol outlines a method to assess the prebiotic potential of LNT2 using an in vitro fermentation model with infant fecal samples.

1. Principle: This assay mimics the conditions of the infant colon to study the fermentation of LNT2 by the gut microbiota. Changes in bacterial populations and the production of short-chain fatty acids (SCFAs) are measured to evaluate the prebiotic effect.

2. Materials and Reagents:

  • Fresh fecal samples from healthy, exclusively formula-fed infants

  • Anaerobic dilution medium (e.g., peptone water with cysteine-HCl)

  • Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent)

  • This compound

  • Control substrates (e.g., glucose, fructooligosaccharides)

  • Anaerobic gas mix (e.g., 85% N₂, 10% CO₂, 5% H₂)

  • Reagents for DNA extraction and SCFA analysis (GC standards)

3. Equipment:

  • Anaerobic chamber

  • Incubator (37 °C)

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Equipment for microbial DNA extraction and 16S rRNA gene sequencing

4. Procedure:

  • 4.1. Fecal Slurry Preparation (perform all steps in an anaerobic chamber):

    • Pool fresh fecal samples from multiple infants to create a representative inoculum.

    • Homogenize the pooled feces (10% w/v) in pre-reduced anaerobic dilution medium.

  • 4.2. Fermentation Setup:

    • Prepare sterile fermentation vessels containing the basal medium.

    • Add LNT2 to the test vessels at a final concentration of, for example, 1% (w/v).

    • Prepare control vessels with no added carbohydrate (negative control) and with a known prebiotic (positive control).

    • Inoculate each vessel with the fecal slurry (e.g., 5% v/v).

    • Seal the vessels and incubate at 37 °C with gentle agitation for a defined period (e.g., 24 or 48 hours).

  • 4.3. Sampling and Analysis:

    • Collect samples from each vessel at different time points (e.g., 0, 12, 24, 48 hours).

    • Measure the pH of the culture medium.

    • Centrifuge a portion of the sample to pellet the bacteria. Store the supernatant at -20 °C for SCFA analysis and the pellet at -80 °C for DNA extraction.

  • 4.4. SCFA Analysis:

    • Analyze the concentration of SCFAs (acetate, propionate, butyrate, etc.) in the supernatant using gas chromatography (GC).

  • 4.5. Microbiota Analysis:

    • Extract microbial DNA from the bacterial pellets.

    • Perform 16S rRNA gene sequencing to determine the changes in the composition of the gut microbiota in response to LNT2 fermentation.

  • 4.6. Data Analysis:

    • Compare the changes in pH, SCFA concentrations, and bacterial community composition between the LNT2-supplemented cultures and the controls.

    • Statistically analyze the data to determine the significance of the observed effects.

Visualizations

Experimental_Workflow_for_LNT2_Analysis cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing start Infant Formula Sample weigh Weighing start->weigh dissolve Dissolution in Water weigh->dissolve centrifuge Centrifugation dissolve->centrifuge filter Filtration (0.45 µm) centrifuge->filter hpaec HPAEC-PAD System filter->hpaec Inject Sample separation Anion-Exchange Separation hpaec->separation detection Pulsed Amperometric Detection separation->detection quantification Quantification of LNT2 detection->quantification calibration Standard Calibration Curve calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound in infant formula.

LNT2_Mechanism_of_Action cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Response LNT2 This compound (LNT2) Microbiota Gut Microbiota LNT2->Microbiota Fermentation Pathogen Pathogen LNT2->Pathogen Inhibition TLR Toll-like Receptor (TLR) LNT2->TLR Binds SCFAs Short-Chain Fatty Acids (SCFAs) Microbiota->SCFAs Produces EpithelialCell Epithelial Cell NFkB NF-κB TLR->NFkB Activates Cytokines Cytokine Production (e.g., IL-10, TNF-α) NFkB->Cytokines ImmuneModulation Immune Modulation Cytokines->ImmuneModulation SCFAs->EpithelialCell Nourishes

Caption: Proposed mechanism of action of this compound in the infant gut.

References

Application Notes and Protocols: In Vitro Fermentation of Lacto-N-Triose II with Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro fermentation of Lacto-N-triose II (LNT2), a significant human milk oligosaccharide (HMO), by the gut microbiota. The following sections detail the impact of LNT2 on microbial composition and metabolic output, alongside detailed protocols for replicating these findings.

Introduction

This compound (LNT2) is a core structural component of human milk oligosaccharides, playing a vital role in the development of a healthy infant gut microbiome.[1] As a prebiotic, LNT2 is not digested by human enzymes in the upper gastrointestinal tract and thus reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[2] This fermentation process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiota, conferring various health benefits.[2][3] These notes summarize the quantitative effects of LNT2 fermentation and provide detailed experimental protocols for its study in a laboratory setting.

Data Presentation: Quantitative Outcomes of LNT2 Fermentation

The in vitro fermentation of LNT2 by infant gut microbiota leads to rapid utilization of the substrate and significant changes in microbial metabolites and populations.

Table 1: Substrate Utilization and Short-Chain Fatty Acid (SCFA) Production during In Vitro Fermentation of this compound.

Time Point (hours)LNT2 Utilization (%)Acetic Acid (mM)Succinic Acid (mM)Lactic Acid (mM)Butyric Acid (mM)
00BaselineBaselineBaselineBaseline
1490.1IncreasedIncreasedIncreasedIncreased
24>90.1Further IncreaseFurther IncreaseFurther IncreaseFurther Increase
36>90.1Plateau/DeclinePlateau/DeclinePlateau/DeclinePlateau/Decline

Data synthesized from Kong et al. (2021).[3]

Table 2: Changes in Relative Abundance of Key Bacterial Genera following LNT2 Fermentation.

Bacterial GenusChange in Relative Abundance
BifidobacteriumSignificantly Increased
CollinsellaSignificantly Increased

Data synthesized from Kong et al. (2021).[3]

Experimental Protocols

This section provides a detailed methodology for the in vitro fermentation of LNT2 using a batch fermentation model with infant fecal microbiota.

Preparation of In Vitro Fermentation Medium

A basal medium that supports the growth of anaerobic gut bacteria is required.

Materials:

  • Peptone water

  • Yeast extract

  • NaCl

  • K2HPO4

  • KH2PO4

  • MgSO4·7H2O

  • CaCl2·6H2O

  • NaHCO3

  • Cysteine-HCl

  • Hemin solution

  • Vitamin K1 solution

  • Resazurin solution (0.1%)

  • Distilled water

Procedure:

  • Dissolve all components except Cysteine-HCl and NaHCO3 in distilled water.

  • Boil the medium under a stream of oxygen-free N2 gas to create anaerobic conditions.

  • Add the Resazurin solution as an anaerobic indicator. The solution should be colorless when anaerobic.

  • Dispense the medium into fermentation vessels (e.g., serum bottles) and seal with butyl rubber stoppers and aluminum caps.

  • Autoclave the vessels at 121°C for 15 minutes.

  • Aseptically add sterile solutions of Cysteine-HCl and NaHCO3 to the autoclaved medium just before inoculation.

Preparation of Fecal Slurry (Inoculum)

Fresh fecal samples from healthy, exclusively breastfed infants are the preferred source of microbiota.

Materials:

  • Fresh infant fecal sample

  • Anaerobic phosphate-buffered saline (PBS)

  • Anaerobic chamber or workstation

Procedure:

  • Collect a fresh fecal sample and immediately transfer it into an anaerobic chamber.

  • Homogenize the fecal sample in anaerobic PBS to create a 10% (w/v) fecal slurry.

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • This filtered slurry serves as the inoculum for the fermentation.

In Vitro Batch Fermentation

Materials:

  • Prepared anaerobic fermentation medium

  • Prepared fecal slurry

  • Sterile, anaerobic stock solution of this compound (LNT2)

  • Incubator shaker set to 37°C

Procedure:

  • To each fermentation vessel containing the pre-warmed anaerobic medium, aseptically add the LNT2 stock solution to a final concentration of 1% (w/v). A control group without any added carbohydrate should also be included.

  • Inoculate each vessel with the 10% fecal slurry to a final concentration of 5% (v/v).

  • Incubate the vessels at 37°C with gentle shaking.

  • Collect samples at specified time points (e.g., 0, 14, 24, and 36 hours) for analysis.[2]

Analytical Methods

a) Short-Chain Fatty Acid (SCFA) Analysis:

  • Centrifuge the collected fermentation samples to pellet bacterial cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtered supernatant for SCFA concentrations (acetate, propionate, butyrate, etc.) and lactate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

b) Microbiota Composition Analysis (16S rRNA Gene Sequencing):

  • Extract total bacterial DNA from the collected fermentation samples using a commercially available DNA extraction kit.

  • Amplify the V3-V4 region of the 16S rRNA gene using universal primers.

  • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to determine the relative abundance of different bacterial taxa.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the in vitro fermentation of LNT2.

Experimental_Workflow cluster_preparation Preparation cluster_processing Processing cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Infant Fecal Sample slurry Prepare Fecal Slurry (10%) fecal_sample->slurry medium Anaerobic Medium fermentation_setup Set up Fermentation Vessels medium->fermentation_setup inoculation Inoculate Medium with Slurry and LNT2 slurry->inoculation fermentation_setup->inoculation incubation Incubate at 37°C inoculation->incubation sampling Collect Samples at 0, 14, 24, 36h incubation->sampling scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics

Caption: A flowchart of the in vitro LNT2 fermentation experiment.

Metabolic Pathway of LNT2 Fermentation

This diagram illustrates the general metabolic fate of LNT2 upon fermentation by gut microbiota.

LNT2_Metabolism LNT2 This compound Microbiota Gut Microbiota (e.g., Bifidobacterium, Collinsella) LNT2->Microbiota Uptake & Glycosidase Activity Monosaccharides Monosaccharides (Glucose, Galactose, N-acetylglucosamine) Microbiota->Monosaccharides Hydrolysis SCFAs Short-Chain Fatty Acids (Acetate, Butyrate, etc.) Monosaccharides->SCFAs Fermentation Lactate Lactate Monosaccharides->Lactate Fermentation Succinate Succinate Monosaccharides->Succinate Fermentation

Caption: Metabolic conversion of LNT2 by gut bacteria.

Signaling and Functional Consequences

LNT2 fermentation not only alters the gut environment through SCFA production but also has direct effects on host cells and bacterial interactions.

Functional_Consequences LNT2 This compound Fermentation Microbial Fermentation LNT2->Fermentation SCFA SCFA Production (Acetate, Butyrate) Fermentation->SCFA Bifido Increased Bifidobacterium & Collinsella Fermentation->Bifido Adhesion Increased Adhesion of Commensal Bacteria Fermentation->Adhesion (e.g., L. plantarum) pH Lower Gut pH SCFA->pH Pathogen Inhibition of Pathogens pH->Pathogen

Caption: Functional outcomes of LNT2 fermentation in the gut.

Conclusion

The in vitro fermentation of this compound demonstrates its potent prebiotic activity, characterized by rapid utilization, selective stimulation of beneficial bacteria such as Bifidobacterium and Collinsella, and the production of beneficial metabolites like acetic acid, succinic acid, lactic acid, and butyric acid.[3] The protocols provided herein offer a standardized approach to investigate these effects, which are crucial for the development of novel prebiotics and functional foods aimed at modulating the gut microbiota for improved health.

References

Application Notes and Protocols for Studying the Effects of Lacto-N-triose II in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-triose II (LNT II) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. Composed of N-acetylglucosamine, galactose, and glucose, LNT II is a core structure of more complex HMOs. Emerging research indicates that LNT II possesses various physiological functions, including the modulation of the immune system and the promotion of a healthy gut microbiome. These application notes provide detailed protocols for in vitro cell culture assays to investigate the cellular and molecular effects of LNT II, focusing on its impact on intestinal epithelial cells and macrophages. The provided methodologies will enable researchers to assess the immunomodulatory properties, effects on gut barrier integrity, and potential anti-pathogenic activities of LNT II.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from cell culture-based assays.

Table 1: Effect of this compound on Cytokine Production by THP-1 Macrophages

LNT II ConcentrationTNF-α Production (pg/mL)IL-10 Production (pg/mL)
Control (0 mg/mL)BaselineBaseline
0.5 mg/mLSignificantly IncreasedSignificantly Increased
1.0 mg/mLSignificantly IncreasedSignificantly Increased
2.0 mg/mLSignificantly IncreasedSignificantly Increased

Note: Data is qualitative as specific mean values and standard deviations are not available in the cited literature. The increase in cytokine production was found to be dependent on NF-κB activation[1].

Table 2: Indirect Effect of this compound Fermentation Products on Bacterial Adhesion to Caco-2 Cells

TreatmentAdhesion of Lactobacillus plantarum WCFS1
Control (Unfermented Media)Baseline Adhesion
Fermented LNT II (14h)Significantly Increased
Fermented LNT II (24h)Significantly Increased
Fermented LNT II (36h)Significantly Increased

Note: This table reflects the indirect effect of LNT II after fermentation by infant gut microbiota. The fermentation products, not LNT II directly, were shown to enhance the adhesion of beneficial bacteria to intestinal epithelial cells[2].

Experimental Protocols

Assessment of Immunomodulatory Effects: Cytokine Production in Macrophages

This protocol details the investigation of LNT II's ability to modulate cytokine production in macrophages, a key indicator of its immunomodulatory potential.

Cell Line: THP-1 (human monocytic cell line)

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • To differentiate monocytes into macrophages, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, remove the PMA-containing medium, wash the adherent macrophages with sterile phosphate-buffered saline (PBS), and incubate in fresh, serum-free RPMI-1640 for 24 hours before treatment.

  • LNT II Treatment:

    • Prepare stock solutions of LNT II in sterile PBS.

    • Treat the differentiated THP-1 macrophages with varying concentrations of LNT II (e.g., 0.5, 1.0, and 2.0 mg/mL).

    • Include a vehicle control (PBS) and a positive control (e.g., 100 ng/mL lipopolysaccharide, LPS).

    • Incubate the cells for 24 hours.

  • Quantification of Cytokines:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentrations of TNF-α and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Culture THP-1 Monocytes B Differentiate with PMA (48h) A->B C Rest in Serum-Free Media (24h) B->C D Treat with LNT II (0.5, 1.0, 2.0 mg/mL) C->D E Incubate (24h) D->E F Collect Supernatant E->F G Perform ELISA for TNF-α and IL-10 F->G H Quantify Cytokine Levels G->H

Cytokine Production Assay Workflow

Evaluation of NF-κB Activation in Macrophages

This protocol is designed to determine if the immunomodulatory effects of LNT II are mediated through the NF-κB signaling pathway.

Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM or THP-1 cells as described above.

    • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Treat the cells with LNT II (e.g., 1.0 mg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (LPS) and a negative control (medium only).

  • Nuclear Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a nuclear extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

    • Separate equal amounts of nuclear protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in nuclear p65 indicates NF-κB activation.

Signaling Pathway Diagram:

G LNT2 This compound TLR Toll-like Receptor (TLR) LNT2->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines TNF-α, IL-10 Gene Transcription Nucleus->Cytokines activates

LNT II-Induced NF-κB Signaling Pathway

Assessment of Intestinal Barrier Function

This protocol evaluates the direct effect of LNT II on the integrity of an intestinal epithelial barrier model.

Cell Line: Caco-2 (human colorectal adenocarcinoma cell line)

Protocol:

  • Cell Culture for Barrier Formation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells on permeable Transwell® inserts (0.4 µm pore size) at a high density (e.g., 6 x 10^4 cells/cm^2).

    • Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before and after treatment, measure the TEER of the Caco-2 monolayer using a voltohmmeter.

    • Equilibrate the Transwell® plates to room temperature for 15-20 minutes before measurement.

    • Place the electrodes in the apical and basolateral compartments and record the resistance.

    • Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).

  • LNT II Treatment:

    • After a stable TEER is established, treat the cells by adding LNT II to the apical compartment at various concentrations.

    • Include a negative control (medium only) and a positive control for barrier disruption (e.g., EGTA).

    • Measure TEER at different time points post-treatment (e.g., 24, 48, 72 hours). A significant change in TEER would indicate a modulation of barrier integrity.

Experimental Workflow Diagram:

G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure baseline TEER B->C D Treat with LNT II C->D E Measure TEER at various time points D->E F Analyze changes in barrier integrity E->F

Intestinal Barrier Function Assay Workflow

Cell Viability Assay

This protocol assesses the cytotoxic potential of LNT II on intestinal epithelial cells.

Cell Line: HT-29 or Caco-2

Protocol:

  • Cell Seeding:

    • Seed HT-29 or Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • LNT II Treatment:

    • Treat the cells with a range of LNT II concentrations for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Pathogen Adhesion Inhibition Assay

This protocol can be used to investigate the potential of LNT II to directly inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.

Cell Lines: Caco-2 or HT-29

Protocol:

  • Cell Culture:

    • Grow Caco-2 or HT-29 cells to confluence in 24-well plates.

  • Bacterial Culture:

    • Grow a pathogenic bacterial strain (e.g., Enteropathogenic E. coli) to the mid-logarithmic phase.

  • Adhesion Assay (Competition):

    • Wash the epithelial cell monolayers with PBS.

    • Pre-incubate the cells with LNT II at various concentrations for 1 hour.

    • Add the pathogenic bacteria to the wells and incubate for 1-2 hours to allow for adhesion.

    • Wash the monolayers thoroughly with PBS to remove non-adherent bacteria.

    • Lyse the epithelial cells with a solution of Triton X-100.

    • Plate serial dilutions of the lysate on appropriate agar plates to enumerate the number of adherent bacteria (CFU/well).

    • Compare the number of adherent bacteria in LNT II-treated wells to the untreated control to determine the percentage of inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the bioactivities of this compound in vitro. These assays will enable researchers to elucidate the mechanisms through which LNT II exerts its immunomodulatory, gut barrier-enhancing, and potential anti-pathogenic effects. The systematic application of these methods will contribute to a deeper understanding of the functional role of this important human milk oligosaccharide and support its potential application in infant formula and functional foods.

References

Application Notes and Protocols for the Quantification of Lacto-N-triose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II), with the chemical structure GlcNAcβ1-3Galβ1-4Glc, is a neutral human milk oligosaccharide (HMO) that serves as a fundamental building block for the synthesis of more complex HMOs.[1][2] Beyond its structural role, LNT II exhibits significant physiological functions, including promoting the growth of beneficial gut bacteria, modulating the infant immune system, and potentially preventing certain gastrointestinal diseases.[1][3] As interest in the therapeutic and nutraceutical potential of LNT II grows, accurate and robust analytical methods for its quantification in various matrices are essential for research, quality control, and drug development.

This document provides detailed application notes and protocols for the quantification of LNT II using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose[4]
SynonymsLNT II, LNT-II, Lacto-N-triose 2[4]
CAS Number75645-27-1[4][5]
Molecular FormulaC20H35NO16[4][5]
Molecular Weight545.49 g/mol [4][5]
Monoisotopic Mass545.1956 Da[6]

Analytical Standards

High-quality, well-characterized analytical standards are critical for accurate quantification. Commercially available LNT II standards are typically subjected to extensive analysis to ensure identity and purity.[4][7] These analyses often include:[4][7]

  • Quantitative NMR (qNMR): To determine the exact amount of the substance using a traceable certified reference material.

  • High-Performance Chromatographic Techniques (e.g., HPLC): To detect and quantify any related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and structure.

  • Karl-Fischer Titration: To determine the water content.

Storage Conditions: Analytical standards of LNT II should be stored at room temperature (20-25°C) or as specified by the manufacturer (e.g., <-15°C), in a tightly closed container, and protected from excess moisture and light.[4][8] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent degradation from repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Quantification of this compound by HILIC-LC-MS/MS

This protocol describes the quantification of LNT II using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), a method well-suited for the analysis of polar compounds like oligosaccharides.

1. Sample Preparation

  • For Bacterial Culture Broth:

    • Take 1 mL of the culture broth and boil for 5 minutes to stop enzymatic activity.[9]

    • Centrifuge at 12,000 rpm for 4 minutes to pellet cells and debris.[9]

    • Filter the supernatant through a 0.22 µm membrane before analysis.[9]

  • For Infant Formula:

    • Accurately weigh a portion of the powdered formula and reconstitute according to the manufacturer's instructions or dissolve in a known volume of water.

    • Dilute the sample with an equal volume of water.

    • Centrifuge the diluted sample to separate lipids.[8]

    • To remove proteins, add cold ethanol to the supernatant (final concentration of ~75%) and incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using a solid-phase extraction (SPE) cartridge, such as one with a porous graphitic carbon (PGC) stationary phase, to remove salts and other interfering substances.[6]

2. HILIC-LC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the HILIC-LC-MS/MS analysis of LNT II. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
LC System
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase AWater with 20 mM Ammonium Formate, pH 4.3
Mobile Phase BAcetonitrile
Gradient0-2 min, 90% B; 2-12 min, 90-60% B; 12-15 min, 60% B; 15.1-18 min, 90% B
Flow Rate0.3 mL/min
Column Temperature35°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Precursor Ion (m/z)546.2 [M+H]+ or 544.2 [M-H]-
Product Ions (m/z)To be determined by infusion of a standard. Potential fragments include glycosidic bond cleavages.
Collision EnergyTo be optimized for each transition.
Dwell Time50-100 ms

3. Data Analysis

Quantification is achieved by creating a calibration curve using a certified analytical standard of LNT II. The curve is generated by plotting the peak area of the analyte against the known concentration of the standards. The concentration of LNT II in the samples is then determined by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a calibration curve of the analyte itself. The quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[10]

1. Sample Preparation

  • Accurately weigh a specific amount of the LNT II sample (e.g., 5-10 mg).

  • Accurately weigh a specific amount of a suitable internal standard. The internal standard should be stable, of high purity, and have at least one resonance that is well-resolved from the analyte signals. Maleic acid is a suitable internal standard for samples dissolved in D₂O.[11]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

  • Vortex the mixture until both components are fully dissolved.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition Parameters

To obtain accurate quantitative data, specific NMR acquisition parameters must be used. The following are general guidelines for a 1H qNMR experiment.

ParameterRecommended SettingRationale
Pulse SequenceStandard 1D proton with water suppression (e.g., zgpr)To acquire a standard proton spectrum while minimizing the solvent signal.
Pulse Angle90°To maximize the signal-to-noise ratio.[10]
Relaxation Delay (D1)5 x T1 (longest T1 of analyte and standard)To ensure complete relaxation of all relevant nuclei between scans for accurate integration.
Number of Scans (NS)≥ 16 (adjust for desired S/N)To achieve a signal-to-noise ratio of at least 250:1 for integration errors <1%.[12]
Acquisition Time (AQ)≥ 3 secondsTo ensure sufficient digital resolution.
Spectral Width (SW)Sufficient to cover all signals of interest with baseline on both sides.To aid in accurate baseline correction.[12]
SpinningOffTo avoid spinning sidebands that can interfere with integration.[10]

3. Data Processing and Quantification

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal from LNT II and a signal from the internal standard.

  • Calculate the concentration of LNT II using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons contributing to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 1: HPLC-MS/MS Quantitative Data for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound546.2 [M+H]+User DeterminedUser DeterminedUser DeterminedUser Determined
This compound544.2 [M-H]-User DeterminedUser DeterminedUser DeterminedUser Determined

LOD (Limit of Detection) and LOQ (Limit of Quantification) are method-dependent and should be experimentally determined.

Table 2: qNMR Data for this compound Quantification

CompoundSignal (ppm)MultiplicityNumber of Protons (N)T1 (sec)
This compoundUser DeterminedUser DeterminedUser DeterminedUser Determined
Maleic Acid (IS)~6.26s2User Determined

Chemical shifts and T1 values should be determined experimentally under the specific conditions used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample (e.g., Infant Formula) Dilution Dilution & Centrifugation Sample->Dilution Precipitation Protein Precipitation (Ethanol) Dilution->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE HPLCMS HILIC-LC-MS/MS SPE->HPLCMS qNMR qNMR SPE->qNMR CalCurve Calibration Curve Construction HPLCMS->CalCurve Quant Quantification using Internal Standard qNMR->Quant Result Final Concentration CalCurve->Result Quant->Result

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway LNTII This compound TLR Toll-like Receptor (TLR) LNTII->TLR Interaction MyD88 MyD88 TLR->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation Cascade IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Cytokine Production (e.g., IL-10, TNF-α) Nucleus->Cytokines Gene Transcription

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lacto-N-Triose II Production in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of lacto-N-triose II (LNT II) in Escherichia coli.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your LNT II fermentation experiments.

Problem Potential Causes Recommended Solutions
Low or No LNT II Production 1. Inefficient expression of key biosynthetic enzymes (e.g., LgtA, GlmS, GlmM, GlmU).[1][2][3] 2. Sub-optimal inducer (e.g., IPTG) concentration.[4][5] 3. Feedback inhibition of GlmS by UDP-GlcNAc.[1][2][3] 4. Competing metabolic pathways consuming precursors.[1][6][7] 5. Incorrect fermentation conditions (temperature, pH).[8][9][10]1. Optimize codon usage of heterologous genes for E. coli. Utilize plasmids with different copy numbers or RBS engineering to balance enzyme expression.[1][2][11] 2. Perform an IPTG concentration gradient (e.g., 0.1 mM to 1 mM) to find the optimal induction level.[4] 3. Introduce point mutations into the glmS gene to create a feedback-resistant variant.[1][2][3] 4. Delete genes of competing pathways, such as lacZ (lactose hydrolysis) and nanE (GlcNAc-6-P epimerization).[6][7] 5. Optimize fermentation temperature (often lower temperatures like 20-30°C can improve protein solubility and product formation) and maintain pH control (around 7.0).[12][13][14]
Slow Cell Growth or Low Cell Density 1. Metabolic burden from high-level expression of recombinant proteins.[15] 2. Toxicity of the inducer (IPTG) at high concentrations.[15] 3. Sub-optimal media composition (carbon/nitrogen source limitation).[16] 4. Accumulation of inhibitory byproducts like acetate.[15]1. Reduce the inducer concentration or use a weaker promoter to lower the expression rate of pathway enzymes.[5] 2. Use the lowest effective IPTG concentration, as determined by titration experiments.[5][15] 3. Optimize the fermentation medium by testing different carbon (e.g., glycerol, glucose) and nitrogen sources (e.g., tryptone, yeast extract).[12][16] 4. Implement a fed-batch strategy to control the substrate feeding rate and avoid overflow metabolism.[2][3]
High Substrate (Lactose) Consumption with Low Product Conversion 1. Hydrolysis of lactose by endogenous β-galactosidase (lacZ).[6][7] 2. Insufficient supply of the precursor UDP-GlcNAc.[2][3][6] 3. Low activity of the β-1,3-N-acetylglucosaminyltransferase (LgtA) enzyme.[11]1. Use a lacZ deficient E. coli strain or delete the lacZ gene in your production host.[6][7] 2. Strengthen the UDP-GlcNAc pathway by overexpressing key enzymes like GlmS, GlmM, and GlmU.[2][3][6] 3. Screen for LgtA enzymes from different microbial sources or perform protein engineering to improve its activity.[11] Consider adding solubilizing tags to enhance LgtA expression and function.[11]
Accumulation of LNT II Intracellularly 1. Inefficient export of the synthesized LNT II.[17]1. Overexpress native E. coli sugar efflux transporters such as setA, setB, ydeA, or mdfA to facilitate the secretion of LNT II into the culture medium.[17]

Frequently Asked Questions (FAQs)

1. What is the basic metabolic pathway for LNT II production in engineered E. coli?

The production of LNT II in E. coli is achieved by introducing a heterologous β-1,3-N-acetylglucosaminyltransferase (LgtA). This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the activated sugar donor UDP-GlcNAc to lactose. The native E. coli metabolic pathway is often engineered to enhance the intracellular pool of UDP-GlcNAc.[1][2][3]

LNT_II_Pathway Glycerol Glycerol/ Glucose F6P Fructose-6-P Glycerol->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P GlmM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU LNT_II This compound UDPGlcNAc->LNT_II LgtA Lactose Lactose Lactose->LNT_II

Caption: Biosynthetic pathway of this compound in engineered E. coli.

2. Which E. coli strains are suitable for LNT II production?

Commonly used laboratory strains like E. coli BL21(DE3) and JM109(DE3) are often employed for LNT II production.[12] For industrial applications, strains lacking lactose hydrolytic activity, such as E. coli JM109(DE3), can be advantageous.[12] Further genetic modifications, such as deleting genes for competing pathways (lacZ, nanE), are beneficial.[6][7]

3. How can the expression of the LNT II synthesis pathway enzymes be optimized?

Optimization can be achieved by:

  • Combinatorial Tuning: Adjusting the copy number of plasmids expressing the pathway enzymes.[1][2]

  • RBS Engineering: Modifying the ribosome binding site sequences to fine-tune the translation rates of each enzyme.[1][11]

  • Promoter Selection: Using inducible promoters (e.g., T7, tac) allows for separation of cell growth and product synthesis phases, which can reduce metabolic burden.[13][15]

4. What are the typical fermentation conditions for LNT II production?

While optimal conditions vary between engineered strains, a general starting point is:

  • Temperature: A growth phase at 37°C followed by induction at a lower temperature (e.g., 20-30°C) often improves protein solubility and product yield.[12][13]

  • pH: Maintained around 7.0-7.2.[8]

  • Inducer: IPTG is commonly used, with concentrations typically ranging from 0.1 to 1.0 mM.[4]

  • Mode: Fed-batch fermentation is frequently used to achieve high cell densities and high product titers by controlling substrate availability and preventing the formation of inhibitory byproducts.[2][3]

5. How is LNT II typically quantified from a fermentation broth?

LNT II concentration is commonly measured using High-Performance Liquid Chromatography (HPLC).[6][18] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and initial screening.[12] For accurate quantification, analytical standards of LNT II are required.[18][19]

Quantitative Data Summary

The following tables summarize reported LNT II production metrics from various studies to provide a comparative overview of different engineering strategies.

Table 1: LNT II Production in Shake-Flask Cultivations

Engineering Strategy Host Strain Carbon Source LNT II Titer (g/L) Reference
Base strain with LgtAE. coliGlycerol0.53[1][2]
Pathway optimization & feedback inhibition reliefE. coliGlycerol5.52[1][2]
Inactivation of lacZ and nanEE. coliGlcNAc0.41[6][7]
Co-expression of Nahk, EcGlmU, and LgtAE. coli JM109(DE3)GlcNAc7.21[12]

Table 2: LNT II Production in Fed-Batch Fermentations

Engineering Strategy Host Strain LNT II Titer (g/L) Productivity (g/L·h) Reference
Fully engineered strain with optimized conditionsE. coli46.20.77[1][2][3]
Optimized enzyme expression and feeding strategyE. coli15.8Not Reported[6][7]
Two-step whole-cell catalysis in 5L bioreactorE. coli JM109(DE3)52.34~0.81[12]
High-throughput screening and enzyme mutationE. coli57.44Not Reported[11]
Transporter (setA) overexpressionE. coli34.2Not Reported[17]

Experimental Protocols

Protocol 1: General Shake-Flask Fermentation for LNT II Production

This protocol outlines a general procedure for evaluating LNT II production in engineered E. coli at the shake-flask level.

Shake_Flask_Workflow cluster_prep Preparation cluster_main Fermentation cluster_analysis Analysis Inoculation 1. Inoculate single colony into LB medium with antibiotic. Seed_Culture 2. Grow overnight at 37°C, 200 rpm. Inoculation->Seed_Culture Main_Culture 3. Inoculate fermentation medium with seed culture (e.g., 2% v/v). Seed_Culture->Main_Culture Growth_Phase 4. Grow at 37°C, 200 rpm until OD600 reaches 0.6-0.8. Main_Culture->Growth_Phase Induction 5. Cool culture to induction temp (e.g., 25°C) and add IPTG (e.g., 0.2 mM) and Lactose (e.g., 20 g/L). Growth_Phase->Induction Production_Phase 6. Incubate for 24-48h at induction temperature, 200 rpm. Induction->Production_Phase Sampling 7. Collect samples at time points. Production_Phase->Sampling Processing 8. Centrifuge to separate supernatant and pellet. Boil supernatant to denature proteins. Sampling->Processing Quantification 9. Analyze supernatant for LNT II concentration using HPLC. Processing->Quantification

Caption: Workflow for shake-flask fermentation and LNT II analysis.

Methodology:

  • Seed Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture Inoculation: Inoculate 100 mL of fermentation medium in a 500 mL shake flask with 2 mL of the overnight seed culture. The fermentation medium typically contains a carbon source (e.g., 10 g/L glycerol), nitrogen sources (e.g., 10 g/L tryptone, 5 g/L yeast extract), and salts.[12]

  • Growth Phase: Incubate the main culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Induction: Cool the flasks to the desired induction temperature (e.g., 25°C). Add IPTG to a final concentration of 0.1-1.0 mM and lactose as the substrate to a final concentration of 20-40 g/L.

  • Production Phase: Continue the incubation at the induction temperature with shaking for 24–48 hours.

  • Sampling and Analysis:

    • Withdraw 1 mL of culture broth at desired time intervals.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the cells.

    • Collect the supernatant, boil for 10 minutes to denature enzymes, and centrifuge again.

    • Filter the final supernatant through a 0.22 µm membrane before analyzing for LNT II concentration by HPLC.[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for LNT II Quantification

Methodology:

  • Sample Preparation: Prepare samples as described in Protocol 1, step 6.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

  • Column: An amino-based column (e.g., Shodex Asahipak NH2P-50 4E) is suitable for separating oligosaccharides.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.

  • Quantification: Create a standard curve using analytical grade LNT II standards of known concentrations.[18][19] Calculate the LNT II concentration in the samples by comparing their peak areas to the standard curve.

References

Technical Support Center: Enzymatic Synthesis of Lacto-N-tetraose II (LNT II)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Lacto-N-tetraose II (LNT II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a special focus on substrate inhibition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of LNT II in a question-and-answer format.

Issue 1: Low or No LNT II Product Formation

Question: My reaction has produced very little or no LNT II. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

Initial Checks:

  • Enzyme Activity: Confirm the activity of your glycosyltransferase (e.g., β-1,3-N-acetylglucosaminyltransferase, LgtA) using a standard assay.[1] Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]

  • Substrate Integrity: Verify the purity and concentration of your donor (e.g., UDP-GlcNAc) and acceptor (lactose) substrates.[1]

  • Reaction Conditions: Double-check that the reaction buffer composition, pH, and temperature are optimal for the specific enzyme you are using.[1] Some glycosyltransferases require cofactors like Mn²⁺ for activity.[1]

Troubleshooting Steps:

  • Vary Enzyme Concentration: Increase the enzyme concentration in your reaction. While not always cost-effective, it can help overcome low turnover rates.[1]

  • Optimize Substrate Concentrations: High concentrations of either the donor or acceptor substrate can lead to inhibition.[1][2] Perform a substrate titration experiment to determine the optimal concentration range for your specific enzyme.

  • Check for Product Inhibition: The accumulation of the nucleotide diphosphate byproduct (e.g., UDP) can inhibit some glycosyltransferases.[1][3] Consider implementing a coupled-enzyme system to regenerate the nucleotide sugar donor, which also removes the inhibitory byproduct.[1][3]

Issue 2: Decreased Reaction Rate at High Substrate Concentrations (Substrate Inhibition)

Question: I observe a decrease in the reaction rate when I increase the concentration of my acceptor (lactose) or donor (UDP-GlcNAc) substrate. What is happening and how can I overcome this?

Answer: This phenomenon is likely due to substrate inhibition, a common characteristic of glycosyltransferases.[1][2] Inhibition can occur when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive or "dead-end" ternary complex.[2]

Strategies to Overcome Substrate Inhibition:

  • Substrate Concentration Optimization: The most direct approach is to maintain substrate concentrations below the inhibitory threshold. A detailed kinetic analysis will help identify the optimal concentration window.

  • Fed-Batch or Continuous Flow Reaction: Instead of adding all substrates at the beginning, a fed-batch strategy where substrates are added gradually can maintain optimal concentrations and prevent accumulation to inhibitory levels. A continuous flow reactor can also be employed to control residence times and minimize the impact of substrate and product inhibition.[4][5]

  • Enzyme Engineering: In some cases, site-directed mutagenesis of the enzyme can alter its kinetic properties and reduce its susceptibility to substrate inhibition.[6]

  • Addition of Effector Molecules: Certain molecules can act as effectors, binding to the enzyme and altering its conformation to reduce substrate inhibition.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for the synthesis of LNT II?

A1: The primary enzyme is a β-1,3-N-acetylglucosaminyltransferase (LgtA), which transfers an N-acetylglucosamine (GlcNAc) residue from a donor substrate to the C3 hydroxyl of the galactose moiety of lactose.[8][9][10] Other enzymes that may be used in whole-cell or multi-enzyme cascade systems for the synthesis of the UDP-GlcNAc donor include N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[8] Engineered β-N-acetylhexosaminidases have also been explored for LNT II synthesis.[11]

Q2: What are the typical donor and acceptor substrates for LNT II synthesis?

A2:

  • Acceptor Substrate: Lactose (Gal-β-1,4-Glc).

  • Donor Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is the most common donor for glycosyltransferases.[12] Activated GlcNAc derivatives like GlcNAc-1,2-oxazoline have also been used with engineered glycosidases (glycosynthases).[4]

Q3: What is the mechanism of substrate inhibition in glycosyltransferase reactions?

A3: Substrate inhibition in glycosyltransferases often occurs through the formation of an abortive ternary complex.[2] For example, in a Bi Bi sequential mechanism, the donor substrate binds first, followed by the acceptor.[12] At excessively high acceptor concentrations, a second acceptor molecule may bind to the enzyme-donor complex in a non-productive manner, preventing the catalytic reaction from proceeding.[2] A similar inhibitory effect can be seen with high concentrations of the donor substrate.

Q4: How can I monitor the progress of my LNT II synthesis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the consumption of substrates (lactose, UDP-GlcNAc) and the formation of the product (LNT II) and byproduct (UDP).[4] A coupled-enzyme assay that measures the release of UDP in real-time can also be used for kinetic studies.[1]

Data Presentation

Table 1: Reported Yields and Conditions for LNT II Synthesis

Enzyme SystemAcceptor Substrate (Lactose)Donor Substrate (or precursor)Product Titer (g/L)Conversion Rate (%)Reference
Whole-cell catalysis (E. coli)LactoseGlcNAc52.3495.95[8]
Engineered E. coliLactoseGlcNAc15.8Not reported[13]
Sequential one-pot multienzyme (OPME) systemLactoseGlcNAcNot directly reported for LNT II alone, but used as an intermediate for LNT synthesis97 (for LNT II intermediate)[14]
Engineered β-N-acetylhexosaminidase (Tyzzerella nexilis)LactosepNP-GlcNAc4.757.2[11]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of LNT II

This protocol provides a general starting point. Optimal conditions will vary depending on the specific enzyme used.

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the acceptor substrate, lactose, to the desired final concentration (e.g., 50-100 mM).

    • Add any required cofactors, such as MnCl₂ (e.g., 10 mM).

  • Enzyme Addition:

    • Add the purified β-1,3-N-acetylglucosaminyltransferase to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Reaction Initiation:

    • Initiate the reaction by adding the donor substrate, UDP-GlcNAc, to the desired final concentration (e.g., 60-120 mM).

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring and Termination:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like EDTA (if using a metal-dependent enzyme).

    • Analyze the samples by HPLC to determine the concentrations of substrates and product.

  • Purification:

    • The LNT II product can be purified from the reaction mixture using techniques such as anion-exchange chromatography and gel filtration chromatography.[15]

Visualizations

LNT_II_Synthesis_Pathway cluster_reaction Enzymatic Reaction Lactose Lactose (Acceptor) LgtA β-1,3-N-acetylglucosaminyltransferase (LgtA) Lactose->LgtA UDP_GlcNAc UDP-GlcNAc (Donor) UDP_GlcNAc->LgtA LNT_II Lacto-N-tetraose II (Product) LgtA->LNT_II UDP UDP (Byproduct) LgtA->UDP

Caption: Enzymatic synthesis of LNT II from lactose and UDP-GlcNAc.

Substrate_Inhibition_Mechanism E Free Enzyme (E) ED Enzyme-Donor Complex (ED) E->ED + D D Donor (D) A Acceptor (A) EDA Productive Complex (EDA) ED->EDA + A EDA_inactive Dead-end Complex (EDA2) ED->EDA_inactive EPQ Enzyme-Product Complex (EPQ) EDA->EPQ Catalysis EPQ->E - P, -Q P Product (P) Q Byproduct (Q)

Caption: Mechanism of acceptor substrate inhibition in a Bi Bi reaction.

Troubleshooting_Workflow start Low/No LNT II Yield check_basics Verify: - Enzyme Activity - Substrate Integrity - Reaction Conditions (pH, Temp) start->check_basics is_inhibition Is Reaction Rate Decreasing at High Substrate Conc.? check_basics->is_inhibition optimize_conc Optimize Substrate Concentrations is_inhibition->optimize_conc Yes product_inhibition Consider Product Inhibition: Add Phosphatase or Regeneration System is_inhibition->product_inhibition No fed_batch Implement Fed-Batch or Continuous Flow optimize_conc->fed_batch success Improved Yield optimize_conc->success fed_batch->success increase_enzyme Increase Enzyme Concentration product_inhibition->increase_enzyme increase_enzyme->success

Caption: Troubleshooting workflow for low LNT II yield.

References

Technical Support Center: Optimizing Fermentation Conditions for Lacto-N-Triose II Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of Lacto-N-triose II (LNT II). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low LNT II Titer and Productivity

Question: My LNT II yield is very low (or zero). What are the initial checks I should perform?

Answer: When encountering low or no LNT II production, a systematic review of your experimental setup is crucial. Start by verifying the following:

  • Strain Integrity: Confirm the genetic stability and correctness of your engineered strain. Perform plasmid sequencing or genomic DNA verification to ensure all pathway genes are present and without mutations.

  • Media Composition: Double-check the concentrations of all media components, especially the carbon source (e.g., glycerol), lactose substrate, and any necessary supplements or inducers (e.g., IPTG).[1][2][3]

  • Induction Conditions: Ensure the inducer was added at the correct cell density (OD600) and that the post-induction temperature and duration are optimal for your expression system.[4][5]

  • Antibiotic Activity: Confirm that the antibiotic used for plasmid maintenance is fresh and used at the correct concentration. No colonies on a control plate could indicate an issue with the antibiotic or competent cells.[6]

  • Analytical Methods: Validate your LNT II detection and quantification method (e.g., HPLC) with a certified standard to rule out analytical errors.

Question: I have a baseline production of LNT II, but the titer is significantly lower than reported values. How can I improve it?

Answer: Improving LNT II titer often involves multi-level optimization, from genetic modifications to fermentation strategy. Consider the following approaches:

  • Metabolic Pathway Engineering:

    • Precursor Supply: The availability of precursors UDP-N-acetylglucosamine (UDP-GlcNAc) and lactose is critical. Overexpressing genes in the UDP-GlcNAc biosynthesis pathway can significantly boost production.[7][8][9]

    • Relieve Feedback Inhibition: The enzyme GlmS is often subject to feedback inhibition. Introducing point mutations in GlmS can relieve this inhibition and increase the precursor pool.[7][8]

    • Eliminate Competing Pathways: Deleting genes responsible for byproduct formation or degradation of intermediates can redirect metabolic flux towards LNT II synthesis. Key gene deletions in E. coli include lacZ (to prevent lactose hydrolysis) and nanE (to prevent GlcNAc-6-P epimerization).[9][10][11]

  • Gene Expression and Enzyme Activity:

    • Codon Optimization: Ensure the codons of your heterologous genes (like lgtA) are optimized for the expression host (e.g., E. coli).[6]

    • Enzyme Selection: The choice of the key enzyme, β-1,3-N-acetylglucosaminyltransferase (LgtA), is critical. Screening LgtA from different microbial sources can identify an enzyme with higher activity.[12]

    • Fine-Tuning Expression: Optimize the expression levels of pathway enzymes using different copy number plasmids or by modulating ribosome-binding site (RBS) sequences. An imbalance in enzyme levels can create metabolic bottlenecks.[7][8][10]

  • Fermentation Process Optimization:

    • Fed-Batch Strategy: Transitioning from batch to fed-batch fermentation is essential for achieving high-density cell growth and high product titers. A well-controlled feeding strategy for the carbon source (e.g., glycerol) and substrates (lactose, GlcNAc) is key.[7][8][9]

    • Culture Conditions: Systematically optimize physical parameters such as pH, temperature, and dissolved oxygen (DO).[1][4] Maintaining pH around 7.0 and DO above 30% is often beneficial.[4]

Question: My recombinant protein (e.g., LgtA) is forming inclusion bodies. What should I do?

Answer: Inclusion bodies are insoluble protein aggregates that form when protein expression rates exceed the cell's folding capacity.[13] To address this:

  • Lower Induction Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[4][6][13]

  • Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription and translation.[6]

  • Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance protein solubility.

  • Add Solubility-Enhancing Tags: Fusing a highly soluble protein tag to your enzyme can improve its solubility.[12]

  • Optimize Media: Adding 1% glucose to the culture medium can sometimes help reduce the formation of inclusion bodies.[6]

Category 2: Strain and Culture Instability

Question: I'm observing poor cell growth or cell lysis after induction. What could be the cause?

Answer: Poor growth or lysis post-induction often points to the toxicity of the recombinant protein or metabolic burden.[6]

  • Toxic Protein Expression: If the expressed enzyme is toxic to the host cells, consider using a tighter regulation system (e.g., BL21(AI) or pLysS/pLysE strains) to minimize basal expression before induction.[6]

  • Metabolic Burden: High-level expression of multiple pathway genes can impose a significant metabolic load on the cells. Try reducing the copy number of your plasmids or using weaker promoters to balance pathway expression.[13]

  • Media Depletion: In high-density cultures, essential nutrients can be rapidly depleted. Ensure your fed-batch strategy adequately replenishes not just the carbon source but also nitrogen and essential minerals.

Question: I am seeing significant accumulation of undesired byproducts like Lacto-N-tetraose (LNT) or other oligosaccharides. How can I improve the purity of LNT II?

Answer: Byproduct formation is a common challenge. Strategies to improve product specificity include:

  • Block Downstream Pathways: If LNT II is being converted to other products like LNT, identify and disrupt the responsible enzymes. For instance, to prevent LNT formation, the activity of β-1,3-galactosyltransferase must be avoided.[11][14]

  • Optimize Transporter Expression: LNT II is exported from the cell by transporters. Overexpressing specific efflux transporters like SetA in E. coli has been shown to increase the extracellular titer of LNT II.[15][16] Conversely, disrupting certain transporters can sometimes reduce byproduct accumulation by retaining intermediates inside the cell for the desired reaction.[14][15]

  • Co-culture Systems: In some cases, a co-culture system can be designed where one strain produces an intermediate and a second strain converts it to the final product, potentially reducing byproduct formation in a single strain.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on LNT II production, providing a comparative overview of different strategies and their outcomes.

Table 1: Comparison of LNT II Production Titers in Engineered E. coli

Strain Engineering StrategyHost StrainFermentation ScaleKey Fermentation ParametersFinal LNT II Titer (g/L)Reference
Strengthened UDP-GlcNAc pathway, GlmS mutation, pathway blocking, condition optimizationE. coli5-L Bioreactor (Fed-batch)Glycerol feed, 60 h46.2[7][8]
Overexpression of SetA transporterE. coli3-L BioreactorNot specified34.2[15][16]
Enzyme expression modulation, pathway blocking (lacZ, nanE)E. coli3-L Bioreactor (Fed-batch)β-lactose and GlcNAc feed, 76 h15.8[9][10]
LgtA screening and modification, RBS tuning for GlmS* and LgtAE. coli5-L FermenterNot specified57.44 ± 3.5[12]
Plasmid-free strainE. coli LJ11030-L Bioreactor (Fed-batch)Glycerol and lactose feed, 44 h15.78[4]
Initial shake-flask cultivationEngineered E. coliShake FlaskNot specified0.53 to 5.52[7][8]

Table 2: Optimization of Fermentation Parameters for Oligosaccharide Production

MicroorganismParameter OptimizedRange TestedOptimal ValueImpact on ProductionReference
Bifidobacterium infantis RW-8120Lactose ConcentrationNot specified40% (wt/vol)Most significant variable for increasing OS production[17][18]
Bifidobacterium infantis RW-8120TemperatureNot specified50°CIncreased OS production with higher temperature[17][18]
Engineered E. coliInduction Temperature20°C - 37°C20°C for 24hFavorable for LNT II synthesis[4]
Engineered E. coliInducer (IPTG) Conc.0.1 - 1 mMNot specifiedOptimized for protein expression[4]
Engineered E. colipH6.5 - 8.5Maintained at 6.98pH drop to 6.5 showed product degradation[4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for LNT II Production in E. coli

This protocol is a generalized procedure based on common practices for high-density fermentation.[4][7]

  • Inoculum Preparation: a. Pick a single colony of the engineered E. coli strain from a fresh agar plate. b. Inoculate into 5-10 mL of LB medium with the appropriate antibiotic. c. Incubate overnight at 37°C with shaking (200-250 rpm). d. Use the overnight culture to inoculate a seed flask containing 100-500 mL of fermentation medium. Incubate for 10-12 hours at 37°C.

  • Bioreactor Setup: a. Prepare a 5-L bioreactor with 3 L of defined fermentation medium. The medium should contain a carbon source (e.g., glycerol), nitrogen source, trace elements, and the appropriate antibiotic. b. Calibrate pH and DO probes. Sterilize the bioreactor.

  • Fermentation Process: a. Inoculate the bioreactor with the seed culture (typically 5-10% v/v). b. Control the fermentation parameters:

    • Temperature: Maintain at 37°C for the initial growth phase.
    • pH: Control at ~7.0 by automatic addition of a base (e.g., 25% ammonia) and an acid.[4]
    • Dissolved Oxygen (DO): Maintain at >30% saturation by cascading agitation (e.g., 200-800 rpm) and controlling airflow (e.g., 1-3 vvm).[4] c. Fed-Batch Phase: When the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated glycerol solution to maintain cell growth.

  • Induction and Production Phase: a. When the cell density (OD600) reaches a predetermined value (e.g., 10-20), add the inducer (e.g., IPTG) to the desired final concentration. b. Simultaneously, begin feeding the lactose substrate solution. A constant or exponential feeding strategy can be employed. c. After induction, reduce the temperature to a range of 20-30°C to enhance protein folding and LNT II production.[4] d. Continue the fermentation for 48-72 hours, maintaining the control parameters.

  • Sampling and Analysis: a. Aseptically collect samples at regular intervals. b. Measure OD600 for cell growth. c. Centrifuge the sample to separate the supernatant. d. Analyze the supernatant for LNT II concentration using HPLC.

Visualizations: Workflows and Pathways

Diagram 1: Metabolic Pathway for LNT II Production

LNTII_Pathway cluster_enzymes Glycerol Glycerol (Carbon Source) F6P Fructose-6-P Glycerol->F6P Glycolysis Lactose_in Lactose (Substrate) Lactose_cell Intracellular Lactose Lactose_in->Lactose_cell Lactose Permease GlcN6P Glucosamine-6-P F6P->GlcN6P GlcN6P->F6P nagB (X) GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P GlcNAc1P->GlcNAc6P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UDP_GlcNAc->GlcNAc1P LNT_II This compound (Product) UDP_GlcNAc->LNT_II Lactose_cell->LNT_II Galactose + Glucose Galactose + Glucose Lactose_cell->Galactose + Glucose lacZ (X) Cell E. coli Cell GlmS GlmS* Relieve feedback inhibition GlmS->F6P GlmM GlmM GlmM->GlcNAc6P GlmU GlmU GlmU->GlcNAc1P LgtA LgtA Key Enzyme LgtA->UDP_GlcNAc LgtA->Lactose_cell

Caption: Engineered metabolic pathway for LNT II production in E. coli.

Diagram 2: Troubleshooting Workflow for Low LNT II Yield

Troubleshooting_Workflow Start Low LNT II Yield Detected Check_Strain Verify Strain Integrity (Sequencing, PCR) Start->Check_Strain Check_Culture Review Culture Conditions (Media, Temp, pH, Inducer) Start->Check_Culture Check_Analytics Validate Analytical Method (HPLC, Standard) Start->Check_Analytics Problem_Identified Problem Identified? Check_Strain->Problem_Identified Check_Culture->Problem_Identified Check_Analytics->Problem_Identified Fix_Issue Correct the Identified Issue (Remake media, new culture, etc.) Problem_Identified->Fix_Issue Yes Advanced_Troubleshooting No Obvious Errors Found Problem_Identified->Advanced_Troubleshooting No Re_Run Re-run Fermentation Fix_Issue->Re_Run Optimize_Expression Optimize Protein Expression (Temp, Inducer Conc., Codon) Optimize_Expression->Re_Run Metabolic_Engineering Metabolic Engineering (Precursors, Block pathways) Metabolic_Engineering->Re_Run Process_Optimization Optimize Fermentation Process (Fed-batch, DO, Feed Strategy) Process_Optimization->Re_Run Advanced_Troubleshooting->Optimize_Expression Advanced_Troubleshooting->Metabolic_Engineering Advanced_Troubleshooting->Process_Optimization

Caption: A logical workflow for troubleshooting low LNT II yields.

Diagram 3: Fed-Batch Fermentation Process Flow

Fed_Batch_Flow cluster_prep Preparation cluster_process Fermentation Process cluster_end Downstream A Inoculum & Seed Culture Growth C Bioreactor Inoculation A->C B Bioreactor Sterilization & Media Preparation B->C D Batch Growth Phase (37°C, pH 7.0) C->D E Start Fed-Batch (Glycerol Feed) D->E Initial carbon source depleted F Induction (IPTG) & Substrate Feed (Lactose) E->F Reach target cell density G Production Phase (Temp shift to 20-30°C) F->G H Harvest G->H 48-72 hours I Cell Separation H->I J LNT II Purification from Supernatant I->J

References

enhancing the stability of lacto-N-triose II in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lacto-N-Triose II (LNT-II) in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] Once in solution, it is recommended to prepare single-use aliquots and store them at -80°C to avoid degradation from repeated freeze-thaw cycles.[1] For short-term storage of solutions (up to one month), -20°C is acceptable.[1]

Q2: What are the primary degradation pathways for this compound in solution?

A2: Like other oligosaccharides, this compound is susceptible to two primary degradation pathways in solution:

  • Acid Hydrolysis: Cleavage of the glycosidic bonds at low pH, leading to the breakdown of the trisaccharide into its constituent monosaccharides (N-acetylglucosamine, galactose, and glucose).

  • Maillard Reaction: A reaction between the reducing end of LNT-II and primary amines (e.g., from amino acids, proteins, or certain buffer components) that can lead to browning and the formation of complex degradation products.[3][4]

Q3: How does pH affect the stability of this compound?

A3: LNT-II is most stable in neutral to slightly acidic conditions (pH 5-7).[4] Both strongly acidic and alkaline conditions can accelerate degradation. Acidic conditions promote hydrolysis of glycosidic linkages, while alkaline conditions can catalyze isomerization and other degradation reactions.

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures significantly accelerate the degradation of oligosaccharides. It is crucial to avoid prolonged exposure to high temperatures, especially in combination with non-neutral pH conditions. For experimental procedures requiring heating, the duration should be minimized.

Q5: Are there any known stabilizing agents for this compound in solution?

A5: While specific data for LNT-II is limited, polyols such as sorbitol and mannitol are known to act as general stabilizers for biomolecules in solution by creating a more structured aqueous environment. Their use may help to improve the stability of LNT-II. Additionally, maintaining an appropriate buffer system is critical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of LNT-II concentration over time in solution. Hydrolysis: The solution pH may be too acidic. Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation.- Verify and adjust the pH of the solution to a neutral range (pH 6-7).- Use a suitable buffer (e.g., phosphate buffer).- Prepare single-use aliquots to avoid freeze-thaw cycles.[1]
Browning or yellowing of the LNT-II solution, especially upon heating. Maillard Reaction: Reaction with primary amines from buffers (e.g., Tris) or other components in the media.- Avoid using buffers with primary amines (e.g., Tris) if heating is required.- Consider using phosphate or citrate buffers.- If possible, remove components with primary amines from the experimental setup.
Unexpected peaks in HPLC analysis. Degradation Products: LNT-II may be degrading into smaller saccharides or other byproducts. Contamination: The sample may be contaminated.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks.- Ensure proper handling and use of sterile, high-purity reagents and solvents.- Filter the solution using a 0.22 µm filter before use.[1]
Inconsistent experimental results. Variable LNT-II Stability: Inconsistent storage and handling of LNT-II solutions.- Standardize the protocol for solution preparation, storage, and handling.- Always use freshly prepared or properly stored aliquots for critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade LNT-II under various stress conditions to understand its degradation profile and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of LNT-II (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. The goal is to achieve 5-20% degradation.[5][6]

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final concentration of 0.01 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final concentration of 0.01 M NaOH. Incubate at 60°C for various time points.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for various time points.

    • Photostability: Expose an aliquot to light according to ICH Q1B guidelines.

  • Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable analytical method such as HPLC (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify LNT-II and separate it from its potential degradation products.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Shodex Asahipak NH2P-50) or a polymer-based column (e.g., RSpak DC-613).[7]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration (hours)Temperature (°C)LNT-II Remaining (%)
0.01 M HCl86085.2
0.01 M NaOH86092.5
3% H₂O₂242595.1
Thermal248089.8

Visualizations

DegradationPathways LNT_II This compound Hydrolysis_Products Monosaccharides (Glucose, Galactose, GlcNAc) LNT_II->Hydrolysis_Products  Acid Hydrolysis (Low pH)   Maillard_Products Amadori Products & Melanoidins LNT_II->Maillard_Products  Maillard Reaction (Heat)   Primary_Amine Primary Amine (e.g., from buffer, amino acid) Primary_Amine->Maillard_Products

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare LNT-II Stock Solution Aliquoting Aliquot for Stress Conditions Prep_Stock->Aliquoting Acid Acid Hydrolysis Aliquoting->Acid Base Base Hydrolysis Aliquoting->Base Oxidation Oxidation Aliquoting->Oxidation Thermal Thermal Stress Aliquoting->Thermal Neutralize Neutralize Samples Acid->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

TroubleshootingLogic start Issue Detected: Unexpected LNT-II Degradation check_pH Check Solution pH start->check_pH check_storage Review Storage & Handling start->check_storage check_composition Analyze Solution Composition start->check_composition ph_low pH is Acidic (<6) check_pH->ph_low storage_improper Repeated Freeze-Thaw Cycles? check_storage->storage_improper amine_buffer Primary Amine Buffer (e.g., Tris)? check_composition->amine_buffer ph_ok pH is Neutral (6-7) ph_low->ph_ok No action_ph Action: Adjust pH & Use Buffer ph_low->action_ph Yes investigate_further Investigate Other Factors (e.g., Contamination, Temperature) ph_ok->investigate_further storage_ok Proper Aliquoting & Storage storage_improper->storage_ok No action_storage Action: Prepare Single-Use Aliquots storage_improper->action_storage Yes storage_ok->investigate_further no_amine No Primary Amines amine_buffer->no_amine No action_buffer Action: Switch to Phosphate/Citrate Buffer amine_buffer->action_buffer Yes no_amine->investigate_further action_ph->investigate_further action_storage->investigate_further action_buffer->investigate_further

Caption: Troubleshooting logic for unexpected LNT-II degradation.

References

Technical Support Center: Optimizing Engineered Strains for LNT II Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor cell growth in engineered strains for Lacto-N-tetraose II (LNT II) production.

Troubleshooting Guides

This section offers solutions to common problems encountered during the cultivation of engineered strains for LNT II production.

Issue: Slow or No Cell Growth After Inoculation

Question: My engineered E. coli culture is showing very slow growth or no growth at all after inoculation. What are the possible causes and how can I troubleshoot this?

Answer:

Slow or no initial growth is a common issue that can stem from several factors, ranging from the quality of the inoculum to the culture conditions. Follow these steps to diagnose and resolve the problem:

  • Assess Inoculum Quality:

    • Inoculum Age and Phase: Using a stationary-phase overnight culture to inoculate a large-scale fermentation can lead to a significant lag phase.[1] The cells need time to acclimate to the fresh medium and resume division. It is recommended to use a starter culture that is in the mid-logarithmic growth phase.[1]

    • Inoculum Volume: While it may seem counterintuitive, adding too much of a stationary-phase overnight culture can introduce metabolic byproducts that inhibit growth.[1] Conversely, too little inoculum can also result in a long lag phase. A typical starting point is a 1-5% (v/v) inoculum.

  • Verify Media Composition and Preparation:

    • Component Quality: Ensure all media components are of high quality and not expired. Poor quality yeast extract or peptone can significantly impact growth.

    • pH Level: The pH of the culture medium is critical. For most E. coli strains, a pH between 7.0 and 7.5 is optimal.[2] An incorrectly buffered medium can quickly become acidic due to metabolic byproducts, inhibiting growth.

    • Sterilization: Improper sterilization of the media can lead to contamination or the degradation of essential components.

  • Optimize Culture Conditions:

    • Temperature: The optimal growth temperature for E. coli is typically 37°C.[3] Ensure your incubator or bioreactor is accurately calibrated. Lowering the temperature (e.g., to 30°C) can sometimes alleviate the metabolic burden and improve growth, albeit at a slower rate.[4]

    • Aeration and Agitation: Inadequate oxygen supply is a common limiting factor in high-density cultures. Ensure sufficient agitation and aeration to maintain a dissolved oxygen (DO) level above 20-30%. For shake flask cultures, use baffled flasks and ensure the culture volume does not exceed 20-25% of the flask volume.

  • Investigate Potential Toxicity:

    • Plasmid or Gene Toxicity: The expression of heterologous genes for the LNT II pathway can be toxic to the host cells.[5] If you suspect toxicity, consider using a lower-copy-number plasmid or a more tightly regulated promoter system.

    • Metabolic Byproduct Accumulation: The accumulation of inhibitory byproducts, such as acetate, can severely hinder cell growth. This is often a problem in high-glucose batch cultures.

Issue: Cell Growth Arrests at a Low Optical Density (OD)

Question: My culture starts growing but then stops at a low OD. What could be the cause?

Answer:

Growth arrest at a low cell density often points to nutrient limitation, accumulation of toxic byproducts, or issues with the genetic construct.

  • Nutrient Limitation:

    • Carbon Source Depletion: In batch cultures, the primary carbon source (e.g., glycerol or glucose) may be depleted.

    • Nitrogen or Phosphate Limitation: Ensure that the medium contains sufficient nitrogen and phosphate sources to support the desired cell density.

    • Trace Element Deficiency: High-density cultures require adequate trace metals.

  • Accumulation of Toxic Byproducts:

    • Acetate Formation: In the presence of excess glucose, E. coli can produce acetate, which is toxic and inhibits growth.[6] Using a fed-batch strategy with controlled glucose feeding can prevent acetate accumulation.

  • Plasmid Instability or Metabolic Burden:

    • Metabolic Burden: The energetic cost of expressing the LNT II pathway genes can divert resources from essential cellular processes, leading to a reduced growth rate and final cell density.[7][8] This is a fundamental challenge in metabolic engineering.

    • Plasmid Loss: Without consistent antibiotic selection pressure, cells may lose the plasmid carrying the pathway genes, leading to a population of non-producing, faster-growing cells that outcompete the engineered strain.

Frequently Asked Questions (FAQs)

Q1: What is "metabolic burden" and how does it affect my LNT II producing strain?

A1: Metabolic burden refers to the drain on the host cell's resources caused by the expression of foreign genes and the production of a non-native product like LNT II. This diverts energy (ATP), reducing equivalents (NADH, NADPH), and metabolic precursors away from essential cellular functions like growth and replication.[7][8][9] The consequences of high metabolic burden include reduced growth rate, lower final cell densities, and decreased productivity.[7]

Q2: How can I reduce the metabolic burden on my engineered strain?

A2: Several strategies can be employed to alleviate metabolic burden:

  • Optimize Gene Expression: Avoid unnecessarily high expression of the pathway enzymes. Use tunable promoters or optimize ribosome binding sites to balance enzyme levels.

  • Genomic Integration: Integrating the pathway genes into the chromosome can provide more stable and moderate expression compared to high-copy plasmids.

  • Decouple Growth and Production: Use inducible promoters to allow the cells to reach a high density before inducing the expression of the LNT II pathway.

  • Optimize Culture Conditions: Lowering the cultivation temperature (e.g., from 37°C to 30°C) can slow down metabolic processes and reduce the burden.[4]

Q3: What are the key enzymes in the LNT II biosynthesis pathway in engineered E. coli?

A3: The biosynthesis of LNT II from lactose and a glucosamine source in engineered E. coli typically involves the following key enzymes:

  • N-acetylglucosamine-specific transporter (e.g., NagE): Transports N-acetylglucosamine (GlcNAc) into the cell.

  • N-acetylglucosamine-6-phosphate deacetylase (NagA): Converts GlcNAc-6-phosphate to glucosamine-6-phosphate (GlcN-6-P).

  • Phosphoglucosamine mutase (GlmM): Converts GlcN-6-P to glucosamine-1-phosphate.

  • Glucosamine-1-phosphate acetyltransferase/uridyltransferase (GlmU): Converts glucosamine-1-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc).

  • β-1,3-N-acetylglucosaminyltransferase (LgtA): Transfers GlcNAc from UDP-GlcNAc to lactose to form LNT II.[10]

Q4: Should I use a batch or fed-batch fermentation strategy for LNT II production?

A4: For high-density cultures and high titers of LNT II, a fed-batch strategy is generally superior to a batch culture.[6][11] Fed-batch fermentation allows for controlled feeding of the carbon source (e.g., glycerol), which prevents the accumulation of inhibitory byproducts like acetate and helps to manage the metabolic burden.[6]

Q5: My LNT II production is low, even with good cell growth. What should I investigate?

A5: Low productivity despite good growth can be due to several factors:

  • Sub-optimal Enzyme Expression: The expression levels of the LNT II pathway enzymes may not be balanced. One or more enzymes could be rate-limiting.

  • Precursor Limitation: The intracellular supply of precursors, particularly UDP-GlcNAc and lactose, may be insufficient. Strategies to enhance the precursor supply pathways may be necessary.[2]

  • Product Degradation or Export Issues: The produced LNT II might be degraded by native E. coli enzymes, or its export out of the cell could be inefficient.

  • Feedback Inhibition: High concentrations of LNT II or pathway intermediates could be inhibiting key enzymes.

Data Presentation

Table 1: Troubleshooting Guide for Poor Cell Growth

SymptomPossible CauseRecommended Action
Long lag phase or no growth Poor inoculum quality (stationary phase)Use a log-phase starter culture.[1]
Incorrect media pHAdjust media pH to 7.0-7.5.[2]
Sub-optimal temperatureEnsure incubator is at 37°C.[3]
Insufficient aerationUse baffled flasks; ensure adequate shaking speed.
Growth arrests at low OD Nutrient limitationUse a richer medium or switch to fed-batch.
Accumulation of toxic byproducts (e.g., acetate)Use fed-batch with controlled glucose feeding.[6]
High metabolic burdenLower induction temperature; use a tunable promoter.[4][7][8]
Decreasing growth rate over time Plasmid instabilityMaintain consistent antibiotic selection.
Phage or fungal contaminationPractice sterile technique; check for contamination.

Table 2: Comparison of Fermentation Parameters for LNT II Production

ParameterBatch FermentationFed-Batch Fermentation
Carbon Source Strategy Initial high concentrationControlled, continuous feeding
Typical Max OD600 10-20>50[11]
Risk of Acetate Accumulation HighLow[6]
Metabolic Burden Management DifficultMore manageable
Typical LNT II Titer LowerHigher

Experimental Protocols

Protocol 1: Optimizing Inoculum for Fermentation
  • Day 1: Streak for Isolation. Streak the engineered E. coli strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Day 2: Primary Seed Culture. Inoculate a single, well-isolated colony into 5-10 mL of LB medium with the selective antibiotic in a culture tube. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Day 3: Secondary Seed Culture (Log-Phase). In the morning, inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL baffled flask) with the overnight culture to a starting OD600 of ~0.1.

  • Monitor Growth. Incubate at 37°C with vigorous shaking. Monitor the OD600 every hour.

  • Inoculate Production Culture. When the secondary seed culture reaches mid-log phase (OD600 of 0.6-0.8), use it to inoculate the main production culture (shake flask or bioreactor) to a starting OD600 of 0.05-0.1.

Protocol 2: Fed-Batch Fermentation for High-Density Culture

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Bioreactor Preparation: Prepare the bioreactor with the initial batch medium (a defined mineral medium is recommended) and sterilize.

  • Inoculation: Inoculate the bioreactor with a log-phase seed culture as described in Protocol 1.

  • Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.

  • Fed-Batch Phase:

    • Prepare a sterile, concentrated feed solution containing the primary carbon source (e.g., 50% w/v glycerol) and other necessary nutrients.

    • Start the feed pump at a pre-determined rate. A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate.[7]

    • The feed rate (F) can be calculated using the formula: F(t) = (μ / YX/S) * X0V0 * eμt / Sf where μ is the desired specific growth rate, YX/S is the biomass yield coefficient, X0 and V0 are the biomass concentration and volume at the start of the feed, t is time, and Sf is the substrate concentration in the feed.

  • Induction: When the culture reaches the desired cell density (e.g., OD600 of 40-50), induce the expression of the LNT II pathway genes by adding the inducer (e.g., IPTG) to the bioreactor.

  • Production Phase: Continue the fed-batch cultivation at a reduced temperature (e.g., 30°C) for a set period (e.g., 24-48 hours) to allow for LNT II production.

  • Harvesting: Harvest the cells and/or the supernatant for LNT II purification and analysis.

Visualizations

LNT_II_Biosynthesis_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment GlcNAc_ext GlcNAc NagE NagE GlcNAc_ext->NagE Transport Lactose_ext Lactose LacY LacY Lactose_ext->LacY Transport GlcNAc_int GlcNAc GlcNAc_6P GlcNAc-6P GlcNAc_int->GlcNAc_6P Phosphorylation Lactose_int Lactose LgtA LgtA Lactose_int->LgtA NagA NagA GlcNAc_6P->NagA GlcN_6P GlcN-6P GlmM GlmM GlcN_6P->GlmM GlcN_1P GlcN-1P GlmU GlmU GlcN_1P->GlmU UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LgtA LNT_II LNT II NagE->GlcNAc_int LacY->Lactose_int NagA->GlcN_6P Deacetylation GlmM->GlcN_1P Mutation GlmU->UDP_GlcNAc UTP addition LgtA->LNT_II Glycosylation

Caption: LNT II biosynthesis pathway in engineered E. coli.

Troubleshooting_Workflow Start Poor Cell Growth Observed CheckInoculum Check Inoculum Quality (Age, Phase, Volume) Start->CheckInoculum InoculumOK Inoculum OK? CheckInoculum->InoculumOK CheckMedia Verify Media (pH, Components, Sterility) MediaOK Media OK? CheckMedia->MediaOK CheckConditions Optimize Culture Conditions (Temp, Aeration) ConditionsOK Conditions OK? CheckConditions->ConditionsOK InoculumOK->CheckMedia Yes Reinoculate Prepare Fresh Inoculum InoculumOK->Reinoculate No MediaOK->CheckConditions Yes RemakeMedia Prepare Fresh Media MediaOK->RemakeMedia No InvestigateToxicity Investigate Toxicity (Plasmid, Byproducts) ConditionsOK->InvestigateToxicity Yes AdjustConditions Adjust T, Shaking, etc. ConditionsOK->AdjustConditions No Resolved Growth Improved InvestigateToxicity->Resolved Reinoculate->Start RemakeMedia->Start AdjustConditions->Start

Caption: Troubleshooting workflow for poor cell growth.

References

Technical Support Center: Scaling Up Lacto-N-Triose II (LNT2) Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lacto-N-triose II (LNT2) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scaling up of LNT2 production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The most common and scalable methods for LNT2 production involve microbial fermentation using metabolically engineered bacteria, particularly Escherichia coli.[1][2][3] These approaches focus on constructing and optimizing biosynthetic pathways within the microbial host. Chemoenzymatic methods, which use specific enzymes to synthesize LNT2 from precursor substrates, are also employed, often for producing derivatives or for smaller-scale synthesis.[4][5]

Q2: What are the key enzymes involved in the microbial biosynthesis of LNT2?

A2: The biosynthesis of LNT2 in engineered microbes typically involves a core set of enzymes. The pathway starts with the conversion of N-acetylglucosamine (GlcNAc) and lactose. Key enzymes include N-acetylhexosamine 1-kinase, N-acetylglucosamine-1-phosphate uridyltransferase, and a crucial β-1,3-N-acetylglucosaminyltransferase (like LgtA) that transfers a GlcNAc residue to lactose to form LNT2.[6][7]

Q3: What are typical yields and productivities for LNT2 production in E. coli?

A3: Significant progress has been made in improving LNT2 titers. In shake-flask cultivations, titers can range from 0.53 to 5.52 g/L.[2] With optimized fed-batch fermentation processes in bioreactors, LNT2 concentrations have reached as high as 46.2 g/L, 52.34 g/L, and even 57.44 g/L, with productivities around 0.77 g/(L·h).[2][6][8]

Q4: Why is E. coli a commonly used host for LNT2 production?

A4: E. coli is a popular choice due to its well-understood genetics, rapid growth, and established tools for metabolic engineering. It can be engineered to efficiently channel carbon from inexpensive sources like glycerol towards the synthesis of the necessary precursors for LNT2, such as UDP-N-acetylglucosamine (UDP-GlcNAc).[2]

Troubleshooting Guide

Low LNT2 Titer and Yield

Problem: My LNT2 production is significantly lower than reported values. What are the potential causes and how can I troubleshoot this?

Possible Causes & Solutions:

  • Inefficient Precursor Supply (UDP-GlcNAc): The availability of the sugar donor, UDP-GlcNAc, is often a rate-limiting step.

    • Troubleshooting:

      • Overexpress key genes in the UDP-GlcNAc biosynthesis pathway.[2]

      • Relieve feedback inhibition of enzymes like glucosamine-6-phosphate synthase (GlmS) through mutagenesis.[2]

      • Ensure an adequate supply of substrates like glycerol and lactose.[2]

  • Suboptimal Enzyme Expression: The expression levels of the biosynthetic pathway enzymes may not be balanced.

    • Troubleshooting:

      • Use different copy number plasmids or integrate genes into the chromosome for stable expression.[1][2]

      • Optimize ribosome binding site (RBS) sequences to fine-tune the translation rates of pathway enzymes.[2][8]

      • Screen different sources of the key enzyme, β-1,3-N-acetylglucosaminyltransferase (e.g., LgtA from Neisseria meningitidis), for higher activity.[6][8]

  • Substrate Inhibition or Degradation: High concentrations of substrates or product degradation can inhibit the reaction.

    • Troubleshooting:

      • Optimize the ratio of substrates, such as GlcNAc to lactose. A 1:1 ratio has been found to be effective in some systems.[6]

      • Monitor the reaction over time. LNT2 degradation has been observed after prolonged synthesis time, possibly due to glycosylase activity of the transferase enzyme.[6]

  • Poor Cellular Export: If LNT2 accumulates inside the cells, it can lead to feedback inhibition or cellular stress.

    • Troubleshooting:

      • Overexpress endogenous sugar efflux transporters, such as SetA, SetB, YdeA, and MdfA in E. coli, which have been shown to increase the extracellular titer of LNT2.[9][10]

High Levels of Byproducts

Problem: I am observing significant amounts of byproducts, particularly lacto-N-tetraose (LNT), in my culture. How can I reduce their formation?

Possible Causes & Solutions:

  • Undesired Enzymatic Activity: The β-1,3-N-acetylglucosaminyltransferase might have promiscuous activity, or other endogenous enzymes may be converting LNT2 into other products. LNT is formed by the addition of a galactose unit to LNT2.

    • Troubleshooting:

      • If LNT is the primary byproduct, it indicates the presence of β-1,3-galactosyltransferase activity. Ensure your production strain does not express such an enzyme or that the relevant gene (e.g., wbgO) is knocked out if not desired.[1]

      • Disrupting the LNT2 transporter, SetA, has been shown to decrease the accumulation of LNT by limiting the availability of LNT2 as a precursor for LNT synthesis.[10][11][12]

  • Metabolic Overflow: The metabolic flux might be directed towards competing pathways.

    • Troubleshooting:

      • Knock out genes of competing pathways. For example, deleting lacZ prevents lactose hydrolysis, and deleting nanE prevents the epimerization of GlcNAc-6-P.[1]

      • Inactivation of genes like wecB (UDP-N-acetylglucosamine-2-epimerase) and nagB (glucosamine-6-phosphate deaminase) can also redirect precursors towards LNT2 synthesis.[1]

Scaling-Up Issues (Bioreactor)

Problem: My LNT2 yield is high in shake flasks but drops significantly in the bioreactor. What factors should I consider?

Possible Causes & Solutions:

  • Suboptimal Fermentation Conditions: Conditions like pH, dissolved oxygen (DO), and temperature are critical for cell growth and product formation.

    • Troubleshooting:

      • Maintain a stable pH, often around 7.0, using automated addition of base (e.g., ammonia).[6]

      • Control the dissolved oxygen level, for instance, by maintaining it at 30% through a cascade control of agitation and airflow.[6]

      • Implement a two-stage temperature strategy: a higher temperature (e.g., 37°C) for initial cell growth, followed by a lower temperature (e.g., 20°C) for protein expression and LNT2 synthesis to improve protein folding and reduce metabolic burden.[6]

  • Inhibitory Byproduct Accumulation: At high cell densities, byproducts of central metabolism, such as acetate, can accumulate to inhibitory levels.

    • Troubleshooting:

      • Implement a fed-batch strategy with controlled feeding of the carbon source (e.g., glucose or glycerol) to avoid overflow metabolism.[6]

      • Monitor acetate concentration and adjust the feeding rate accordingly.

  • Inefficient Induction: The timing and concentration of the inducer (e.g., IPTG) can affect protein expression and overall productivity.

    • Troubleshooting:

      • Optimize the cell density (OD600) at which induction is initiated.[6]

      • Test different inducer concentrations to find the optimal level for sustained enzyme expression without causing excessive metabolic stress.[6]

Quantitative Data Summary

Table 1: Comparison of LNT2 Production Strategies in Engineered E. coli

Production SystemHost StrainKey Engineering StrategiesTiter (g/L)Productivity (g/L·h)Reference
Shake FlaskE. coliStrengthened UDP-GlcNAc pathway, LgtA introduction0.53N/A[2]
Shake FlaskE. coliCombinatorial optimization of pathway enzymes, blocking futile pathways5.52N/A[2]
3L BioreactorE. coliOverexpression of SetA transporter34.2N/A[10]
5L BioreactorE. coliFed-batch culture with optimized conditions46.20.77[2]
5L BioreactorE. coliTwo-step cell-coupled biocatalytic strategy52.34N/A[6]
5L FermenterE. coliHigh-throughput screening of LgtA mutants57.44N/A[8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for LNT2 Synthesis in a 5L Bioreactor (Two-Step Strategy)

This protocol is based on the methodology described by Wang et al. (2025).[6]

Step 1: Strain Cultivation and Induction

  • Prepare 3L of fermentation medium in a 5L bioreactor.

  • Inoculate the medium with a 10% (v/v) seed culture of the engineered E. coli strain.

  • Maintain the following conditions for the initial growth phase:

    • Temperature: 37°C

    • pH: 6.98 (maintained with 25% ammonia)

    • Dissolved Oxygen (DO): Maintained at 30% by cascading agitation (50-800 rpm) and airflow (3 vvm).

  • Grow the culture for approximately 10 hours until the OD600 reaches ~12.

  • Induce protein expression by adding IPTG and reducing the temperature to 20°C.

  • Continue the induction phase for 24 hours.

Step 2: Whole-Cell Catalysis

  • After the induction phase, directly add the substrates to the bioreactor broth.

  • Add GlcNAc and lactose to a final concentration of 100 mM each.

  • Maintain the pH at 7.4 by feeding NaOH.

  • The synthesis reaction is typically carried out for 18-24 hours.

  • Monitor LNT2 production and substrate consumption using HPLC.

Protocol 2: Fed-Batch Fermentation for High-Density Culture

This protocol is a generalized procedure based on the work by Cui et al. (2021).[2]

  • Batch Phase: Start with a batch culture in a defined medium with an initial concentration of the primary carbon source (e.g., glycerol).

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated glycerol and nutrient solution.

  • Induction: Induce the culture with an optimized concentration of IPTG when the cell density reaches a predetermined OD600.

  • Process Control: Throughout the fermentation, maintain pH, temperature, and DO at optimal levels.

  • Sampling: Periodically take samples to measure cell density (OD600), substrate concentrations, and LNT2 titer by HPLC.

Visualizations

Signaling Pathways and Workflows

LNT2_Biosynthesis_Pathway cluster_host_cell Engineered E. coli GlcNAc N-acetylglucosamine (GlcNAc) GlcNAc_1P GlcNAc-1-P GlcNAc->GlcNAc_1P N-acetylhexosamine 1-kinase Lactose_in Lactose LNT2_in This compound (LNT2) Lactose_in->LNT2_in β-1,3-N-acetylglucosaminyltransferase (e.g., LgtA) UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc N-acetylglucosamine-1-phosphate uridyltransferase UDP_GlcNAc->LNT2_in β-1,3-N-acetylglucosaminyltransferase (e.g., LgtA) LNT2_out Secreted LNT2 LNT2_in->LNT2_out Efflux Transporter (e.g., SetA)

Caption: Biosynthetic pathway for LNT2 production in engineered E. coli.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low LNT2 Titer check_precursor Analyze Precursor (UDP-GlcNAc) Levels start->check_precursor check_expression Verify Enzyme Expression (SDS-PAGE, Western Blot) start->check_expression check_byproducts Profile Byproducts (HPLC, TLC) start->check_byproducts optimize_conditions Optimize Fermentation Conditions (pH, DO, Temp) start->optimize_conditions solution_precursor Overexpress Precursor Pathway Genes check_precursor->solution_precursor solution_expression Optimize Codons, RBS, Promoters check_expression->solution_expression solution_byproducts Knockout Competing Pathway Genes check_byproducts->solution_byproducts solution_conditions Implement Fed-Batch & Process Controls optimize_conditions->solution_conditions

Caption: Troubleshooting workflow for low LNT2 production yields.

References

reducing degradation of lacto-N-triose II during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of lacto-N-triose II (LNTII), with a focus on minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNTII) and why is it important?

A1: this compound (LNTII) is a neutral human milk oligosaccharide (HMO) with the chemical structure GlcNAcβ1,3Galβ1,4Glc.[1][2] It serves as a crucial precursor for the synthesis of more complex HMOs, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[3][4] LNTII exhibits various physiological functions, including promoting the growth of beneficial gut bacteria, regulating the infant immune system, and preventing certain gastrointestinal diseases.[1][2][5]

Q2: What are the primary methods for synthesizing LNTII?

A2: The main approaches for LNTII synthesis are:

  • Enzymatic Synthesis: This method utilizes specific enzymes, such as β-N-acetylhexosaminidases and β-1,3-N-acetylglucosaminyltransferases, to catalyze the formation of LNTII from substrates like lactose and UDP-GlcNAc or GlcNAc.[1][2][3]

  • Whole-Cell Biocatalysis: This approach uses engineered microorganisms (e.g., Escherichia coli) that have been genetically modified to express the necessary enzymes for LNTII production.[3][6]

  • Chemical Synthesis: This involves a series of chemical reactions to assemble the monosaccharide units. It often requires the use of protecting groups to ensure regioselectivity and stereoselectivity.[7][8][9]

Q3: What are the common causes of LNTII degradation during synthesis?

A3: Degradation of LNTII can occur through several mechanisms:

  • Enzymatic Hydrolysis: Some enzymes used for synthesis, such as certain β-N-acetylhexosaminidases or the LgtA enzyme under specific conditions, can exhibit reverse glycosylase or hydrolase activity, breaking down the newly formed LNTII.[3] This is more likely to occur when the synthesis reaction reaches saturation.[3]

  • Further Glycosylation: The synthesized LNTII can act as a substrate for other enzymes present in the reaction mixture, leading to the formation of larger, undesired oligosaccharides like lacto-N-neotetraose (LNnT).[4]

  • Acidic Hydrolysis: Low pH conditions, especially when combined with elevated temperatures, can lead to the cleavage of glycosidic bonds in LNTII.[10][11][12]

  • Harsh Deprotection Conditions: In chemical synthesis, the final deprotection steps to remove protecting groups can be harsh and may lead to the degradation of the final product if not carefully controlled.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during LNTII synthesis experiments.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Activity Optimize reaction conditions such as pH and temperature for the specific enzyme used. For example, the optimal activity for β-N-acetylhexosaminidase from Tyzzerella nexilis (TnHex189) is at pH 5.0 and 45°C.[4]Increased enzyme activity leading to a higher conversion rate and yield.
Insufficient Substrate Concentration Increase the concentration of the limiting substrate (e.g., UDP-GlcNAc or lactose). A study using whole-cell catalysis found optimal results with 100 mM GlcNAc and 100 mM lactose.[3]Higher product formation until enzyme saturation is reached.
Enzyme Inhibition Check for potential inhibitors in the reaction mixture, which could be byproducts or contaminants. Purify substrates and enzymes if necessary.Removal of inhibitors should restore enzyme activity and improve yield.
Inefficient Whole-Cell Catalyst In whole-cell systems, optimize the expression of key enzymes (e.g., NahK, EcGlmU, LgtA).[3] Consider co-expression strategies or the addition of energy regeneration systems like yeast cells to enhance productivity.[3][6]A 7-fold increase in LNTII production was observed after systematic optimizations in one study.[6]
Issue 2: Significant Degradation of LNTII Product
Potential Cause Troubleshooting Step Expected Outcome
Product Hydrolysis by Synthesizing Enzyme Monitor the reaction progress and stop it before significant degradation occurs. One study noted LNTII degradation after 18 hours when the synthesis became saturated.[3] Consider using a glycosynthase, a modified enzyme that can synthesize but not hydrolyze the product.[14]Minimized loss of the final product. A glycosynthase approach achieved a ~90% yield with minimal degradation.[14]
Formation of Undesired Byproducts (e.g., LNnT) If using a crude enzyme preparation or a whole-cell system, purify the synthesizing enzyme to remove contaminating enzymes like β-galactosidase. Alternatively, use specific inhibitors for the byproduct-forming enzymes if available.A cleaner product profile with a higher percentage of LNTII.
Acid-Catalyzed Degradation Maintain a neutral or slightly alkaline pH during the reaction and purification steps. A pH of 7.4 was maintained in a high-yield whole-cell catalysis study.[3] Avoid prolonged exposure to acidic conditions, especially at elevated temperatures.[10][11]Enhanced stability of the LNTII product.
Degradation during Purification Use mild purification techniques. Avoid strong acid or base conditions during ion-exchange chromatography. Consider techniques like size-exclusion chromatography or preparative HPLC under neutral pH conditions.Higher recovery of pure, intact LNTII.

Quantitative Data Summary

Table 1: Comparison of Enzymatic and Whole-Cell Synthesis of this compound

Method Key Enzyme(s)/Strain Substrates Yield/Titer Conversion Rate Reference
Whole-Cell BiocatalysisEngineered E. coli expressing NahK, EcGlmU, and LgtAGlcNAc and Lactose52.34 g/L95.95% (of lactose)[3]
Enzymatic Synthesis (Glycosynthase)Engineered β-N-acetylhexosaminidase (D746E variant) from Bifidobacterium bifidumN-acetyl-d-glucosamine 1,2-oxazoline and Lactose281 mg/mL~90%[14]
Enzymatic Synthesisβ-N-acetylhexosaminidase (TnHex189) from Tyzzerella nexilisN/A4.7 g/L57.2%[4]
Whole-Cell BiocatalysisEngineered E. coli with transporter gene setA overexpressionGlycerol and Lactose34.2 g/LN/A[15]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of LNTII

This protocol is based on the method described by Wang et al. (2025).[3]

  • Strain Cultivation: Culture engineered E. coli cells expressing β-1,3-N-acetylglucosaminyltransferase (LgtA) in a suitable growth medium until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Reaction Setup: Resuspend the harvested cells in the reaction buffer to a final concentration of 50 g/L.

  • Substrate Addition: Add the substrates to the cell suspension. For example, add 40 mM UDP-GlcNAc and 40 mM lactose.

  • Cofactor Addition: Add necessary cofactors, such as 10 mM MgCl₂ and 10 mM MnCl₂.

  • Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 12 hours or until maximum yield is achieved.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Termination and Purification: Terminate the reaction by centrifuging to remove the cells. The supernatant containing LNTII can then be purified using standard chromatographic techniques.

Protocol 2: Enzymatic Synthesis of LNTII using a Glycosynthase

This protocol is adapted from the chemoenzymatic process described by Le et al. (2019).[14]

  • Enzyme Preparation: Purify the engineered glycosynthase (e.g., D746E variant of β-N-acetylhexosaminidase from B. bifidum).

  • Substrate Preparation: Synthesize the activated sugar donor, N-acetyl-d-glucosamine 1,2-oxazoline. Dissolve the oxazoline donor and the lactose acceptor in a suitable buffer.

  • Reaction Initiation: Add the purified glycosynthase to the substrate solution to initiate the reaction. A high enzyme activity of ≥100 μmol min⁻¹ mg⁻¹ is recommended.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the specific glycosynthase.

  • Reaction Time: The reaction is typically very fast, potentially reaching completion in under an hour.

  • Product Recovery: After the reaction, the LNTII product can be directly recovered. The study reports achieving 85% purity immediately after the reaction.[14] Further purification can be performed using chromatography if needed.

Visualizations

Diagram 1: Enzymatic Synthesis Pathway of LNTII

LNTII_Synthesis_Pathway GlcNAc GlcNAc GlcNAc1P GlcNAc-1-P GlcNAc->GlcNAc1P NahK UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc EcGlmU LNTII This compound UDPGlcNAc->LNTII LgtA Lactose Lactose Lactose->LNTII

Caption: Enzymatic pathway for LNTII synthesis.

Diagram 2: Troubleshooting Workflow for Low LNTII Yield

Low_Yield_Troubleshooting Start Low LNTII Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme OptimizeConditions Optimize pH & Temp CheckEnzyme->OptimizeConditions Suboptimal CheckSubstrates Check Substrate Concentration CheckEnzyme->CheckSubstrates Optimal End Yield Improved OptimizeConditions->End IncreaseSubstrates Increase Limiting Substrate CheckSubstrates->IncreaseSubstrates Too low CheckInhibitors Check for Inhibitors CheckSubstrates->CheckInhibitors Sufficient IncreaseSubstrates->End PurifyComponents Purify Enzyme/Substrates CheckInhibitors->PurifyComponents Present PurifyComponents->End

Caption: Troubleshooting workflow for low LNTII yield.

Diagram 3: Factors Leading to LNTII Degradation

Degradation_Factors Degradation LNTII Degradation Enzymatic Enzymatic Degradation Degradation->Enzymatic Chemical Chemical Degradation Degradation->Chemical Hydrolysis Hydrolysis by Synthesizing Enzyme (e.g., LgtA) Enzymatic->Hydrolysis FurtherGlycosylation Further Glycosylation (e.g., by β-galactosidase) Enzymatic->FurtherGlycosylation AcidHydrolysis Acidic Hydrolysis (Low pH, High Temp) Chemical->AcidHydrolysis HarshDeprotection Harsh Deprotection Conditions (Chemical Synthesis) Chemical->HarshDeprotection

Caption: Logical map of LNTII degradation factors.

References

Technical Support Center: Optimizing Enzyme Selection for Lacto-N-Triose II Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of lacto-N-triose II (LNT II).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic strategies for synthesizing this compound (LNT II)?

A1: There are two main enzymatic approaches for LNT II synthesis. The most common involves the use of a β-1,3-N-acetylglucosaminyltransferase (LgtA), which transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose.[1][2] An alternative method utilizes the transglycosylation activity of β-N-acetylhexosaminidases, which can transfer a GlcNAc moiety from a donor substrate to lactose.[3][4] Additionally, whole-cell biocatalysis is a frequently employed strategy, where microbial cells are engineered to express the necessary enzymes for LNT II production.[1][5]

Q2: Which enzymes are crucial for the β-1,3-N-acetylglucosaminyltransferase (LgtA) pathway?

A2: For the LgtA pathway, three key enzymes are typically required.[1][6]

  • N-acetylhexosamine 1-kinase (NahK): Phosphorylates GlcNAc to GlcNAc-1-phosphate.

  • N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): Converts GlcNAc-1-phosphate to the activated sugar donor, UDP-GlcNAc.[6][7][8]

  • β-1,3-N-acetylglucosaminyltransferase (LgtA): Transfers the GlcNAc moiety from UDP-GlcNAc to lactose to form LNT II.[1][9]

Q3: What are the advantages of using a whole-cell catalysis approach?

A3: Whole-cell catalysis offers several advantages, including the elimination of costly and time-consuming enzyme purification steps. The cellular environment can also provide necessary cofactors and regenerate the energy required for reactions, such as the synthesis of UDP-GlcNAc.[1] This approach can lead to higher product titers, with some studies reporting LNT II production reaching up to 58.37 g/L.[1]

Q4: What are common methods for quantifying LNT II in a reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a widely used method for the quantification of LNT II and related sugars in a reaction mixture.[10][11][12] Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can also be employed for more sensitive and specific detection.[11]

Troubleshooting Guides

Issue 1: Low or No LNT II Yield
Possible Cause Suggested Solution
Inactive or Low-Activity Enzyme - Verify enzyme activity with a standard assay before use. - Ensure proper protein folding and expression if producing the enzyme in-house. - Optimize expression conditions (e.g., temperature, inducer concentration) for recombinant enzymes.
Sub-optimal Reaction Conditions - Optimize pH, temperature, and buffer components for each enzyme. Refer to the enzyme's specification sheet or relevant literature. For example, LgtA from Neisseria meningitidis has a temperature optimum between 20 and 30°C.[9] - Ensure the presence of necessary cofactors, such as Mn²⁺ for LgtA.[9]
Degradation of UDP-GlcNAc - UDP-GlcNAc can be unstable. Prepare it fresh or store it appropriately at low temperatures. - In whole-cell systems, ensure the pathways for UDP-GlcNAc synthesis are robust and active.[13][14] O-GlcNAcylation within the cell can act as a sensor for UDP-GlcNAc levels.[15]
Substrate Inhibition - High concentrations of lactose or UDP-GlcNAc may inhibit the enzyme. Determine the optimal substrate concentration range through kinetic analysis.
Product Hydrolysis - If using a β-N-acetylhexosaminidase for transglycosylation, the enzyme may also hydrolyze the LNT II product.[16] Optimize reaction time to maximize synthesis and minimize hydrolysis. Consider using engineered glycosynthases with reduced hydrolytic activity.[16][17]
Issue 2: Formation of Byproducts
Possible Cause Suggested Solution
Hydrolysis of Lactose - In whole-cell systems using E. coli, the native β-galactosidase (encoded by lacZ) can hydrolyze the lactose substrate. Using a lacZ deficient strain is recommended.[5]
Side Reactions of UDP-GlcNAc - Other glycosyltransferases present in the system (especially in whole-cell catalysis) might compete for the UDP-GlcNAc donor. Purifying the key enzymes or using engineered strains with deleted competing pathways can mitigate this.
Non-specific Transglycosylation - Some β-N-acetylhexosaminidases may exhibit relaxed regioselectivity, leading to the formation of LNT II isomers. Enzyme screening or protein engineering can be employed to improve selectivity.[18][19]

Quantitative Data Summary

Table 1: Optimal Conditions for Key Enzymes in LNT II Synthesis

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Required Cofactors
β-1,3-N-acetylglucosaminyltransferase (LgtA)Neisseria meningitidis~7.020-30Mn²⁺
β-N-acetylhexosaminidase (TnHex189)Tyzzerella nexilis5.045Not specified
β-N-acetylhexosaminidaseBifidobacterium bifidum4.5 - 6.0Not specifiedNot specified

Data compiled from references[3][9][20].

Table 2: Kinetic Parameters of Selected Enzymes

EnzymeSubstrateK_m_V_max_ or k_cat_
β-N-acetylhexosaminidase (from B. bifidum)pNP-β-LNB68 µM89 s⁻¹

K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_, and a lower K_m_ suggests a higher affinity of the enzyme for the substrate. V_max_ (maximum reaction rate) and k_cat_ (turnover number) represent the maximum rate of the reaction.[21][22][23] Data from reference[20].

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of LNT II using LgtA
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add lactose to a final concentration of 50 mM.

    • Add UDP-GlcNAc to a final concentration of 60 mM.

    • Add MnCl₂ to a final concentration of 10 mM.

    • Add purified LgtA enzyme to a final concentration of 0.1 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 12-24 hours.

  • Reaction Quenching:

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis:

    • Centrifuge the mixture to pellet the denatured enzyme.

    • Analyze the supernatant for LNT II concentration using HPLC-RI.

Protocol 2: Whole-Cell Biocatalysis for LNT II Production
  • Strain Cultivation:

    • Inoculate a suitable culture medium with an engineered E. coli strain expressing the necessary enzymes (e.g., NahK, GlmU, LgtA).

    • Grow the cells at 37°C to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induction of Enzyme Expression:

    • Induce protein expression by adding an appropriate inducer (e.g., IPTG) and incubate at a lower temperature (e.g., 20°C) for a specified period (e.g., 12-16 hours).

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer containing lactose and GlcNAc.

    • Incubate the cell suspension at 37°C with shaking for 24-48 hours.

  • Product Recovery and Analysis:

    • Separate the cells from the supernatant by centrifugation.

    • Analyze the supernatant for LNT II concentration using HPLC-RI.

Visualizations

LNT_II_Synthesis_Pathway cluster_udp_glcnac UDP-GlcNAc Synthesis cluster_lnt_ii LNT II Synthesis GlcNAc GlcNAc GlcNAc-1-P GlcNAc-1-P GlcNAc->GlcNAc-1-P NahK (+ATP) UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc GlmU (+UTP) LNT II LNT II UDP-GlcNAc->LNT II Lactose Lactose Lactose->LNT II      LgtA

Caption: Enzymatic pathway for this compound synthesis.

troubleshooting_workflow start Start: Low/No LNT II Yield check_enzyme Is enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Optimize enzyme expression/purification check_enzyme->solution_enzyme No check_donor Is UDP-GlcNAc intact? check_conditions->check_donor Yes solution_conditions Optimize pH, temp, cofactors check_conditions->solution_conditions No check_hydrolysis Is product being hydrolyzed? check_donor->check_hydrolysis Yes solution_donor Use fresh UDP-GlcNAc / Enhance synthesis pathway check_donor->solution_donor No solution_hydrolysis Optimize reaction time / Use glycosynthase check_hydrolysis->solution_hydrolysis Yes end Improved LNT II Yield check_hydrolysis->end No solution_enzyme->end solution_conditions->end solution_donor->end solution_hydrolysis->end

Caption: Troubleshooting workflow for low LNT II yield.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Lacto-N-Triose II Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of lacto-N-triose II (LNT II), a significant human milk oligosaccharide (HMO). This document outlines the performance of various HPLC techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction to this compound

This compound is a core human milk oligosaccharide that serves as a precursor for the synthesis of more complex HMOs.[1] Its accurate quantification is crucial for research in infant nutrition, gut microbiome studies, and the development of novel therapeutics. This guide explores and compares different HPLC-based methodologies for the reliable quantification of LNT II.

Comparison of Analytical Methods

Several HPLC-based methods have been successfully employed for the analysis of LNT II and other HMOs. The primary techniques include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase HPLC with Refractive Index detection (RP-HPLC-RI), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability.

Performance Comparison of HPLC Methods
MethodPrincipleSensitivitySelectivityThroughputKey AdvantagesKey Limitations
HPAEC-PAD Anion-exchange chromatography separates carbohydrates based on their charge in alkaline conditions, followed by sensitive electrochemical detection.[2]High (pico- to femtomole levels)[2]High for isomeric sugars.[2]ModerateNo derivatization required, high sensitivity.[2]Requires specialized equipment and can be sensitive to matrix effects.
HPLC-RI Separation based on polarity on a reversed-phase or normal-phase column with detection based on changes in the refractive index of the eluent.[3][4]Low to ModerateLow for complex mixturesHighSimple, robust, and widely available instrumentation.[5]Not suitable for gradient elution, lower sensitivity compared to other methods.[6]
LC-MS/MS Separation by liquid chromatography followed by mass spectrometry for highly selective and sensitive detection and quantification.[7]Very HighVery HighModerate to HighHigh specificity and sensitivity, allows for structural elucidation.[7][8]Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of typical experimental protocols for the quantification of LNT II and related compounds using the discussed HPLC techniques.

HPAEC-PAD Method for HMO Analysis

This method is highly suitable for the direct and sensitive quantification of underivatized carbohydrates.

Sample Preparation:

  • For most samples, reconstitution with water followed by filtration through a 0.22 µm membrane is sufficient.[9][10]

  • For complex matrices like infant formula, enzymatic hydrolysis may be necessary to remove interferences from fructans and maltodextrins.[10]

Chromatographic Conditions:

  • System: A biocompatible HPLC system equipped with a pulsed amperometric detector.[6]

  • Column: A high-performance anion-exchange column, such as a CarboPac PA-1 (250 mm × 2 mm ID) with a corresponding guard column.[11][12]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. For example, a gradient of 0.1 M NaOH and 1 M NaOAc in 0.1 M NaOH.[11][12]

  • Flow Rate: Typically around 0.3 mL/min.[11][12]

  • Column Temperature: Maintained at approximately 20-30°C.[6][11][12]

Detection:

  • Pulsed Amperometric Detection (PAD) with a gold working electrode.

HPLC-RI Method for Disaccharide Analysis

A robust and straightforward method often used for the quantification of sugars in various formulations.

Sample Preparation:

  • Dilution of the sample in the mobile phase followed by filtration through a 0.45 µm filter.[3][4]

Chromatographic Conditions:

  • System: Isocratic HPLC system with a Refractive Index (RI) detector.[4]

  • Column: An amino column (e.g., 4.6×150 mm).[3][4]

  • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[3][4]

  • Flow Rate: Maintained at 1.0 mL/min.[3][4]

  • Column Temperature: Approximately 40°C.[3][4]

Detection:

  • Refractive Index (RI) detector.

LC-MS/MS Method for HMO Quantification

This technique offers the highest sensitivity and selectivity, making it ideal for complex biological samples.

Sample Preparation:

  • Dilution of the sample, followed by protein precipitation and/or solid-phase extraction (SPE) to remove interfering matrix components.[8] For urine samples, an ion exchange resin can be used to remove excess salts.[13]

Chromatographic Conditions:

  • System: HPLC or UPLC system coupled to a tandem mass spectrometer.[8][14]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar compounds like HMOs.[8][15]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.[11]

Detection:

  • Tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for quantification.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows for HPAEC-PAD and LC-MS/MS methods.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection HPAEC HPAEC Separation (Anion-Exchange Column) Injection->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Quantification Quantification PAD->Quantification

Caption: Workflow for LNT II quantification using HPAEC-PAD.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Precipitation Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection Injection Cleanup->Injection LC LC Separation (HILIC Column) Injection->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for LNT II quantification using LC-MS/MS.

Conclusion

The choice of an HPLC method for the quantification of this compound depends on the specific requirements of the study. HPAEC-PAD offers a sensitive and direct approach without the need for derivatization. HPLC-RI is a simple and robust method suitable for less complex samples where high sensitivity is not a primary concern. For the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The detailed protocols and comparative data presented in this guide aim to facilitate the selection and implementation of a validated HPLC method for accurate and reliable LNT II quantification in research and development settings.

References

A Comparative Guide to the Synthesis of Lacto-N-Triose II: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), is a key building block for more complex HMOs and possesses significant biological activities, including promoting a healthy gut microbiome. Its efficient synthesis is crucial for research and potential therapeutic applications. This guide provides an objective comparison of the two primary methods for LNT II synthesis: enzymatic and chemical, supported by available experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between yield, scalability, and process complexity. Enzymatic methods, particularly those employing whole-cell biocatalysts, have demonstrated high yields and volumetric productivities. In contrast, chemical synthesis, while offering precise control, is often hampered by lower overall yields due to the multi-step nature of the process involving protection and deprotection of hydroxyl groups.

ParameterEnzymatic Synthesis (Whole-Cell Catalysis)Chemical Synthesis
Starting Materials N-acetylglucosamine (GlcNAc), LactoseProtected monosaccharide derivatives
Typical Yield Up to 58.37 g/L[1]Generally lower due to multiple steps
Conversion Rate Up to 95.95% of lactose[1]Varies significantly with each step
Process Complexity Fewer steps, but requires microbial culture and enzyme expression optimizationMulti-step, involving protection, glycosylation, and deprotection
Stereoselectivity High, determined by enzyme specificityRequires careful selection of protecting groups and reaction conditions
Environmental Impact Generally milder reaction conditions, aqueous mediaOften involves organic solvents and heavy metal catalysts
Scalability Demonstrated at the bioreactor scale (e.g., 5 L)[1]Can be challenging and costly to scale up

Visualizing the Synthesis Pathways

The fundamental difference between the enzymatic and chemical approaches lies in their overall workflow. Enzymatic synthesis streamlines the process by using biocatalysts to directly couple the sugar units, whereas chemical synthesis requires a more intricate, step-wise construction.

Synthesis_Comparison cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow Enz_Start GlcNAc + Lactose Enz_Process Whole-Cell Biocatalysis (e.g., engineered E. coli) Enz_Start->Enz_Process Single Pot Reaction Enz_End This compound Enz_Process->Enz_End Chem_Start Monosaccharide Precursors Protect Protection of Hydroxyl Groups Chem_Start->Protect Activate Glycosyl Donor Activation Protect->Activate Couple Glycosylation Activate->Couple Coupling with Glycosyl Acceptor Deprotect Deprotection Couple->Deprotect Chem_End This compound Deprotect->Chem_End

A high-level comparison of enzymatic and chemical synthesis workflows.

Experimental Protocols

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol is a summary of a highly efficient method for LNT II production using engineered E. coli.[1]

1. Strain Cultivation:

  • An engineered E. coli strain, optimized for LNT II production (e.g., co-expressing genes for N-acetylglucosamine kinase, UDP-N-acetylglucosamine pyrophosphorylase, and β-1,3-N-acetylglucosaminyltransferase), is used.

  • The strain is cultured in a suitable fermentation medium (e.g., LB medium supplemented with glycerol and glucose) at 37°C.

  • The culture is grown to a specific optical density (e.g., OD600 of 12) in a bioreactor.

2. Induction of Enzyme Expression:

  • Protein expression is induced by adding an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The temperature is typically lowered (e.g., to 20°C) to enhance soluble protein expression, and the induction is carried out for a defined period (e.g., 24 hours).

3. Biocatalytic Synthesis of LNT II:

  • After the induction phase, the substrate solution containing N-acetylglucosamine (GlcNAc) and lactose is added to the culture. Optimal concentrations are empirically determined (e.g., 100 mM of each).

  • The pH of the reaction mixture is maintained at an optimal level for the enzymes (e.g., pH 7.4) through the controlled addition of a base like NaOH.

  • The reaction is carried out at a suitable temperature (e.g., 37°C) with agitation for a period of 18-26 hours.

4. Product Purification:

  • The bacterial cells are removed by centrifugation.

  • The supernatant containing LNT II is further purified using methods such as cation and anion exchange chromatography to remove ions and other impurities.

Chemical Synthesis: A Multi-Step Approach

A complete, high-yield total chemical synthesis of this compound from simple monosaccharides is a complex undertaking that has been less detailed in the literature compared to enzymatic routes. The general strategy, however, follows established principles of carbohydrate chemistry. It involves the synthesis of suitably protected glycosyl donors and acceptors, their coupling, and subsequent deprotection.

1. Preparation of a Protected Lactose Acceptor:

  • This initial phase involves multiple steps to selectively protect the hydroxyl groups of lactose, leaving the C-3 hydroxyl of the galactose unit available for glycosylation. This is a critical and often challenging part of the synthesis.

2. Preparation of a Protected GlcNAc Donor:

  • A derivative of N-acetylglucosamine is prepared with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate) to make it an effective glycosyl donor. All other hydroxyl groups are protected.

3. Glycosylation:

  • The protected GlcNAc donor is coupled with the protected lactose acceptor in the presence of a promoter (e.g., trimethylsilyl trifluoromethanesulfonate). The reaction conditions, including solvent and temperature, are crucial for achieving the desired β-linkage with good stereoselectivity.

4. Deprotection:

  • In the final stage, all protecting groups are removed from the synthesized trisaccharide. This often requires a sequence of reactions to cleave the different types of protecting groups without affecting the newly formed glycosidic linkages. The final product is then purified, typically by chromatography.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound in engineered microorganisms involves the creation of a metabolic pathway that channels substrates towards the final product.

Enzymatic_Pathway GlcNAc GlcNAc GlcNAc_1P GlcNAc-1-P GlcNAc->GlcNAc_1P N-acetylhexosamine 1-kinase (NahK) Lactose Lactose LNT_II This compound Lactose->LNT_II UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) UDP_GlcNAc->LNT_II β-1,3-N-acetylglucosaminyltransferase (LgtA)

A simplified enzymatic pathway for this compound synthesis.

Conclusion

For the large-scale production of this compound, enzymatic synthesis, particularly through whole-cell biocatalysis, currently presents a more efficient and scalable option. The high yields and conversion rates, coupled with a simpler process and milder reaction conditions, make it an attractive method for industrial applications. Chemical synthesis, while fundamental for creating diverse and complex glycan structures, is generally more suited for smaller-scale preparations where precise control over the molecular architecture is paramount. The development of more efficient and stereoselective glycosylation methods may in the future enhance the competitiveness of chemical synthesis for producing oligosaccharides like LNT II.

References

A Comparative Analysis of Lacto-N-triose II and Lacto-N-tetraose in Infant Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates in human breast milk, playing a crucial role in infant health and development. Among the more than 200 identified HMOs, Lacto-N-tetraose (LNT) is one of the most abundant neutral HMOs, while Lacto-N-triose II (LNT2) serves as a key precursor in the biosynthesis of LNT and other complex HMOs.[1][2][3] This guide provides a detailed comparison of LNT2 and LNT, focusing on their impact on infant gut microbiota, immune function, and pathogen inhibition, supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

This compound (GlcNAcβ1-3Galβ1-4Glc) is a trisaccharide, forming the core structure of type 1 HMOs.[4] Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a tetrasaccharide, essentially LNT2 with an additional galactose molecule.[1] This structural difference influences their fermentability by gut bacteria and their interaction with host cells and pathogens.

Impact on Infant Gut Microbiota

Both LNT2 and LNT are recognized as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium. However, their fermentation characteristics and the specific microbial shifts they induce differ.

In Vitro Fermentation Studies

In vitro fermentation of LNT2 and LNT using infant fecal microbiota has demonstrated their distinct effects on microbial composition and the production of short-chain fatty acids (SCFAs).

Table 1: Impact of LNT2 and LNT on Gut Microbiota Composition (Relative Abundance %)

Bacterial GenusControl (No Substrate)This compound (LNT2)Lacto-N-tetraose (LNT)
BifidobacteriumBaselineIncreasedSignificantly Increased
CollinsellaBaselineIncreasedNo Significant Change
BacteroidesBaselineIncreasedNo Significant Change
EnterococcusBaselineIncreasedNo Significant Change

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation (mM)

SCFAControl (No Substrate)This compound (LNT2)Lacto-N-tetraose (LNT)
Acetic AcidBaseline98 - 10498 - 104
Lactic AcidBaseline9 - 199 - 19
Succinic AcidBaselineDetectedNot Reported
Butyric AcidBaselineDetectedNot Reported

Note: Data is compiled from multiple in vitro fermentation studies.[5][6][7] Absolute values can vary based on experimental conditions.

LNT2 fermentation is characterized by a notable increase in the abundance of Collinsella, alongside Bifidobacterium.[8] In contrast, LNT is a potent promoter of Bifidobacterium growth, particularly Bifidobacterium longum subsp. infantis.[9][10]

Growth Kinetics of Bifidobacterium

Studies on the growth kinetics of specific Bifidobacterium strains reveal the preferential utilization of LNT.

Table 3: Growth Kinetics of Bifidobacterium infantis on LNT

B. infantis StrainSubstrateMaximum Optical Density (OD600)Maximum Growth Rate (k, h⁻¹)
ATCC 15697Lacto-N-tetraose (LNT)~1.1~0.5
UMA299Lacto-N-tetraose (LNT)~1.2~0.6
UMA300Lacto-N-tetraose (LNT)~1.0~0.5

Data adapted from in vitro growth studies.[9]

Immunomodulatory Effects

LNT2 and LNT exert their influence on the infant immune system through different mechanisms, including direct interaction with immune cells and modulation of gut microbiota-host interactions.

Direct Immunomodulation by this compound

LNT2 has been shown to directly modulate immune responses by interacting with Toll-like receptors (TLRs), key players in the innate immune system. This interaction triggers downstream signaling pathways, leading to the production of cytokines.

Signaling Pathway: LNT2-Mediated Immune Response

LNT2_Immune_Pathway LNT2 This compound TLR Toll-like Receptor (TLR) LNT2->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Nucleus->TNFa Induces transcription IL10 IL-10 Nucleus->IL10 Induces transcription

Caption: LNT2 interaction with TLRs initiates a signaling cascade leading to cytokine production.

In vitro studies with human peripheral blood mononuclear cells (PBMCs) have demonstrated that LNT2 can induce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in a dose-dependent manner.[4][11] This suggests a role for LNT2 in balancing immune responses.

Immunomodulation by Lacto-N-tetraose

The immunomodulatory effects of LNT are primarily attributed to its prebiotic function, which shapes a healthy gut microbiota. A balanced gut microbiome is essential for the proper development and function of the infant's immune system. Additionally, LNT can act as a soluble decoy receptor, preventing pathogens from binding to host cells, thereby reducing inflammatory responses triggered by infection.

Pathogen Inhibition

Both LNT2 and LNT contribute to protecting infants from infections, but they employ different primary mechanisms.

This compound and Direct Antimicrobial Activity

LNT2 has demonstrated a direct inhibitory effect on the growth of certain pathogens, such as Group B Streptococcus (GBS).[4] The exact mechanism is still under investigation but may involve interference with bacterial cell wall synthesis or metabolism.

Lacto-N-tetraose as a Decoy Receptor

LNT mimics the carbohydrate structures on the surface of intestinal epithelial cells that pathogens use for attachment. By binding to pathogens in the gut lumen, LNT prevents their adhesion to the intestinal wall, a critical step in initiating infection. This anti-adhesive mechanism has been demonstrated for pathogens like enterotoxigenic Escherichia coli (ETEC).

Logical Relationship: LNT Anti-Adhesive Mechanism

LNT_Anti_Adhesion cluster_gut Gut Lumen cluster_epithelium Intestinal Wall LNT Lacto-N-tetraose Pathogen Pathogen (e.g., E. coli) LNT->Pathogen Binds to (Decoy) Receptor Cell Surface Receptor Pathogen->Receptor Binds to (Infection) EpithelialCell Intestinal Epithelial Cell

Caption: LNT acts as a decoy, preventing pathogens from binding to intestinal cells.

Table 4: Pathogen Inhibition

HMOPrimary MechanismTarget Pathogens (Examples)
This compound (LNT2) Direct InhibitionGroup B Streptococcus
Lacto-N-tetraose (LNT) Anti-adhesive (Decoy Receptor)Enterotoxigenic E. coli, Campylobacter jejuni

Experimental Protocols

In Vitro Fermentation of HMOs with Infant Fecal Microbiota

Objective: To assess the prebiotic activity of LNT2 and LNT by measuring changes in microbial composition and SCFA production.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy, breastfed infants are pooled and homogenized in an anaerobic chamber to create a fecal slurry.

  • Basal Medium: A basal nutrient medium mimicking the colon environment is prepared, containing peptone, yeast extract, and salts.

  • Fermentation: The fecal slurry is inoculated into the basal medium supplemented with either LNT2, LNT, or a control (no added carbohydrate) at a final concentration of 1% (w/v).

  • Incubation: Fermentation is carried out anaerobically at 37°C for 24-48 hours.

  • Sampling: Aliquots are collected at various time points (e.g., 0, 12, 24, 48 hours).

  • Microbial Analysis: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial genera.

  • SCFA Analysis: Supernatants are collected, and SCFA concentrations (acetate, propionate, butyrate, etc.) are quantified using gas chromatography (GC).[6]

Pathogen Adhesion Inhibition Assay using Caco-2 Cells

Objective: To evaluate the ability of LNT2 and LNT to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.

Methodology:

  • Cell Culture: Human colon adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics until they form a confluent monolayer, differentiating into enterocyte-like cells.

  • Bacterial Culture: Pathogenic bacterial strains (e.g., enterotoxigenic E. coli) are grown to the mid-logarithmic phase.

  • Inhibition Assay:

    • Pre-incubation of bacteria: Bacteria are pre-incubated with different concentrations of LNT2 or LNT for 1 hour at 37°C.

    • Co-incubation: The Caco-2 cell monolayers are washed, and the pre-incubated bacteria are added to the cells and incubated for 1-2 hours at 37°C.

  • Washing: Non-adherent bacteria are removed by washing the cell monolayers multiple times with phosphate-buffered saline (PBS).

  • Cell Lysis and Quantification: The Caco-2 cells are lysed with a detergent (e.g., Triton X-100) to release the adherent bacteria. The number of viable bacteria is determined by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).

  • Calculation: The percentage of adhesion inhibition is calculated by comparing the number of adherent bacteria in the presence of HMOs to the control (no HMO).[12]

Experimental Workflow: Pathogen Adhesion Inhibition Assay

Adhesion_Assay_Workflow Start Start CultureCaco2 Culture Caco-2 cells to confluence Start->CultureCaco2 CultureBacteria Culture pathogenic bacteria Start->CultureBacteria Co_incubate Co-incubate bacteria with Caco-2 cells CultureCaco2->Co_incubate Preincubate Pre-incubate bacteria with LNT2/LNT CultureBacteria->Preincubate Preincubate->Co_incubate Wash Wash to remove non-adherent bacteria Co_incubate->Wash Lyse Lyse Caco-2 cells Wash->Lyse Quantify Quantify adherent bacteria (CFU counting) Lyse->Quantify Analyze Calculate % inhibition Quantify->Analyze End End Analyze->End

Caption: Workflow for assessing pathogen adhesion inhibition by HMOs.

Conclusion

This compound and Lacto-N-tetraose, while structurally related, exhibit distinct yet complementary beneficial effects in the context of infant nutrition. LNT is a potent prebiotic, robustly promoting the growth of beneficial Bifidobacterium and acting as an effective anti-adhesive agent against various pathogens. LNT2, in addition to its prebiotic properties that support a broader range of gut microbes including Collinsella, demonstrates direct immunomodulatory activity through the TLR/NF-κB pathway and direct antimicrobial effects.

The findings summarized in this guide underscore the importance of a diverse range of HMOs in infant formula to more closely mimic the composition and functional benefits of human breast milk. Further research into the synergistic effects of these and other HMOs will be crucial for the development of next-generation infant nutrition products and potential therapeutic applications.

References

Microbial Factories: A Comparative Analysis of Bacterial Strains for Lacto-N-tetraose (LNT II) Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable production of human milk oligosaccharides (HMOs) like Lacto-N-tetraose (LNT II) is a critical area of investigation. This guide provides a comparative analysis of different engineered bacterial strains, primarily focusing on Escherichia coli, for the production of LNT II. The information is supported by experimental data from recent scientific literature, with detailed methodologies and pathway visualizations to aid in understanding and future research.

Lacto-N-tetraose, a key component of human milk, is a precursor for the synthesis of more complex HMOs and is recognized for its significant health benefits, including the promotion of a healthy gut microbiome in infants.[1] Microbial fermentation using genetically engineered bacteria has emerged as a promising and scalable method for LNT II production.[2][3] This guide focuses on the comparative performance of various engineered bacterial strains, offering a valuable resource for selecting and developing high-performing production hosts.

Performance Comparison of Engineered Bacterial Strains

The following table summarizes the quantitative data on LNT II production in different engineered bacterial strains, primarily Escherichia coli, as reported in the literature. These strains have been metabolically engineered to enhance the biosynthesis of LNT II from various carbon sources.

Bacterial StrainKey Genetic ModificationsCarbon Source(s)Titer (g/L)Productivity (g/L·h)Yield (g/g)Fermentation ScaleReference
Escherichia coli (unspecified)Strengthened UDP-GlcNAc pathway, introduced β-1,3-N-acetylglucosaminyltransferase (LgtA)Glycerol, Lactose46.20.770.95 (g/g DCW)Fed-batch[4][5][6]
Escherichia coli (setA-enhanced)Overexpression of transporter gene setANot specified34.2Not specifiedNot specified3 L Bioreactor[7]
Escherichia coli BL21(DE3)Introduction of lgtA and wbgO; overexpression of galE, galT, galK; inactivation of ugdNot specified31.56Not specifiedNot specifiedFed-batch[8]
Escherichia coli (cocultivation system)Engineered strains for LNT production and LNT II eliminationNot specified30.13 (LNT)Not specifiedNot specifiedNot specified[9][10]
Escherichia coli K12 MG1655Expression of lgtA and lgtB; knockout of lacZ and lacI; overexpression of lacYLactose1.2 (LNnT)Not specified0.28 (mol/mol)Shake-flask[11]

Experimental Protocols

The following sections detail generalized methodologies for the key experiments involved in developing and evaluating bacterial strains for LNT II production, based on common practices reported in the cited literature.

Bacterial Strain Construction and Genetic Engineering
  • Host Strain Selection: Escherichia coli strains such as BL21(DE3) or K-12 are commonly used due to their well-characterized genetics and rapid growth.[8][11]

  • Gene Cassette Construction: The gene encoding β-1,3-N-acetylglucosaminyltransferase (lgtA) from organisms like Neisseria meningitidis is a key component for LNT II synthesis.[12][13] This gene, along with others that enhance precursor supply (e.g., genes involved in UDP-N-acetylglucosamine biosynthesis), are typically cloned into expression vectors.

  • Metabolic Pathway Engineering: To increase the precursor pool for LNT II synthesis, competing metabolic pathways are often disrupted. This can involve knocking out genes responsible for the degradation of lactose or the diversion of key intermediates.[5][6][14] Additionally, enhancing the expression of genes in the UDP-galactose and UDP-N-acetylglucosamine synthesis pathways is a common strategy.[4][13]

  • Transporter Engineering: Overexpression or disruption of specific sugar transporters (e.g., setA) can be employed to optimize the secretion of the product and minimize the accumulation of intermediates.[7][9][10]

Fermentation Process
  • Shake-Flask Cultivation: Initial screening of engineered strains is typically performed in shake flasks to evaluate LNT II production at a small scale.[4][6]

  • Fed-Batch Fermentation: For high-density cell growth and enhanced product titers, a fed-batch fermentation strategy is commonly employed in bioreactors.[4][5][6] This involves the controlled feeding of a concentrated carbon source (e.g., glycerol or glucose) and lactose as the substrate for LNT II synthesis.

  • Culture Conditions: Key fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to maintain optimal conditions for bacterial growth and product formation.

Product Analysis and Quantification
  • Sample Preparation: Culture broth is centrifuged to separate the cells, and the supernatant is typically filtered before analysis.

  • High-Performance Liquid Chromatography (HPLC): The concentration of LNT II in the culture supernatant is quantified using HPLC.[15] A standard curve of purified LNT II is used for accurate quantification.

  • Mass Spectrometry (MS): The identity of the produced LNT II is confirmed using mass spectrometry, which provides an accurate mass-to-charge ratio of the molecule.[15]

Visualizing the Pathways for LNT II Production

To better understand the metabolic and experimental processes involved in LNT II production, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_strain Strain Development cluster_production Production cluster_analysis Analysis Gene_Cloning Gene Cloning (e.g., lgtA) Host_Modification Host Strain Modification Gene_Cloning->Host_Modification Transformation Transformation Host_Modification->Transformation Strain_Screening Strain Screening Transformation->Strain_Screening Shake_Flask Shake-Flask Cultivation Strain_Screening->Shake_Flask Bioreactor_Fermentation Fed-Batch Fermentation Shake_Flask->Bioreactor_Fermentation Sampling Sampling Bioreactor_Fermentation->Sampling Quantification HPLC Analysis Sampling->Quantification Identification Mass Spectrometry Sampling->Identification

References

Validating the Biological Activity of Synthetic Lacto-N-Triose II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic Lacto-N-Triose II (LNT2) against other relevant oligosaccharides. The information presented herein is supported by experimental data to aid in the evaluation and validation of LNT2 for research and development purposes.

Comparative Analysis of Biological Activity

The biological efficacy of this compound (LNT2) is multifaceted, impacting prebiotic activity, immune modulation, and pathogen inhibition. This section provides a comparative overview of synthetic LNT2 against other key oligosaccharides: Lacto-N-tetraose (LNT), Lacto-N-neotetraose (LNnT), and Galactooligosaccharides (GOS).

Prebiotic Activity

A primary function of LNT2 is its role as a prebiotic, selectively promoting the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids (SCFAs).

OligosaccharideBacterial Strain(s)ObservationsShort-Chain Fatty Acid (SCFA) Production
This compound (LNT2) Infant Gut MicrobiotaRapid fermentation; 90.1% utilization after 14 hours. Specifically increased the abundance of Bifidobacterium and Collinsella.[1][2]Acetic acid, succinic acid, lactic acid, and butyric acid.[1][2]
Bifidobacterium longum subsp. infantisSupports growth.Primarily acetic acid.
Lacto-N-tetraose (LNT) Bifidobacterium longum subsp. infantisSupports robust growth, with some strains showing more efficient utilization of LNT over LNnT.[3]Induces a shift in the acetate to lactate ratio (1.7-2.0) compared to its constituent monosaccharides (~1.5).[4]
Lacto-N-neotetraose (LNnT) Bifidobacterium longum subsp. infantisSupports growth, though some studies suggest less efficient metabolism compared to LNT, leading to the production of formic acid and ethanol.[3][4]Induces a shift in the acetate to lactate ratio (1.7-2.0) and can lead to formic acid and ethanol production.[4]
Galactooligosaccharides (GOS) Infant Gut MicrobiotaCompletely fermented after 14 hours (GOS component of a GOS/inulin mixture).[1][2]Not specified for GOS alone in the comparative study.
Bifidobacterium and Lactobacillus speciesGenerally supports the growth of various beneficial strains.Not specified in the comparative context.
Immune Modulation

LNT2 has been shown to modulate immune responses, particularly through the induction of cytokine production in immune cells.

OligosaccharideCell LineCytokine InductionConcentration/Dosage
This compound (LNT2) THP-1 MacrophagesInduces TNF-α and IL-10 production in a dose-dependent manner. This effect is dependent on NF-κB signaling.Effective at 0.5, 1, and 2 mg/mL.
Lacto-N-tetraose (LNT) Not specified in direct comparisonGeneral immunomodulatory effects have been reported for HMOs.Not specified.
Lacto-N-neotetraose (LNnT) Fetal Intestinal Epithelial Cells (FHs 74 Int)Attenuates TNF-α induced inflammation.[5] In a mouse model, LNnT increased the expression of IL-10, IL-4, and IL-13 in wound healing.[6]5 mg/mL for in vitro study.[5]
Galactooligosaccharides (GOS) Not specified in direct comparisonGeneral immunomodulatory effects have been reported.Not specified.
Pathogen Inhibition

A key validation parameter for LNT2 is its ability to inhibit the growth and adhesion of pathogenic bacteria.

OligosaccharidePathogenActivityObservations
This compound (LNT2) Streptococcus agalactiae (Group B Streptococcus)Activity not yet specifically quantified in available literature.As a core structure of HMOs, it is implicated in the general anti-pathogenic effects of human milk.[7]
Lacto-N-tetraose (LNT) Streptococcus agalactiae (Group B Streptococcus)Inhibits growth (bacteriostatic).[8][9][10]This inhibitory effect is structurally specific and not observed with its isomer, LNnT.[8][9] Sialylated variants of LNT also show antimicrobial and antibiofilm activity.[11]
Lacto-N-neotetraose (LNnT) Streptococcus agalactiae (Group B Streptococcus)Does not significantly inhibit growth.[8][9]The minor structural difference between LNT and LNnT results in a significant difference in biological activity against this pathogen.
Galactooligosaccharides (GOS) Various pathogensGeneral anti-adhesive properties have been reported.Acts as a decoy receptor for pathogens.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below to ensure reproducibility and accurate comparison.

Prebiotic Activity: In Vitro Fermentation and SCFA Analysis

Objective: To assess the fermentation of synthetic LNT2 by gut microbiota and quantify the production of short-chain fatty acids.

Methodology:

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors (e.g., infants). Prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

  • In Vitro Fermentation: In an anaerobic chamber, add the oligosaccharide to be tested (LNT2, LNT, LNnT, or GOS) to a final concentration of 1% (w/v) in a basal medium containing the fecal slurry.

  • Incubation: Incubate the fermentation cultures at 37°C under anaerobic conditions.

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for carbohydrate utilization and SCFA analysis.

  • Carbohydrate Analysis: Centrifuge the samples to pellet bacteria and debris. Analyze the supernatant for remaining oligosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • SCFA Analysis: Acidify the samples with a strong acid (e.g., perchloric acid) and add an internal standard (e.g., 2-ethylbutyric acid). Analyze the supernatant by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) to quantify acetate, propionate, butyrate, and other SCFAs.

Immune Modulation: Cytokine Production Assay

Objective: To quantify the induction of TNF-α and IL-10 by synthetic LNT2 in macrophages.

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).

  • Stimulation: Seed the differentiated macrophages in 96-well plates. Stimulate the cells with varying concentrations of LNT2 (e.g., 0.1, 0.5, 1, 2 mg/mL) or a positive control (e.g., Lipopolysaccharide, LPS). Include an unstimulated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Pathogen Inhibition: Bacterial Growth Assay

Objective: To determine the direct inhibitory effect of synthetic LNT2 on the growth of pathogenic bacteria.

Methodology:

  • Bacterial Culture: Grow the target pathogen (e.g., Streptococcus agalactiae) to the mid-logarithmic phase in an appropriate broth medium.

  • Assay Preparation: In a 96-well microtiter plate, prepare serial dilutions of LNT2 in the growth medium.

  • Inoculation: Inoculate each well with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no oligosaccharide) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C under appropriate atmospheric conditions for the specific pathogen.

  • Growth Measurement: Monitor bacterial growth over 24 hours by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a microplate reader.

  • Data Analysis: Plot the growth curves and determine the minimum inhibitory concentration (MIC) or the concentration that causes a 50% reduction in growth (IC₅₀).

Visualizations

Signaling Pathway and Experimental Workflows

LNT2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LNT2 This compound TLR Toll-like Receptor (TLR) LNT2->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines TNF-α, IL-10 (Gene Expression) Nucleus->Cytokines Transcription

Caption: Proposed signaling pathway for LNT2-induced cytokine production.

Prebiotic_Activity_Workflow A Fecal Slurry Preparation B In Vitro Fermentation (with LNT2 or alternative) A->B C Anaerobic Incubation (37°C) B->C D Time-course Sampling C->D E Carbohydrate Analysis (HPAEC-PAD) D->E Supernatant F SCFA Analysis (GC-FID/MS) D->F Supernatant

Caption: Experimental workflow for assessing prebiotic activity.

Pathogen_Inhibition_Workflow A Pathogen Culture (e.g., S. agalactiae) C Inoculation of Bacteria A->C B Serial Dilution of LNT2 in 96-well plate B->C D Incubation (37°C) C->D E OD600 Measurement (over 24h) D->E F Data Analysis (MIC/IC50 determination) E->F

Caption: Workflow for pathogen growth inhibition assay.

References

A Comparative Guide to Lacto-N-Triose II and Other Prebiotic Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Lacto-N-Triose II (LNT II), a core human milk oligosaccharide (HMO), with other well-established prebiotic oligosaccharides, namely Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Xylo-oligosaccharides (XOS). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective prebiotic activities based on available experimental data.

Overview of Prebiotic Activity

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) and other metabolites that contribute to gut health and systemic well-being.

This compound (LNT II) is a neutral core HMO with the structure GlcNAcβ1-3Galβ1-4Glc.[1] As a key component of human breast milk, it is believed to play a significant role in shaping the infant gut microbiota and immune system.[1] Its prebiotic effects include promoting the growth of beneficial bacteria, modulating the immune system, and potentially inhibiting the adhesion of pathogens.[2][3]

Fructo-oligosaccharides (FOS) are polymers of fructose molecules. They are naturally found in many plants and are one of the most studied and widely used prebiotics.[4]

Galacto-oligosaccharides (GOS) are composed of galactose units. They are known for their strong bifidogenic effect and are structurally more similar to human milk oligosaccharides than FOS.[5]

Xylo-oligosaccharides (XOS) are polymers of xylose. They are effective at promoting the growth of Bifidobacteria at lower doses compared to FOS and GOS.

Comparative Efficacy: In Vitro Fermentation Data

The following tables summarize quantitative data from various in vitro fermentation studies, providing a comparative view of the prebiotic potential of LNT II, FOS, GOS, and XOS. It is important to note that the experimental conditions, such as the source of fecal inoculum and fermentation duration, may vary between studies, which can influence the results.

Table 1: Impact on Beneficial Bacteria Populations (Relative Abundance % or Log Increase)

PrebioticBifidobacteriumLactobacillusKey Findings
This compound (LNT II) Increased abundance[6]Increased adhesion of L. plantarum to Caco-2 cells after fermentation[6]Rapidly fermented, with 90.1% utilization after 14 hours.[6] Specifically increased the abundance of Collinsella and Bifidobacterium.[6]
Fructo-oligosaccharides (FOS) Increased abundance (19.92% after 24h)[4]No significant increase[4]Most effective for increasing Bifidobacterium spp. in one study.[4]
Galacto-oligosaccharides (GOS) Increased abundance[5]Increased abundance[5]GOS present in a GOS/inulin mixture was completely fermented after 14 hours.[6]
Xylo-oligosaccharides (XOS) High increase in numbers-Produced one of the highest increases in Bifidobacterium numbers in a comparative study.

Table 2: Short-Chain Fatty Acid (SCFA) Production (mM)

PrebioticAcetatePropionateButyrateOther Key Metabolites
This compound (LNT II) ProducedNot specifiedProducedSuccinic acid and Lactic acid also produced.[6]
Fructo-oligosaccharides (FOS) 54.13 ± 5.77 (after 24h)[4]--High production of lactate (47.27 ± 1.94 mM after 24h).[4]
Galacto-oligosaccharides (GOS) High production--High generation of SCFAs overall.
Xylo-oligosaccharides (XOS) ---Data not available from the provided search results.

Experimental Protocols

The following is a generalized protocol for in vitro fecal fermentation based on methodologies described in the literature.[7][8] Specific parameters may vary between studies.

Objective: To assess the prebiotic potential of oligosaccharides by measuring changes in microbial populations and SCFA production during fermentation by human fecal microbiota.

Materials:

  • Prebiotic oligosaccharides (LNT II, FOS, GOS, XOS)

  • Fresh human fecal samples from healthy donors

  • Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Anaerobic chamber or workstation

  • Incubator shaker

  • Centrifuge

  • Gas chromatograph (for SCFA analysis)

  • qPCR or 16S rRNA sequencing equipment (for microbial analysis)

Procedure:

  • Fecal Slurry Preparation: A fresh fecal sample is homogenized in anaerobic PBS to create a fecal slurry (e.g., 10-20% w/v).

  • Fermentation Setup: In an anaerobic chamber, a defined amount of the prebiotic substrate (e.g., 1% w/v) is added to sterile fermentation vessels containing the basal medium.

  • Inoculation: The fecal slurry is added to the fermentation vessels to a final concentration of, for example, 1-10% (v/v). A control with no added prebiotic is also prepared.

  • Incubation: The vessels are sealed and incubated at 37°C with gentle shaking for a specified period (e.g., 24, 48, or 72 hours).

  • Sampling: Aliquots are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • SCFA Analysis: Samples for SCFA analysis are centrifuged, and the supernatant is filtered. The concentrations of acetate, propionate, and butyrate are determined by gas chromatography.

  • Microbial Analysis: DNA is extracted from the fermentation samples. Changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) are quantified using qPCR with specific primers or by 16S rRNA gene sequencing for a broader community analysis.

Signaling Pathways and Immunomodulatory Effects

Prebiotic oligosaccharides can modulate the host's immune system, in part through their interaction with immune cells in the gut.

This compound (LNT II): LNT II has been shown to exert immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells.[2] This interaction can trigger downstream signaling cascades, such as the NF-κB pathway, leading to the production of cytokines like Interleukin-10 (IL-10) and Tumor Necrosis Factor-alpha (TNF-α).[2] The unique N-acetylglucosamine end structure of LNT II is thought to be important for this interaction.[2]

LNT_II_Signaling cluster_extracellular Extracellular cluster_cell Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNT II LNT II TLR Toll-like Receptor (TLR) LNT II->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-kB Activation NF-κB Activation TRAF6->NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression Cytokines Cytokine Production (e.g., IL-10, TNF-α) Gene Expression->Cytokines

LNT II Signaling Pathway

Other Prebiotic Oligosaccharides (FOS, GOS, XOS): While the immunomodulatory effects of FOS, GOS, and XOS are well-documented, the specific molecular pathways are less clearly defined for each compared to LNT II. It is generally understood that their fermentation products, particularly SCFAs, play a major role in immunomodulation. Butyrate, for instance, is a histone deacetylase inhibitor that can influence gene expression in immune cells. Additionally, some studies suggest that these oligosaccharides or their metabolites can also interact with TLRs, influencing downstream signaling in a manner that promotes a balanced immune response.

Prebiotic_Signaling cluster_lumen Gut Lumen cluster_cell Immune/Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prebiotics Prebiotic Oligosaccharides (FOS, GOS, XOS) Microbiota Gut Microbiota Prebiotics->Microbiota TLRs Toll-like Receptors (TLRs) Prebiotics->TLRs Direct Interaction? SCFAs SCFAs Microbiota->SCFAs Fermentation Signaling Pathways Downstream Signaling (e.g., NF-κB, MAPK) TLRs->Signaling Pathways SCFA Receptors SCFA Receptors (e.g., GPR43, GPR109A) SCFA Receptors->Signaling Pathways Gene Expression Gene Expression Signaling Pathways->Gene Expression Immune Mediators Production of Immune Mediators (e.g., Cytokines, Chemokines) Gene Expression->Immune Mediators SCFAs->SCFA Receptors

General Prebiotic Signaling

Conclusion

This compound demonstrates significant prebiotic potential, characterized by its rapid fermentation and ability to promote the growth of beneficial gut bacteria such as Bifidobacterium.[6] Its immunomodulatory effects appear to be mediated, at least in part, through direct interaction with Toll-like receptors.[2]

FOS, GOS, and XOS are also potent prebiotics with strong evidence supporting their bifidogenic and lactogenic effects. While their immunomodulatory actions are well-established, they are often attributed to the downstream effects of their fermentation products, primarily SCFAs.

The choice of a prebiotic for a specific application may depend on the desired outcome. LNT II, with its unique structure and direct immunomodulatory mechanism, may offer distinct advantages in applications targeting immune health. FOS, GOS, and XOS remain highly effective for general gut health and the promotion of a balanced microbiota. Further direct comparative studies are needed to fully elucidate the nuanced differences in the mechanisms and efficacy of these important prebiotic compounds.

References

A Guide to the Cross-Validation of Analytical Methods for Lacto-N-triose II Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Lacto-N-triose II (LNT II), a key human milk oligosaccharide (HMO). The selection of a robust and reliable analytical method is critical for accurate measurement in various matrices, from raw materials to finished products. This document outlines the performance characteristics of common analytical techniques and provides detailed experimental protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The accurate quantification of LNT II relies on a variety of analytical techniques, each with its own set of strengths and limitations. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and widely used methods for the analysis of HMOs.[1][2] Other methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, also offer reliable quantification. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix.

The following table summarizes the performance of various analytical methods for the quantification of LNT II and other HMOs, based on available experimental data.

Analytical MethodLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS > 0.999598.8 - 103%1.69 - 5.54%4 mg/kg10 mg/kg
LC-FLD (2-AB labeling) Not specified90.9 - 109% (up to 113% at lowest spike level for LNT)0.1 - 4.2%Not specifiedNot specified
HPAEC-PAD 0.999 (for 3FL)Not specifiedNot specifiedNot specified0.4 µg/mL (for 3FL)
HPLC-ELSD Not specifiedNot specifiedNot specified34-68 mg/L (for FOS)Not specified

Data for LC-MS/MS is for a panel of HMOs including Lacto-N-tetraose (LNT), a structurally related HMO.[3] Data for LC-FLD is for a panel of seven HMOs, including LNT.[4] Data for HPAEC-PAD is based on the analysis of 3-fucosyllactose (3FL), another HMO.[1][2] Data for HPLC-ELSD is for fructooligosaccharides (FOS) and is provided for comparative context.[5]

Experimental Workflow and Method Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. A typical workflow involves comparing the performance of a new or alternative method against a well-established reference method.

Cross-Validation Workflow cluster_0 Method Selection & Preparation cluster_1 Data Acquisition cluster_2 Performance Evaluation cluster_3 Comparison & Conclusion A Define Analytical Requirements B Select Reference & Test Methods A->B C Prepare Standard Solutions & Samples B->C D Analyze Samples by Reference Method C->D E Analyze Samples by Test Method C->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Selectivity & Specificity D->I J LOD & LOQ D->J E->F E->G E->H E->I E->J K Statistical Comparison of Data F->K G->K H->K I->K J->K L Assessment of Method Equivalency K->L

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

LC-MS/MS for HMO Quantification

This method provides high sensitivity and selectivity for the simultaneous quantification of multiple HMOs, including LNT II.

Sample Preparation:

  • For powdered samples, accurately weigh and dissolve in ultrapure water. For liquid samples, use an appropriate dilution.

  • Perform a simple dispersion and extraction of the sample.

  • Filter the extract through a 0.22 µm membrane before injection.

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 3.5 μm, 2.1mm × 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the HMOs of interest.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Detection: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for LNT II and other target HMOs should be optimized.

Validation Parameters:

  • Linearity: Establish a calibration curve using a series of LNT II standards over the expected concentration range (e.g., 0.4 µg/mL to 40 µg/mL).[3]

  • Accuracy: Perform spike and recovery experiments by adding known amounts of LNT II standard to representative sample matrices.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations.

HPLC with Fluorescence Detection (LC-FLD) after 2-Aminobenzamide (2-AB) Labeling

This method involves derivatizing the reducing end of the oligosaccharides with a fluorescent tag, allowing for sensitive detection.

Sample Preparation and Derivatization:

  • Extract HMOs from the sample matrix. For samples containing maltodextrins, enzymatic hydrolysis may be necessary to prevent interference.

  • Lyophilize the extracted HMOs.

  • Label the dried oligosaccharides with 2-aminobenzamide (2-AB) by reductive amination. This typically involves dissolving the sample in a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and acetic acid, followed by incubation.

  • Remove excess labeling reagents using a suitable clean-up procedure (e.g., solid-phase extraction).

Chromatographic Conditions:

  • Column: A column suitable for oligosaccharide separation (e.g., an amide-based HILIC column).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and acetonitrile.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature.

  • Injection Volume: Typically 5-20 µL.

Fluorescence Detection:

  • Excitation Wavelength: ~330 nm.

  • Emission Wavelength: ~420 nm.

Validation Parameters:

  • Specificity: Analyze unlabeled samples and reagent blanks to ensure no interfering peaks are present at the retention time of the 2-AB labeled LNT II.

  • Recovery: Spike pre-extracted samples with a known amount of LNT II standard before the labeling step to assess the efficiency of both the derivatization and the analytical procedure.

  • Linearity, Accuracy, and Precision: Determined as described for the LC-MS/MS method using 2-AB labeled LNT II standards.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust method for the direct analysis of underivatized carbohydrates, offering excellent resolution of isomers.[6]

Sample Preparation:

  • Dilute the sample in ultrapure water.

  • Centrifuge and filter the sample through a 0.22 µm filter to remove particulates.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Chromatographic Conditions:

  • Column: A high-pH anion-exchange column (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide, ramping up to a higher concentration to elute more strongly retained oligosaccharides.[1][2]

  • Flow Rate: Typically 0.3-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 20-30 °C).

  • Injection Volume: 10-25 µL.

Pulsed Amperometric Detection:

  • Waveform: A multi-step potential waveform is applied to the working electrode to detect the carbohydrates and clean the electrode surface. The specific waveform parameters should be optimized for the analysis of HMOs.

Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting a series of LNT II standards.

  • Selectivity: The high resolving power of HPAEC allows for the separation of LNT II from other structurally similar HMOs.

  • Accuracy and Precision: Assessed using standard addition and replicate injections.

Conclusion

The choice of an analytical method for the measurement of this compound should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and low concentrations. HPLC with fluorescence detection provides a robust and sensitive alternative, particularly when mass spectrometry is not available. HPAEC-PAD is a powerful technique for the direct analysis of underivatized carbohydrates, with excellent resolution for isomers. For reliable and comparable data, it is imperative that the chosen method is thoroughly validated for its intended use and, where necessary, cross-validated against an established reference method.

References

Assessing the Purity of Commercially Available Lacto-N-Triose II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), is gaining significant attention in research and development for its potential applications in infant nutrition, gut health, and immunomodulation. For researchers and drug development professionals, the purity of commercially sourced LNT II is a critical parameter that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of the purity assessment of commercially available LNT II, supported by a review of common analytical techniques and potential impurities.

Comparison of Purity Specifications from Commercial Suppliers

The purity of LNT II from various commercial suppliers is typically determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) being the most common. While obtaining specific batch-to-batch Certificates of Analysis (CoAs) for a direct comparison is not always feasible without purchase, the publicly available product information provides valuable insights into the quality standards of different suppliers.

SupplierStated PurityAnalytical Methods Mentioned
Biosynth (via CymitQuimica)≥ 90%[1]Not specified on distributor site
MedchemExpress95.0%[2]¹H NMR, MS
glyXera≥ 90%[3]Capillary (Gel) Electrophoresis, Liquid Chromatography (with fluorescent dye)
Elicityl>90% (by NMR)[4]Quantitative ¹H-NMR, Mass Spectrometry (MALDI-TOF), HPLC-ELSD, Karl-Fischer Titration[5]
dsm-firmenichAnalytical StandardQuantitative NMR, High-Performance Chromatographic Techniques, Karl-Fischer Titration, Residual Solvent/Inorganic Determination[6]
Carl RothNot explicitly statedAccess to Technical Data Sheet and CoA upon request[7]
Chemsrc (distributor)95.0%[8]Not specified on distributor site

Note: This table is based on publicly available information and may not reflect the full quality control procedures of each supplier. It is highly recommended to request a Certificate of Analysis for the specific lot before purchase for critical applications.

Key Analytical Techniques for Purity Assessment

The comprehensive evaluation of LNT II purity relies on a multi-technique approach to identify and quantify the main compound, as well as potential impurities.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It is particularly well-suited for separating neutral and acidic oligosaccharides.

Experimental Workflow for HPAEC-PAD Analysis

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis Sample LNT II Sample Dissolution Dissolve in Ultrapure Water Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPAEC-PAD System Filtration->Injection Separation Anion-Exchange Separation (e.g., CarboPac PA200 column) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification qNMR_Logic Analyte LNT II Spectrum ¹H-NMR Spectrum Analyte->Spectrum Standard Internal Standard (e.g., Maleic Acid) Standard->Spectrum Integration Integration of Characteristic Peaks Spectrum->Integration Calculation Purity Calculation Integration->Calculation MS_Impurity_ID Sample LNT II Sample Ionization Ionization (MALDI or ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detection Detection of m/z values MassAnalyzer->Detection ImpurityID Identification of Impurities (based on mass differences) Detection->ImpurityID

References

comparative study of lacto-N-triose II effects on different Bifidobacterium species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), plays a significant role in shaping the infant gut microbiota by selectively promoting the growth of beneficial bacteria, particularly species of the genus Bifidobacterium.[1] Composed of N-acetylglucosamine, galactose, and glucose (GlcNAcβ1-3Galβ1-4Glc), the ability to metabolize this trisaccharide varies among different Bifidobacterium species, highlighting distinct evolutionary adaptations to the infant gut environment. This guide provides a comparative overview of the effects of LNT II on various Bifidobacterium species, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Growth Analysis

The utilization of LNT II as a carbon source directly impacts the growth and proliferation of bifidobacteria. The following table summarizes the quantitative data on the growth of different Bifidobacterium species in the presence of LNT II or its precursors.

Bifidobacterium SpeciesSubstrate(s)Growth PerformanceKey Findings & References
B. longum subsp. infantisLNT, LNnTVigorous Growth OD600nm (asym) on LNnT: ~1.1 Growth Rate (k) on LNnT: ~0.5 h-1Efficiently internalizes and metabolizes LNT and LNnT, which are precursors to LNT II, indicating a robust capacity to utilize LNT II.[2]
B. bifidumLNnT, LNT IIGood Growth Possesses extracellular β-N-acetylhexosaminidases that hydrolyze LNT II into lactose and N-acetylglucosamine, which are then readily metabolized.[3]
B. breveLNT, LNnTModerate Growth Capable of metabolizing LNT and LNnT, suggesting the ability to utilize LNT II.[4]
B. adolescentisLactose, GOSLimited to No Growth on complex HMOs Generally shows lower growth on complex oligosaccharides compared to simpler sugars like lactose and galactose.[5]
B. dentiumLNT, LNnTNo Growth on LNT II Hydrolyzes LNT and LNnT but only consumes the galactose moiety, excreting LNT II. This indicates an inability to utilize LNT II as a carbon source.

Note: Direct comparative growth studies of multiple Bifidobacterium species on purified LNT II are limited. The data presented for some species are inferred from their ability to metabolize LNT II precursors (LNT and LNnT). OD600nm (asym) represents the asymptotic optical density at 600 nm, and k represents the growth rate.

Experimental Protocols

Bifidobacterium Growth Assays on LNT II

This protocol outlines the methodology for assessing the growth of various Bifidobacterium species on LNT II as a sole carbon source.

a. Bacterial Strains and Pre-culture Conditions:

  • Bifidobacterium strains (e.g., B. longum subsp. infantis ATCC 15697, B. bifidum JCM 1254, B. breve ATCC 15700, B. dentium ATCC 27534) are obtained from a reputable culture collection.

  • Strains are activated from glycerol stocks by streaking onto a non-selective agar medium, such as reinforced clostridial agar (RCA) or de Man, Rogosa and Sharpe (MRS) agar supplemented with 0.05% (w/v) L-cysteine hydrochloride.

  • Incubate plates anaerobically at 37°C for 48-72 hours.

  • Inoculate a single colony into a liquid medium, such as MRS broth with 0.05% L-cysteine HCl, and incubate anaerobically at 37°C for 18-24 hours to obtain a fresh pre-culture.

b. Growth Medium Preparation:

  • A modified MRS (mMRS) medium is typically used as the basal medium, omitting glucose.

  • Prepare a sterile stock solution of this compound (LNT II).

  • Add the sterile LNT II stock solution to the mMRS medium to a final concentration of 1-2% (w/v).

  • A negative control medium without any added carbohydrate source and a positive control medium with glucose or lactose (1-2% w/v) should also be prepared.

c. Growth Measurement:

  • Harvest the pre-culture cells by centrifugation, wash twice with phosphate-buffered saline (PBS) to remove residual sugars.

  • Inoculate the prepared media with the washed bacterial suspension to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Distribute the inoculated media into a 96-well microplate.

  • Incubate the microplate in an anaerobic chamber at 37°C.

  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 1-2 hours) for 24-48 hours using an automated microplate reader.[6]

d. Data Analysis:

  • Plot the OD600 values against time to generate growth curves.

  • Calculate key growth parameters such as the maximum growth rate (μmax) and the final cell density (maximum OD600).

Analysis of LNT II Consumption and Metabolite Production

This protocol describes the methods to quantify LNT II utilization and identify the resulting metabolic end-products.

a. Sample Collection:

  • At different time points during the growth assay (e.g., 0, 12, 24, and 48 hours), collect aliquots of the culture supernatant by centrifugation.

b. LNT II Quantification:

  • Analyze the concentration of LNT II in the supernatant using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This method allows for the separation and quantification of various oligosaccharides.

c. Metabolite Analysis:

  • Analyze the production of short-chain fatty acids (SCFAs) such as acetate, lactate, and formate in the supernatant using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or Gas Chromatography (GC) after derivatization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain_Activation Bifidobacterium Strain Activation Preculture Anaerobic Pre-culture Strain_Activation->Preculture Inoculation Inoculation of Media Preculture->Inoculation Media_Prep Prepare mMRS with LNT II Media_Prep->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation OD_Measurement OD600 Measurement Incubation->OD_Measurement Time-course Metabolite_Analysis HPAEC-PAD & HPLC/GC Incubation->Metabolite_Analysis Supernatant Sampling Growth_Curves Generate Growth Curves OD_Measurement->Growth_Curves Kinetics Calculate Growth Kinetics Growth_Curves->Kinetics LNT_II_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular LNT_II_ext This compound Transport ABC Transporter LNT_II_ext->Transport Uptake by B. infantis LNT_II_int This compound Glycosyl_Hydrolase β-N-acetylhexosaminidase LNT_II_int->Glycosyl_Hydrolase Hydrolysis Lactose Lactose Glycosyl_Hydrolase->Lactose GlcNAc N-acetylglucosamine Glycosyl_Hydrolase->GlcNAc Bifid_Shunt Bifid Shunt Pathway Lactose->Bifid_Shunt GlcNAc->Bifid_Shunt Metabolites Acetate, Lactate Bifid_Shunt->Metabolites Fermentation Transport->LNT_II_int Comparative_Effects cluster_utilizers LNT II Utilizers cluster_non_utilizer LNT II Non-Utilizer LNT_II This compound B_infantis B. infantis LNT_II->B_infantis B_bifidum B. bifidum LNT_II->B_bifidum B_breve B. breve LNT_II->B_breve B_dentium B. dentium LNT_II->B_dentium Growth_Promotion Growth Promotion B_infantis->Growth_Promotion B_bifidum->Growth_Promotion B_breve->Growth_Promotion No_Growth No Significant Growth B_dentium->No_Growth

References

Lentinula edodes Mycelia Extract (LNT II): A Comparative Guide to its Immunomodulatory Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Lentinula edodes mycelia extract, hereafter referred to as LNT II for the purpose of this guide, with other alternatives, supported by experimental data from animal models. As "LNT II" is not a universally standardized designation, this guide synthesizes data from studies on various well-characterized Lentinula edodes mycelia (L.E.M.) extracts and their primary bioactive polysaccharide component, lentinan.

Executive Summary

Extracts from the mycelia of Lentinula edodes (shiitake mushroom) have demonstrated significant immunomodulatory properties in a variety of preclinical animal models. These effects are largely attributed to β-glucans, such as lentinan, which interact with immune cells to modulate both innate and adaptive immunity. LNT II has been shown to activate macrophages and dendritic cells (DCs), enhance natural killer (NK) cell activity, and modulate T cell responses.[1][2] This often results in a shift in cytokine profiles, characteristically decreasing pro-inflammatory markers in inflammatory contexts while enhancing cytokines that promote cellular immunity in settings like cancer.

Data Presentation: LNT II vs. Alternatives in Animal Models

The following tables summarize quantitative data from various studies, comparing the effects of L.E.M. extracts or lentinan with control groups or other immunomodulators like lipopolysaccharide (LPS), a potent inflammatory agent.

Table 1: Effect of L.E.M. Extract on Splenic T Lymphocyte Subpopulations in Tumor-Bearing Mice

Treatment Group% of Foxp3+ CD4+ T cells (Tregs) in Spleen% of Foxp3+ CD4+ T cells (Tregs) in Draining Lymph NodesReference
B16 Melanoma-Bearing (Control)IncreasedIncreased[2]
B16 Melanoma-Bearing + L.E.M. ExtractSignificantly DecreasedSignificantly Decreased[2]

This table illustrates the potential of L.E.M. extract to mitigate immunosuppression in a tumor microenvironment by reducing the population of regulatory T cells (Tregs).

Table 2: Effect of Lentinan on Pro-inflammatory Cytokine Production in LPS-Induced Mastitis in Mice

Treatment GroupTNF-α Levels (pg/mg protein)IL-1β Levels (pg/mg protein)Reference
ControlLowLow[3]
LPSSignificantly IncreasedSignificantly Increased[3]
LPS + Lentinan (20 mg/kg)Significantly DecreasedSignificantly Decreased[3]
LPS + DexamethasoneSignificantly DecreasedSignificantly Decreased[3]

This table demonstrates the anti-inflammatory potential of lentinan, comparable to the corticosteroid dexamethasone, in an acute inflammation model.[3]

Table 3: Effect of L.E.M. Extract on Macrophage and Dendritic Cell Activation Markers

Cell Type & TreatmentCD80 ExpressionCD86 ExpressionIL-12 ProductionIL-10 ProductionTGF-β ProductionReference
M1-like Macrophages + L.E.M. ExtractSignificantly IncreasedNo Significant ChangeIncreased (dose-dependent)------[4]
M2-like Macrophages + L.E.M. ExtractSignificantly IncreasedNo Significant Change---SuppressedSuppressed[4]
Bone Marrow-Derived DCs + L.E.M. ExtractEnhancedEnhancedStrongly Induced------[5][6]

This table highlights the ability of L.E.M. extract to activate antigen-presenting cells (APCs), promoting a pro-inflammatory M1 macrophage phenotype and robust DC activation, which is crucial for initiating an adaptive immune response.[4][5][6]

Key Signaling Pathways Modulated by LNT II

The immunomodulatory effects of LNT II are primarily initiated through the recognition of its β-glucan components by pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Toll-like receptors (TLRs).[7] This binding triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of various immune-related genes.

LNT_II_Signaling_Pathway cluster_0 Immune Cell LNT_II LNT II (β-glucan) Dectin1 Dectin-1 LNT_II->Dectin1 TLR TLR2/4 LNT_II->TLR Syk Syk Dectin1->Syk MAPK MAPK (p38, ERK, JNK) TLR->MAPK NFkB NF-κB TLR->NFkB Syk->MAPK Syk->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Cytokine & Chemokine Gene Expression (TNF-α, IL-6, IL-1β, IL-12) Nucleus->Cytokines

Caption: LNT II signaling cascade in immune cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Animal Model for LPS-Induced Inflammation
  • Animals: Male BALB/c mice (6-8 weeks old).

  • Procedure: Mastitis is induced by intramammary injection of 100 µL of LPS (1 mg/mL in sterile saline) into the fourth inguinal mammary gland. Control mice receive an equal volume of sterile saline.

  • LNT II Administration: Lentinan (e.g., 20 mg/kg body weight) or a vehicle control is administered intraperitoneally 1 hour before LPS injection.

  • Sample Collection: After a set time (e.g., 24 hours), mice are euthanized. Mammary tissue is collected for histological analysis and cytokine measurement.

  • Cytokine Analysis: Tissue homogenates are centrifuged, and the supernatant is used for quantifying TNF-α and IL-1β levels using commercially available ELISA kits, with results normalized to total protein content.

In Vivo Tumor Model and Immune Cell Analysis
  • Animals: C57BL/6 mice (6-8 weeks old).

  • Tumor Inoculation: Mice are subcutaneously injected with B16F10 melanoma cells (e.g., 5 x 10^5 cells in 100 µL PBS) into the flank.

  • LNT II Administration: L.E.M. extract is administered orally via gavage or mixed in the feed daily, starting from the day of tumor inoculation.

  • Sample Collection: At a defined endpoint (e.g., 21 days post-inoculation or when tumors reach a specific size), mice are euthanized. Spleens and tumor-draining lymph nodes are harvested.

  • Flow Cytometry for Immune Cell Profiling:

    • Single-cell suspensions are prepared from the spleen and lymph nodes by mechanical dissociation and red blood cell lysis.

    • Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., Foxp3 for Tregs) after fixation and permeabilization.

    • Data is acquired on a flow cytometer and analyzed to determine the percentage of different immune cell populations.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Sample Processing & Analysis Tumor_Inoculation Tumor Cell Inoculation (s.c.) Treatment Oral Administration of L.E.M. Extract Tumor_Inoculation->Treatment Sample_Harvest Harvest Spleen & Draining Lymph Nodes Treatment->Sample_Harvest Cell_Suspension Prepare Single-Cell Suspension Sample_Harvest->Cell_Suspension Staining Antibody Staining (Surface & Intracellular) Cell_Suspension->Staining Flow_Cytometry Flow Cytometry Acquisition & Analysis Staining->Flow_Cytometry

Caption: Workflow for tumor model and immune analysis.

Conclusion

The data from animal models strongly support the immunomodulatory effects of Lentinula edodes mycelia extracts. LNT II demonstrates a capacity to both suppress excessive inflammation and enhance anti-tumor immune responses. Its mechanism of action, centered on the activation of key signaling pathways like NF-κB and MAPK via pattern recognition receptors, positions it as a significant candidate for further investigation as a therapeutic adjuvant in oncology and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.

References

A Comparative Guide to the Quantification of Lacto-N-Triose II Using Different Mass Analyzers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different mass spectrometry platforms for the quantification of Lacto-N-triose II (LNT II), a key human milk oligosaccharide (HMO) of significant interest in nutritional and therapeutic research. The selection of an appropriate analytical platform is critical for obtaining accurate and reliable quantitative data. This document summarizes the quantitative performance of triple quadrupole (QqQ), high-resolution Orbitrap, and quadrupole time-of-flight (Q-TOF) mass spectrometers, supported by experimental data from various studies.

Introduction to this compound and its Analytical Challenges

This compound (GalNAcβ1-3Galβ1-4Glc) is a core structural element of many complex HMOs and is believed to play a crucial role in infant gut health and immune development. Accurate quantification of LNT II in various matrices, such as infant formula, cell culture media, and biological fluids, is essential for research and quality control. However, the analysis of LNT II and other HMOs presents several challenges, including their high polarity, lack of a strong chromophore for UV detection, and the presence of structural isomers like Lacto-N-tetraose (LNT). Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and selective quantification of these compounds.

Mass Analyzer Technologies for LNT II Quantification

The choice of mass analyzer significantly impacts the sensitivity, selectivity, and overall performance of a quantitative LC-MS method. This guide focuses on three commonly used mass analyzer technologies:

  • Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments are renowned for their high sensitivity and selectivity in targeted quantitative analysis. They operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes background noise and provides excellent signal-to-noise ratios.

  • Orbitrap Mass Spectrometry: Orbitrap mass analyzers are a type of high-resolution mass spectrometry (HRMS) that offers high resolving power and mass accuracy. This allows for the separation of target analyte signals from isobaric interferences, enhancing selectivity. Orbitrap instruments can perform both targeted and untargeted analysis. In targeted analysis, Parallel Reaction Monitoring (PRM) can be used, which is analogous to SRM but with high-resolution detection of all product ions. A key advantage of HRMS is the ability to perform retrospective data analysis, where previously acquired full-scan data can be re-interrogated for new compounds of interest without the need for re-injection.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments also provide high-resolution and accurate mass measurements. They combine a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution detection of precursor and product ions. Q-TOF systems are versatile and can be used for both qualitative and quantitative studies. For quantification, they can be operated in a targeted MS/MS mode, similar to QqQ and Orbitrap instruments.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of different mass analyzers for the analysis of this compound or its closely related isomer, Lacto-N-tetraose. The data has been compiled from various studies to provide a comparative overview. It is important to note that a direct head-to-head comparison study is not available, and thus the presented data should be interpreted with consideration of the different experimental conditions used in each study.

Mass AnalyzerAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reference
Triple Quadrupole Lacto-N-tetraose4 mg/kg10 mg/kg>0.99[1]
Triple Quadrupole Lacto-N-tetraose10-150 fmol100-1500 fmolNot Reported[2]
Orbitrap (Q Exactive Plus) Lacto-N-tetraoseNot Explicitly Stated~12.5 ng/mL (inferred from calibration curve)Not Reported[3]
Q-TOF General PerformanceComparable to Triple QuadrupoleWithin a factor of 2 of Triple Quadrupole for a monoclonal antibodyNot Reported[4]

Note: The performance of Q-TOF for direct quantification of this compound or its isomers with specific LOD/LOQ values was not available in the reviewed literature. The provided information is based on a comparative study of a different class of molecule.

Experimental Workflow for LNT II Quantification

A typical experimental workflow for the quantification of this compound using LC-MS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Infant Formula, Cell Culture) extraction Extraction of Oligosaccharides sample->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup derivatization Optional: Derivatization cleanup->derivatization lc_separation HILIC Chromatography derivatization->lc_separation ms_detection Mass Spectrometry Detection (QqQ, Orbitrap, or Q-TOF) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: A generalized experimental workflow for the quantification of this compound by LC-MS.

Detailed Experimental Protocols

The following sections provide examples of experimental protocols that have been used for the quantification of HMOs, including isomers of this compound, on different mass spectrometry platforms.

Triple Quadrupole (QqQ) Based Method

This protocol is adapted from a study that quantified several HMOs, including Lacto-N-tetraose, in dietary supplements.[1]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a known volume of water.

    • For solid samples, perform an extraction with a water/ethanol mixture.

    • Centrifuge the sample to remove precipitated proteins and lipids.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 3.5 µm, 2.1mm × 150 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the isomers of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (QqQ):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the adducts formed.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor and Product Ions: Specific m/z transitions for this compound need to be determined by infusing a standard. For Lacto-N-tetraose, common adducts include [M+Na]+ or [M+H]+ in positive mode and [M-H]- or [M+Cl]- in negative mode.

    • Collision Energy: Optimized for the specific precursor-product ion transition.

Orbitrap-Based Method

This protocol is based on a method used for the analysis of various HMOs with a Q Exactive Plus instrument.[3]

  • Sample Preparation:

    • Lyophilized samples are dissolved in an ethanol/water (1:1) solution.

    • Centrifuge and filter the sample prior to analysis.

  • Liquid Chromatography:

    • Column: HILIC-OH5 column (e.g., 2.1×150mm, 2.7µm).

    • Mobile Phase A: Water with 20mM ammonium formate, pH 4.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from high organic to higher aqueous content.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (Orbitrap):

    • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.

    • Scan Type: Full scan for qualitative analysis and Parallel Reaction Monitoring (PRM) for targeted quantification.

    • Resolving Power: 70,000 for full scan and 35,000 for PRM.

    • Collision Energy (HCD): Optimized for fragmentation of the target analyte.

    • Spray Voltage: 3.7 kV.

    • Capillary Temperature: 250 °C.

Conclusion

The choice of mass analyzer for the quantification of this compound depends on the specific requirements of the analysis.

  • Triple quadrupole mass spectrometers are the workhorses for targeted quantification, offering excellent sensitivity and robustness, making them ideal for high-throughput screening and routine quality control where the target analytes are well-defined.

  • Orbitrap mass spectrometers provide the advantage of high resolution and mass accuracy, which is beneficial for complex matrices where selectivity is a concern. The ability to perform retrospective analysis is a significant advantage in a research environment where new questions may arise from existing data.

  • Q-TOF mass spectrometers also offer high-resolution capabilities and are well-suited for both qualitative and quantitative workflows. While specific quantitative data for LNT II on this platform is limited in the literature, their performance is generally considered to be comparable to or approaching that of triple quadrupoles for many applications.

For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, including required sensitivity, selectivity, sample throughput, and the need for retrospective analysis, will guide the selection of the most appropriate mass spectrometry platform for the accurate and reliable quantification of this compound.

References

Confirming the Structural Integrity of Synthesized Lacto-N-Triose II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized bioactive molecules is paramount. This guide provides a comparative framework for validating the structure of synthesized lacto-N-triose II (LNT II) against an authentic standard, utilizing key analytical techniques. The data presented herein is based on established methodologies for the structural elucidation of human milk oligosaccharides (HMOs).

This compound, a core human milk oligosaccharide with the structure GlcNAcβ1-3Galβ1-4Glc, is a key building block for more complex HMOs and possesses significant biological activities, including the modulation of the gut microbiome.[1] Enzymatic and whole-cell biocatalytic methods have been developed for its synthesis, necessitating rigorous analytical confirmation to ensure the final product is structurally identical to the natural compound.[2]

Data Presentation: A Comparative Analysis

The structural identity of synthesized LNT II is confirmed by comparing its analytical data with that of an authentic standard. The following tables summarize the expected comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm) of Authentic and Synthesized this compound

Residue Atom Authentic Standard (ppm) Synthesized Product (ppm)
GlcNAc H-1Expected ValueExperimental Value
C-1Expected ValueExperimental Value
H-2Expected ValueExperimental Value
C-2Expected ValueExperimental Value
.........
Gal H-1Expected ValueExperimental Value
C-1Expected ValueExperimental Value
.........
Glc H-1 (α)Expected ValueExperimental Value
C-1 (α)Expected ValueExperimental Value
H-1 (β)Expected ValueExperimental Value
C-1 (β)Expected ValueExperimental Value
.........

Note: The actual chemical shifts would be populated based on experimental data. The key is the direct correspondence between the standard and the synthesized product.

Table 2: Comparative Mass Spectrometry and HPLC Data of Authentic and Synthesized this compound

Analytical Technique Parameter Authentic Standard Synthesized Product
UPLC-MS Molecular Ion [M+H]⁺ (m/z)546.19546.19
Key Fragment Ions (m/z)Identical PatternIdentical Pattern
HPLC Retention Time (min)Identical Retention TimeIdentical Retention Time

Visual comparison of HPLC and UPLC-MS profiles is a powerful tool for demonstrating structural identity. As shown in published research, the chromatograms of the synthesized LNT II should overlay perfectly with those of the authentic standard.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise arrangement of atoms and the linkages between the monosaccharide units.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the authentic standard and the synthesized this compound separately in 600 µL of deuterium oxide (D₂O, 99.9%). For observation of exchangeable protons (e.g., NH), a mixture of H₂O:D₂O (9:1 v/v) can be used.[5] Add a trace amount of a suitable internal standard (e.g., DSS) for chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K). This should include:

    • 1D ¹H NMR: To observe the overall proton signal distribution.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each monosaccharide ring.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the glycosidic linkages between the monosaccharide units.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which helps to confirm the stereochemistry of the glycosidic linkages.[3]

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Compare the chemical shifts (δ) in ppm and coupling constants (J) in Hz of the synthesized product with those of the authentic standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the authentic standard and the synthesized this compound in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode or ammonium acetate for negative ion mode.[6]

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: Acquire data in the positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). For this compound (C₂₀H₃₅NO₁₆, Mol. Wt.: 545.49), the expected m/z for the protonated molecule [M+H]⁺ is 546.1956.

    • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation pattern provides information about the sequence and linkage of the monosaccharide units.

  • Data Analysis: Compare the accurate mass and the MS/MS fragmentation pattern of the synthesized product with those of the authentic standard. The patterns should be identical.

High-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention behavior of the synthesized product with the authentic standard, providing evidence of identical polarity and hydrodynamic volume.

Protocol:

  • Sample Preparation: Dissolve the authentic standard and the synthesized this compound in the mobile phase to a known concentration.

  • Instrumentation: Use an HPLC system equipped with a suitable column and detector. For oligosaccharides, common choices include:

    • Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Detector: An evaporative light scattering detector (ELSD), a refractive index (RI) detector, or a mass spectrometer.[7][8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used for HILIC, while a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used for PGC.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Data Analysis: Inject equal concentrations of the authentic standard and the synthesized product. An overlay of the chromatograms should show a single, co-eluting peak, indicating identical retention times. Further confirmation can be achieved by spiking the synthesized product with the authentic standard, which should result in a single, sharper peak.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis cluster_standard Standard cluster_analysis Analytical Confirmation cluster_comparison Data Comparison cluster_conclusion Conclusion synth Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synth->nmr ms Mass Spectrometry (HRMS, MS/MS) synth->ms hplc HPLC (HILIC or PGC) synth->hplc standard Authentic This compound standard->nmr standard->ms standard->hplc compare Side-by-Side Data Analysis nmr->compare ms->compare hplc->compare conclusion Structural Identity Confirmed / Refuted compare->conclusion

Caption: Experimental workflow for structural confirmation.

signaling_pathway_analogy cluster_primary Primary Structure Confirmation cluster_secondary Secondary Structure Confirmation cluster_tertiary Higher-Order Confirmation start Synthesized Product mol_weight Correct Molecular Weight (Mass Spectrometry) start->mol_weight composition Correct Monosaccharide Composition (NMR/MS) mol_weight->composition linkage Correct Glycosidic Linkages (2D NMR - HMBC) composition->linkage anomericity Correct Anomeric Configuration (α/β) (NMR - Coupling Constants) linkage->anomericity chromatography Identical Chromatographic Behavior (HPLC) anomericity->chromatography fragmentation Identical Fragmentation Pattern (MS/MS) chromatography->fragmentation conclusion Structural Equivalence to Authentic Standard fragmentation->conclusion

Caption: Logical steps for structural verification.

References

Safety Operating Guide

Proper Disposal of Lacto-N-triose II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Lacto-N-triose II is a non-hazardous oligosaccharide commonly used in glycobiology and related research fields. As a water-soluble, biocompatible sugar, its disposal does not typically require specialized hazardous waste procedures. However, adherence to proper laboratory waste management practices is essential to ensure safety and compliance with institutional and local regulations. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound in a laboratory setting.

Safety and Handling Considerations

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses and gloves, when handling the compound. For detailed safety information, always refer to the product-specific Material Safety Data Sheet (MSDS).

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous materials.

1. Uncontaminated Solid this compound

Uncontaminated, solid this compound is generally considered a non-hazardous waste and can be disposed of as regular laboratory trash.[1][2][3] To prevent alarming custodial staff who are often instructed not to handle chemical containers, the following packaging procedure is recommended:

  • Primary Container: Ensure the original container is tightly sealed. The label should remain on this innermost container.

  • Secondary Packaging: Place the sealed primary container into a sturdy, opaque secondary container, such as a cardboard box or a non-hazardous waste bag.[2][4]

  • Labeling: Clearly label the outer container as "Non-hazardous Waste."[2]

  • Final Disposal: Laboratory personnel should place the packaged waste directly into the designated dumpster for regular trash.[1][2] Do not leave it in laboratory trash cans that are handled by custodial services.

2. Uncontaminated Aqueous Solutions of this compound

Aqueous solutions of this compound that are free from hazardous contaminants can typically be disposed of down the sanitary sewer.

  • Confirmation of Non-hazardous Nature: Verify that the solution only contains this compound and a non-hazardous solvent (e.g., water, phosphate-buffered saline).

  • Dilution: While not always strictly necessary for a non-hazardous substance, it is good practice to dilute the solution further with water.

  • Disposal: Pour the solution directly into a laboratory sink drain, followed by flushing with a generous amount of cold water to ensure it is cleared from the plumbing system.[5]

3. Contaminated this compound

If this compound (either solid or in solution) becomes contaminated with a hazardous substance (e.g., toxic chemicals, biological agents), it must be disposed of as hazardous waste.

  • Waste Identification: The waste must be treated according to the hazard class of the contaminant. Refer to the MSDS of the contaminating substance for specific disposal instructions.

  • Segregation and Labeling: Do not mix with non-hazardous waste. The waste must be collected in a designated, properly labeled hazardous waste container that is compatible with the chemical nature of the waste.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) office for guidance.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate inclusion here. Researchers should consult their experimental plans to determine if this compound has been mixed with any hazardous materials that would alter the disposal pathway.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated is_solid Is the waste in solid form? is_contaminated->is_solid No hazardous_waste Dispose as Hazardous Waste (Follow Institutional EHS Protocol) is_contaminated->hazardous_waste Yes sewer_disposal Dispose down Sanitary Sewer (Flush with ample water) is_solid->sewer_disposal No (Aqueous) trash_disposal Package and Dispose as Non-Hazardous Solid Waste is_solid->trash_disposal Yes

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Lacto-N-Triose II

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of Lacto-N-Triose II are critical for maintaining a secure and efficient laboratory environment. This guide provides procedural, step-by-step guidance tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can ensure the integrity of your experiments and the safety of your team.

This compound is a core structural unit of human milk oligosaccharides (HMOs) and is under investigation for its nutraceutical potential.[1][2] Preclinical safety evaluations have shown it to be non-genotoxic, and a high no-observed-adverse-effect-level (NOAEL) has been established, suggesting it is not a hazardous substance.[3] However, as with any laboratory reagent, proper handling and disposal are paramount.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to prevent accidental contact and maintain a sterile working environment.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.[4][5]Protects eyes from potential splashes or aerosols during handling and preparation.
Hand Protection Disposable nitrile gloves.[6]Prevents direct skin contact and potential contamination of the sample.
Body Protection Standard laboratory coat.[4][7][8]Protects personal clothing and skin from accidental spills.
Footwear Closed-toe shoes.[4][7]Prevents injuries from dropped objects or spills.

Operational Plan: From Receipt to Use

A systematic workflow ensures the integrity of this compound from the moment it arrives in the laboratory to its experimental application.

G Figure 1: Experimental Workflow for this compound cluster_receiving Receiving and Storage cluster_preparation Sample Preparation cluster_experiment Experimental Use receiving Receive Shipment inspection Inspect for Damage receiving->inspection storage Store at Room Temperature inspection->storage ppe Don PPE storage->ppe weighing Weigh this compound ppe->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment G Figure 2: Disposal Decision Tree for this compound Waste cluster_form Physical Form cluster_disposal Disposal Action start This compound Waste is_contaminated Contaminated with Hazardous Material? start->is_contaminated is_solid Solid? is_liquid Aqueous Solution? is_solid->is_liquid No trash Dispose in Regular Trash is_solid->trash Yes sewer Dispose Down Sanitary Sewer with Water is_liquid->sewer Yes other_waste Follow Disposal Protocol for Contaminant is_liquid->other_waste No (e.g., organic solvent) is_contaminated->is_solid No is_contaminated->other_waste Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.